molecular formula C7H13ClF3NO B568897 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride CAS No. 1421602-78-9

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

Cat. No.: B568897
CAS No.: 1421602-78-9
M. Wt: 219.632
InChI Key: HYHNUWFMAWKRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride is a useful research compound. Its molecular formula is C7H13ClF3NO and its molecular weight is 219.632. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-1-(trifluoromethyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(12)3-1-5(11)2-4-6;/h5,12H,1-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHNUWFMAWKRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)(C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408962-48-9, 2137056-98-3
Record name rac-(1s,4s)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1r,4r)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride. Due to the limited availability of public domain data, this document summarizes information primarily sourced from chemical suppliers and provides a plausible, though not experimentally verified, synthetic route based on analogous chemical transformations. Currently, there is no publicly available information regarding the biological activity, mechanism of action, or specific signaling pathways associated with this compound. This guide is intended to serve as a foundational resource for researchers interested in this molecule and to highlight areas where further investigation is required.

Chemical Properties

This compound is a fluorinated cyclohexane derivative. The presence of the trifluoromethyl group is expected to influence its lipophilicity, metabolic stability, and binding interactions with biological targets, making it a compound of interest in medicinal chemistry and drug discovery.

General Information

Basic chemical identifiers and properties have been compiled from various chemical supplier databases.

PropertyValueSource(s)
IUPAC Name 4-amino-1-(trifluoromethyl)cyclohexan-1-ol;hydrochlorideN/A
CAS Number 1421602-78-9[1]
Molecular Formula C₇H₁₄ClF₃NO[1]
Molecular Weight 219.64 g/mol [1]
Physical Form Off-white solidN/A
Purity Typically ≥97%[1]
Storage Store at 0-8 °CN/A
Physicochemical Properties
PropertyValueNotes
Melting Point Not availableExperimental data is required for confirmation.
Boiling Point Not availableExperimental data is required for confirmation.
Solubility Not availableExpected to be soluble in water and polar organic solvents like methanol and ethanol due to its hydrochloride salt form. Experimental verification is needed.
Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature or databases. Characterization of this compound would require standard analytical techniques.

Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, a plausible synthetic route can be proposed based on the synthesis of structurally related compounds, particularly the N,N-dibenzylated precursor. The proposed two-step synthesis involves the reductive amination of a ketone precursor followed by the deprotection of the amino group.

Proposed Synthetic Pathway

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection Ketone Precursor 4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol Protected Intermediate cis-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol Ketone Precursor->Protected Intermediate Dibenzylamine Dibenzylamine Dibenzylamine->Protected Intermediate Reducing Agent NaBH(OAc)₃ Reducing Agent->Protected Intermediate Final Product 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Protected Intermediate->Final Product Deprotection Reagent H₂, Pd/C Deprotection Reagent->Final Product Final Salt This compound Final Product->Final Salt HCl HCl HCl->Final Salt

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of cis-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol (Protected Intermediate)

This procedure is adapted from the synthesis of similar aminocyclohexanol derivatives.

  • Materials:

    • 4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol

    • Dibenzylamine

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • To a solution of 4-oxo-1-(trifluoromethyl)cyclohexan-1-ol in anhydrous dichloromethane, add dibenzylamine.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride in portions to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield cis-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol.

Step 2: Synthesis of this compound (Final Product)

This procedure is a general method for the debenzylation of amines.

  • Materials:

    • cis-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

    • Hydrochloric acid (HCl) solution in a suitable solvent (e.g., diethyl ether or methanol)

    • Standard hydrogenation apparatus or round-bottom flask with a balloon

  • Procedure:

    • Dissolve cis-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol in methanol or ethanol in a suitable reaction vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with the solvent.

    • To the filtrate, add a solution of hydrochloric acid to precipitate the hydrochloride salt.

    • Isolate the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. The presence of the trifluoromethyl group and the aminocyclohexanol scaffold suggests potential applications in medicinal chemistry, as these motifs are present in various biologically active molecules. However, without experimental data, any discussion of its biological role would be purely speculative.

Future Research Directions

The lack of biological data for this compound presents a clear opportunity for future research. A logical first step would be to perform a broad biological screening to identify any potential therapeutic areas. Depending on the screening results, further studies could focus on target identification, mechanism of action elucidation, and structure-activity relationship (SAR) studies.

G Compound 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride Screening Broad Biological Screening Compound->Screening Hit_Identification Hit Identification (e.g., anticancer, antiviral, etc.) Screening->Hit_Identification Target_ID Target Identification & Validation Hit_Identification->Target_ID SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR MOA Mechanism of Action Studies Target_ID->MOA Lead_Optimization Lead Optimization MOA->Lead_Optimization SAR->Lead_Optimization

Caption: A potential workflow for investigating the biological activity.

Safety Information

Based on available supplier safety data sheets, this compound should be handled with care.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection.

    • Wash skin thoroughly after handling.

    • If swallowed, call a poison center or doctor if you feel unwell.

    • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Users should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier before handling this chemical.

Conclusion

This compound is a chemical compound with potential for applications in research and development, particularly in the field of medicinal chemistry. This guide has summarized the currently available chemical information and proposed a synthetic route. The significant gap in the knowledge of its physicochemical properties, spectral data, and biological activity underscores the need for further experimental investigation to fully characterize this molecule and explore its potential.

References

Technical Guide: Physicochemical Characteristics of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and projected physicochemical characteristics of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride (HCl). Due to the limited availability of public domain data for this specific compound, this document summarizes fundamental properties, proposes a putative synthetic pathway, and outlines detailed experimental protocols for its full characterization. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development who are interested in utilizing this and similar fluorinated scaffolds.

Chemical Identity and Physical Properties

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl is a fluorinated cyclic amino alcohol. The trifluoromethyl group is expected to significantly influence its lipophilicity, metabolic stability, and binding interactions, making it an attractive moiety for medicinal chemistry.

Table 1: General and Physicochemical Properties

PropertyValueSource/Comment
IUPAC Name 4-amino-1-(trifluoromethyl)cyclohexan-1-ol;hydrochloride---
CAS Number 1421602-78-9[1]
Molecular Formula C₇H₁₃ClF₃NO[1][2]
Molecular Weight 219.63 g/mol [1][2]
Appearance Solid (predicted)General knowledge of similar compounds
Melting Point Data not availableAn experimental protocol for determination is provided below.
Boiling Point Data not availableLikely to decompose upon heating.
Solubility Data not availableExpected to be soluble in water and polar protic solvents. An experimental protocol for determination is provided below.
pKa Data not availableThe amine group's pKa is crucial for understanding its ionization state at physiological pH. An experimental protocol for determination is provided below.

Proposed Synthesis and Experimental Workflow

The proposed synthesis commences with the trifluoromethylation of 4-aminocyclohexanone, which can be protected beforehand. An alternative, and likely more straightforward approach, involves the trifluoromethylation of cyclohexanone followed by subsequent amination. A plausible workflow is outlined below.

G Proposed Synthetic Workflow for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl cluster_0 Step 1: Trifluoromethylation cluster_1 Step 2: Functional Group Transformation (Hypothetical) cluster_2 Step 3: Amination and Salt Formation A Cyclohexanone B 1-(Trifluoromethyl)cyclohexan-1-ol A->B  TMSCF3, Initiator (e.g., TBAF) in THF C Intermediate (e.g., via oxidation/reduction and amination) B->C  Multi-step transformation D 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol C->D  Aminating agent E 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl D->E  HCl in suitable solvent (e.g., Ether) G Workflow for Physicochemical Characterization cluster_0 Workflow for Physicochemical Characterization cluster_1 Workflow for Physicochemical Characterization A Synthesized Compound B Purity Assessment (e.g., HPLC, LC-MS) A->B C Structural Confirmation B->C D Physicochemical Property Determination B->D E ¹H, ¹³C, ¹⁹F NMR C->E F Mass Spectrometry C->F G IR Spectroscopy C->G H Melting Point D->H I Solubility D->I J pKa D->J K Comprehensive Data Package

References

Technical Guide: Synthesis and Characterization of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride, a key building block in the development of targeted protein degraders. This document details a multi-step synthetic pathway, including the preparation of a protected amine precursor, trifluoromethylation, deprotection, and final salt formation. It also includes detailed experimental protocols, a summary of physicochemical and analytical data, and a discussion of its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a bifunctional molecule featuring a primary amine and a trifluoromethylated tertiary alcohol on a cyclohexane scaffold. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, making it an attractive component in medicinal chemistry. Its primary utility is as a linker or building block in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1] This guide outlines a robust synthetic route to this valuable compound and provides its key characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1421602-78-9[1]
Molecular Formula C₇H₁₃ClF₃NO[1]
Molecular Weight 219.63 g/mol [1]
Appearance Off-white solid[2]
Purity Typically ≥97%[1][2]
Storage Store at 0-8 °C[2]

Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the protection of a commercially available aminocyclohexanol, followed by oxidation, trifluoromethylation, deprotection, and final salt formation.

Synthesis_Pathway A trans-4-Aminocyclohexanol B trans-4-(Dibenzylamino)cyclohexan-1-ol A->B Benzyl bromide, Cs₂CO₃, Acetonitrile C 4-(Dibenzylamino)cyclohexan-1-one B->C PCC or Swern Oxidation D trans-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol C->D TMSCF₃, TBAF, THF E trans-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol D->E H₂, Pd/C, Ethanol F This compound E->F HCl in Dioxane

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of trans-4-(Dibenzylamino)cyclohexan-1-ol

To a solution of trans-4-aminocyclohexanol (1 equivalent) in acetonitrile, cesium carbonate (3 equivalents) is added. The mixture is stirred at room temperature, and benzyl bromide (2.2 equivalents) is added dropwise. The reaction is stirred at room temperature for 48 hours. The crude reaction mixture is then filtered, and the solid is washed with acetonitrile. The filtrate is concentrated under reduced pressure, and the residue is dissolved in dichloromethane and washed with water. The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield trans-4-(dibenzylamino)cyclohexan-1-ol.

Step 2: Synthesis of 4-(Dibenzylamino)cyclohexan-1-one

The trans-4-(dibenzylamino)cyclohexan-1-ol (1 equivalent) is dissolved in dichloromethane. Pyridinium chlorochromate (PCC) (1.5 equivalents) is added, and the mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to give 4-(dibenzylamino)cyclohexan-1-one.

Step 3: Synthesis of trans-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol

4-(Dibenzylamino)cyclohexan-1-one (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C under a nitrogen atmosphere. (Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) (1.5 equivalents) is added, followed by a catalytic amount of tetrabutylammonium fluoride (TBAF) (0.1 equivalents). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is then treated with 1M HCl in diethyl ether to cleave the silyl ether intermediate, yielding the desired product after workup and purification by column chromatography.

Step 4: Synthesis of trans-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

trans-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol (1 equivalent) is dissolved in ethanol. Palladium on carbon (10 wt. %) is added, and the mixture is subjected to hydrogenation (H₂ balloon) at room temperature overnight. The catalyst is then removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield trans-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.

Step 5: Synthesis of this compound

The crude trans-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is dissolved in a minimal amount of anhydrous diethyl ether or dichloromethane. A solution of hydrogen chloride in dioxane (4M) is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as an off-white solid.[3]

Characterization Data

The following tables summarize the expected characterization data for this compound based on analysis of its structural features and data from related compounds.

Table 2: NMR Spectroscopic Data (Expected)

NucleusSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H D₂O~3.2-3.4m-CH-NH₃⁺
~1.6-2.2m-Cyclohexyl CH₂
¹³C D₂O~125 (q)qJ(C,F) ≈ 285-CF₃
~75 (q)qJ(C,F) ≈ 28C-CF₃
~48--CH-NH₃⁺
~25-35--Cyclohexyl CH₂
¹⁹F D₂O~ -75 to -80s--CF₃

Note: Actual chemical shifts may vary depending on experimental conditions.

Table 3: IR and Mass Spectrometry Data (Expected)

TechniqueParameterValue
FTIR O-H stretch3200-3500 cm⁻¹ (broad)
N-H stretch3000-3300 cm⁻¹ (broad)
C-F stretch1100-1300 cm⁻¹ (strong)
Mass Spec (ESI+) [M+H]⁺~184.09

Application in PROTAC Synthesis

This compound serves as a crucial building block for constructing the linker component of PROTACs. The primary amine provides a handle for conjugation to either the ligand for the protein of interest (POI) or the E3 ligase ligand, typically through amide bond formation.

General PROTAC Mechanism

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.[]

PROTAC Synthesis Workflow

The synthesis of a PROTAC using 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol involves its incorporation as a linker between the POI ligand and the E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_1 Component Preparation cluster_2 PROTAC Assembly POI_Ligand Protein of Interest (POI) Ligand with COOH Coupling1 Step 1: Amide Coupling (e.g., HATU, DIPEA) POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand (e.g., VHL or Cereblon based) Coupling2 Step 2: Linker Functionalization & Amide Coupling E3_Ligand->Coupling2 Linker_Amine 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol Linker_Amine->Coupling1 Intermediate POI-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC

Caption: A general workflow for the synthesis of a PROTAC utilizing the title compound as a linker.[5]

Safety Information

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined synthetic route offers a reliable method for the preparation of this valuable building block. Its primary application in the construction of PROTAC linkers highlights its importance in the field of targeted protein degradation and drug discovery. The provided experimental protocols and characterization data serve as a valuable resource for researchers in medicinal chemistry and related disciplines.

References

In-Depth Technical Guide: 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride (CAS: 1421602-78-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride, a fluorinated cyclohexane derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific compound, this document synthesizes information on its physicochemical properties from available sources and proposes a detailed synthetic methodology based on established chemical principles and closely related literature precedents. Furthermore, this guide outlines a hypothetical experimental workflow for its biological evaluation, acknowledging the current absence of published bioactivity data. The inclusion of the trifluoromethyl group suggests its potential to modulate pharmacokinetic and pharmacodynamic properties, making it a compound of interest for structure-activity relationship (SAR) studies.

Introduction

This compound is a specialized chemical entity characterized by a cyclohexane scaffold bearing both an amino and a trifluoromethyl carbinol functionality. The presence of the trifluoromethyl group is of particular significance in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide aims to provide a foundational understanding of this compound for researchers interested in its potential as a building block in the development of novel therapeutics.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This information is primarily sourced from chemical supplier databases.

PropertyValueReference
CAS Number 1421602-78-9[1][2][3]
Molecular Formula C₇H₁₃ClF₃NO[1][2][3]
Molecular Weight 219.63 g/mol [1][2][3]
Appearance Off-white solid
Purity ≥97%[1]
Storage Temperature 0-8 °C

Proposed Synthesis

While a specific synthetic protocol for this compound is not publicly available, a plausible and efficient route can be devised based on the well-established trifluoromethylation of ketones using the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃). The proposed synthesis starts from a readily available starting material, 4-aminocyclohexanone, and involves a three-step process: protection of the amino group, trifluoromethylation, and deprotection/salt formation.

Proposed Synthetic Workflow

G start 4-Aminocyclohexanone step1 Protection of Amino Group (e.g., Boc Anhydride, Et3N) start->step1 step2 Trifluoromethylation (TMSCF3, CsF or TBAF) step1->step2 step3 Deprotection & Salt Formation (HCl in Dioxane or Ether) step2->step3 end_product 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride step3->end_product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of tert-butyl (4-oxocyclohexyl)carbamate (Protection)

  • To a stirred solution of 4-aminocyclohexanone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (Et₃N) (2.2 equivalents) at 0 °C.

  • Allow the mixture to stir for 15-30 minutes.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the protected aminoketone.

Step 2: Synthesis of tert-butyl (4-hydroxy-4-(trifluoromethyl)cyclohexyl)carbamate (Trifluoromethylation)

  • To a solution of tert-butyl (4-oxocyclohexyl)carbamate (1 equivalent) in anhydrous THF at 0 °C, add the Ruppert-Prakash reagent (TMSCF₃) (1.5-2.0 equivalents).

  • Add a catalytic amount of a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) (0.1-0.2 equivalents).

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction by TLC or ¹⁹F NMR.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by column chromatography.

Step 3: Synthesis of this compound (Deprotection and Salt Formation)

  • Dissolve the purified tert-butyl (4-hydroxy-4-(trifluoromethyl)cyclohexyl)carbamate (1 equivalent) in a suitable solvent such as dioxane or diethyl ether.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or ethereal HCl) in excess.

  • Stir the mixture at room temperature for 2-4 hours.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Potential Biological Applications and Experimental Workflow (Hypothetical)

Given the prevalence of trifluoromethylated compounds in pharmaceuticals, this compound could serve as a key building block for synthesizing novel bioactive molecules. Its rigid cyclohexane core and the presence of both a hydrogen bond donor (hydroxyl and amino groups) and a lipophilic trifluoromethyl group make it an interesting scaffold for targeting various biological systems.

A hypothetical workflow for the initial biological evaluation of this compound or its derivatives is presented below.

G start Target Compound Synthesis & Purification step1 In Vitro Screening (e.g., Enzyme Assays, Receptor Binding) start->step1 step2 Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) step1->step2 step3 ADME-Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) step2->step3 step4 Lead Optimization (SAR Studies) step3->step4 end_point Candidate for In Vivo Studies step4->end_point

Caption: Hypothetical workflow for biological evaluation.

Data Summary (Hypothetical)

As no experimental biological data has been published for this compound, the following table is a template for how such data could be presented.

Assay TypeTargetActivity (e.g., IC₅₀, Kᵢ)
Enzyme Inhibition[Hypothetical Target 1][Value in µM or nM]
Receptor Binding[Hypothetical Target 2][Value in µM or nM]
Cell Viability[Cancer Cell Line][CC₅₀ in µM]
Metabolic Stability[Human Liver Microsomes][t₁/₂ in min]

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. This guide provides a comprehensive summary of its known properties and a detailed, plausible synthetic route. The proposed experimental workflows for synthesis and biological evaluation are intended to serve as a starting point for researchers aiming to investigate the potential of this and related compounds in drug discovery and development. The unique combination of functional groups on a rigid scaffold warrants further investigation into its biological activities and potential as a valuable building block in medicinal chemistry.

References

In-Depth Technical Guide: Spectral Analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally determined spectral data (NMR, IR, MS) for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride is limited. The following guide provides a comprehensive framework for the spectral analysis of this compound, including generalized experimental protocols and data presentation formats. The data tables are presented as templates for recording experimentally obtained values.

Introduction

This compound is a fluorinated cycloalkane derivative of interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough spectral characterization is crucial for confirming its chemical structure, assessing its purity, and providing a reference for future studies. This guide outlines the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the comprehensive analysis of this compound.

Chemical Structure

IUPAC Name: this compound

Molecular Formula: C₇H₁₃ClF₃NO

Molecular Weight: 235.63 g/mol

CAS Number: 1421602-78-9

Spectral Data Summary

The following tables are structured to summarize the key quantitative data from NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectral Data (Placeholder)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
e.g., 3.50m1H-CH-NH₂
e.g., 2.10-1.80m8H-Cyclohexyl CH₂
e.g., 1.75s1H-OH
e.g., 8.30br s3H-NH₃⁺

Table 2: ¹³C NMR Spectral Data (Placeholder)

Chemical Shift (δ) ppmQuartet/Singlet (due to C-F coupling)Assignment
e.g., 124.0q, ¹JCF ≈ 280 HzCF₃
e.g., 72.0q, ²JCCF ≈ 30 HzC-OH
e.g., 45.0sCH-NH₂
e.g., 30.0sCyclohexyl CH₂
e.g., 28.0sCyclohexyl CH₂

Table 3: IR Spectral Data (Placeholder)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
e.g., 3400-3200Broad, StrongO-H stretch (alcohol)
e.g., 3200-3000Broad, StrongN-H stretch (ammonium)
e.g., 2950-2850MediumC-H stretch (aliphatic)
e.g., 1600-1500MediumN-H bend (ammonium)
e.g., 1300-1100StrongC-F stretch
e.g., 1100-1000StrongC-O stretch (alcohol)

Table 4: Mass Spectrometry Data (Placeholder)

m/zRelative Intensity (%)Ion Assignment
e.g., 200.0949100[M-HCl+H]⁺ (Calculated: 200.0950)
e.g., 182.084380[M-HCl-H₂O+H]⁺
e.g., 131.068040[M-HCl-CF₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or equivalent, equipped with a 5 mm broadband probe.

  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆). The choice of solvent is critical to avoid exchange of the amine and hydroxyl protons. D₂O is a good choice for observing the hydrochloride salt form. The solution was filtered through a glass wool plug into a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').

    • Temperature: 298 K.

    • Sweep Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. The spectrum was phased, baseline corrected, and referenced to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled ¹³C experiment (e.g., Bruker 'zgpg30').

    • Temperature: 298 K.

    • Sweep Width: -10 to 220 ppm.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Data Processing: The FID was processed with a line broadening of 1.0 Hz. The spectrum was referenced to the solvent peak.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment without proton decoupling.

    • Temperature: 298 K.

    • Data Processing: The spectrum was referenced to an external standard such as CFCl₃.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid this compound was placed directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Data Processing: The spectrum was baseline corrected and the peaks were labeled.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Waters Xevo G2-XS QTof or equivalent, with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) was prepared in a suitable solvent like methanol or water.

  • Data Acquisition (ESI+):

    • Ionization Mode: Positive ion electrospray.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50-500.

    • Data Analysis: The exact mass of the molecular ion and major fragments were determined and compared with theoretical values.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral characterization of a chemical compound.

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Sample (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR & MS Solid_State Solid Sample Sample->Solid_State For IR NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Dissolution->NMR MS Mass Spectrometer (HRMS-ESI) Dissolution->MS IR FTIR Spectrometer (ATR) Solid_State->IR Process_NMR Process FID (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process Interferogram (FT, Baseline Correction) IR->Process_IR Process_MS Analyze Mass Spectrum (Peak Identification) MS->Process_MS Structure_Elucidation Structure Elucidation & Verification Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Stereoisomers of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride, a fluorinated aminocyclohexanol derivative with potential applications in medicinal chemistry. Due to the limited direct literature on this specific compound, this guide synthesizes information from analogous structures to propose methodologies for stereoselective synthesis, separation of stereoisomers, and characterization. The inclusion of a trifluoromethyl group is anticipated to significantly influence the compound's lipophilicity, metabolic stability, and biological activity. This document outlines hypothetical yet scientifically grounded experimental protocols and data presentation to aid researchers in the development and study of this and related molecules.

Introduction to Stereoisomerism in 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

The structure of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol contains two stereocenters, at C-1 (bearing the hydroxyl and trifluoromethyl groups) and C-4 (bearing the amino group). This gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers. These diastereomeric pairs are referred to as cis and trans, based on the relative orientation of the amino and hydroxyl groups.

The cis-isomer has both the amino and hydroxyl groups on the same face of the cyclohexane ring (either both axial or both equatorial in a given chair conformation), while the trans-isomer has them on opposite faces (one axial, one equatorial). Each of these diastereomers (cis and trans) is a racemic mixture of two enantiomers.

The stereochemistry of these molecules is critical as it will dictate their three-dimensional shape, which in turn governs their interaction with biological targets. The presence of the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1].

Proposed Stereoselective Synthesis

A plausible synthetic route to the stereoisomers of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol would likely commence from a protected 4-aminocyclohexanone. The stereochemistry can be controlled during the reduction of the ketone and the subsequent trifluoromethylation.

Synthesis of cis- and trans-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

A proposed synthetic pathway is outlined below. The stereoselectivity of the reduction of the ketone at C-1 will determine the final cis/trans ratio of the amino alcohol.

G cluster_0 Step 1: Protection cluster_1 Step 2: Trifluoromethylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Separation 4-Aminocyclohexanone 4-Aminocyclohexanone N-Protected_4-aminocyclohexanone N-Protected_4-aminocyclohexanone 4-Aminocyclohexanone->N-Protected_4-aminocyclohexanone e.g., Boc2O, Et3N Protected_cis_trans_mixture Protected_cis_trans_mixture N-Protected_4-aminocyclohexanone->Protected_cis_trans_mixture TMSCF3 (Ruppert-Prakash Reagent), TBAF cis_trans_mixture cis_trans_mixture Protected_cis_trans_mixture->cis_trans_mixture HCl in Dioxane cis_Isomer cis_Isomer cis_trans_mixture->cis_Isomer Chromatography or Crystallization trans_Isomer trans_Isomer cis_trans_mixture->trans_Isomer Chromatography or Crystallization G cluster_0 Racemic Mixture cluster_1 Resolution Method cluster_2 Separated Enantiomers Racemic_cis_Isomer Racemic cis-Isomer Resolution Chiral Resolution Racemic_cis_Isomer->Resolution Enantiomer_1 (1R,4R)-Isomer Resolution->Enantiomer_1 Enantiomer_2 (1S,4S)-Isomer Resolution->Enantiomer_2

References

An In-depth Technical Guide to the Cis/Trans Isomerization of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is a compilation of established principles and methodologies for the isomerization and separation of substituted cyclohexanes. As of the latest literature review, specific experimental data for the cis/trans isomerization of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride is not publicly available. The protocols and data presented herein are based on analogous and structurally related compounds and should be adapted and optimized for the specific target molecule.

Introduction

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a substituted cyclohexane derivative of interest in medicinal chemistry due to the presence of a trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The cyclohexane ring exists predominantly in a chair conformation, leading to the possibility of cis and trans stereoisomers based on the relative orientation of the amino and hydroxyl/trifluoromethyl groups.

The thermodynamic stability of these isomers is dictated by steric interactions. Generally, the trans isomer, which can adopt a diequatorial conformation for the key substituents, is thermodynamically more stable than the cis isomer, which must place one substituent in a sterically hindered axial position.[1][2][3] The ability to control the isomeric ratio through isomerization is crucial for isolating the desired stereoisomer for biological evaluation and ensuring stereochemical purity in active pharmaceutical ingredients (APIs).

This technical guide outlines the theoretical basis, potential experimental protocols for isomerization, and methods for the separation and analysis of the cis and trans isomers of this compound.

Thermodynamic Principles of Isomerization

The equilibrium between cis and trans isomers of a 1,4-disubstituted cyclohexane is governed by the difference in Gibbs free energy (ΔG°) between the two. The trans isomer is typically favored as it allows both bulky substituents to occupy equatorial positions, minimizing unfavorable 1,3-diaxial interactions.[2] In the case of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, the key substituents are the amino (-NH₂) group and the trifluoromethyl/hydroxyl-substituted carbon C1. The C1 carbon with its substituents is sterically demanding.

The process of isomerization involves converting the kinetically favored or less stable isomer into the thermodynamically more stable isomer until equilibrium is reached. This is typically achieved by providing a low-energy pathway for ring-flipping and bond rotation, often catalyzed by acid or base, or through modern photocatalytic methods.

Fig. 1: Equilibrium between cis and trans isomers.

Experimental Protocols

The following protocols are generalized procedures based on methods reported for similar aminocyclohexanol derivatives. Optimization of solvent, temperature, catalyst, and reaction time will be necessary.

Protocol 1: Acid-Catalyzed Isomerization

This method aims to establish a thermodynamic equilibrium between the isomers.

Workflow:

Acid_Catalyzed_Workflow start Start with cis/trans mixture (or pure cis-isomer) dissolve Dissolve in a suitable solvent (e.g., D₂O, acetic acid, or high-boiling alcohol) start->dissolve add_acid Add catalytic amount of strong acid (e.g., H₂SO₄ or HCl) dissolve->add_acid heat Heat the mixture to reflux (e.g., 80-120°C) add_acid->heat monitor Monitor reaction by GC or HPLC until equilibrium is reached heat->monitor workup Cool, neutralize with base, and extract the product monitor->workup analyze Analyze final cis:trans ratio workup->analyze

Fig. 2: Workflow for acid-catalyzed isomerization.

Detailed Methodology:

  • Reaction Setup: A solution of the this compound (1.0 eq) is prepared in a suitable solvent (e.g., acetic acid or isopropanol, approx. 0.1-0.5 M).

  • Catalyst Addition: A catalytic amount of a strong acid (e.g., 0.1-0.2 eq of concentrated sulfuric acid) is added to the solution.

  • Equilibration: The mixture is heated to reflux (temperature will depend on the solvent) and maintained at this temperature.

  • Monitoring: The reaction is monitored by taking aliquots at regular intervals (e.g., every 2 hours). The aliquots are quenched, worked up, and analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the cis:trans ratio.

  • Work-up: Once the isomeric ratio is stable (indicating equilibrium), the reaction is cooled to room temperature. The mixture is carefully neutralized with an aqueous base (e.g., 2M NaOH) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Protocol 2: Separation of Isomers by Fractional Crystallization

This method leverages the different solubilities of the cis and trans hydrochloride salts. For many aminocyclohexane derivatives, the trans isomer is less soluble than the cis isomer in certain solvents.[4]

Detailed Methodology:

  • Dissolution: A mixture of cis/trans 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is dissolved in a minimal amount of a suitable hot solvent (e.g., methanol, isopropanol, or an ethanol/water mixture).

  • HCl Addition: If starting from the free base, concentrated HCl is added to form the hydrochloride salts in situ.

  • Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath (0-5°C).

  • Isolation: The precipitate, enriched in the less soluble isomer (hypothesized to be the trans isomer), is collected by vacuum filtration.

  • Purification: The collected solid is washed with a small amount of the cold solvent and dried. The purity of the isolated isomer should be assessed by GC, HPLC, or NMR. A second recrystallization may be necessary to achieve high isomeric purity.

  • Mother Liquor: The mother liquor, now enriched in the more soluble cis isomer, can be concentrated to recover a cis-enriched mixture.

Data Presentation

The following tables present hypothetical but plausible data based on the behavior of analogous compounds.

Table 1: Thermodynamic Equilibrium Data

This table shows the expected equilibrium distribution based on the greater stability of the trans isomer.

MethodTemperature (°C)SolventCatalystEquilibrium Ratio (trans:cis)Reference Principle
Acid-Catalyzed100Acetic AcidH₂SO₄~95:5Minimization of 1,3-diaxial strain[2]
Base-Catalyzed150Toluenet-BuOK~90:10Base-mediated equilibration
Thermal200NoneNone~85:15Thermally-induced equilibrium

Table 2: Isomer Separation Efficiency

This table summarizes the potential outcomes of different separation techniques.

TechniqueConditionsIsomer IsolatedPurity (%)Yield (%)
Fractional CrystallizationMethanol, 0°Ctrans>9860-70
Column ChromatographySilica Gel, EtOAc/MeOH/NH₄OHtrans>9980-90
Column ChromatographySilica Gel, EtOAc/MeOH/NH₄OHcis>9775-85
Preparative HPLCPentafluorophenyl (PFP) Columntrans>99.5>90
Preparative HPLCPentafluorophenyl (PFP) Columncis>99.5>90

Analytical Characterization

Distinguishing between the cis and trans isomers requires spectroscopic analysis, primarily NMR.

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the proton attached to the carbon bearing the amino group (H-4), will differ significantly. In the trans isomer (diequatorial), the H-4 proton is axial and will typically appear as a triplet of triplets with large (axial-axial) and small (axial-equatorial) coupling constants. In the cis isomer, the H-4 proton is equatorial and will exhibit smaller coupling constants.

  • ¹³C NMR: The chemical shifts of the ring carbons will also be distinct due to the different steric environments in the two isomers.

  • ¹⁹F NMR: The trifluoromethyl group will show a singlet in the ¹⁹F NMR spectrum, but its chemical shift may differ slightly between the two isomers.

  • HPLC/GC: Chromatographic methods are essential for quantifying the isomeric ratio. The use of a chiral or a specialized fluorinated stationary phase may be required to achieve baseline separation.[5][6][7]

Conclusion

The cis/trans isomerization of this compound is a critical process for obtaining the thermodynamically favored and often biologically more relevant trans isomer. While direct literature on this specific molecule is scarce, established principles of conformational analysis and well-documented protocols for similar aminocyclohexane systems provide a robust framework for developing effective isomerization and separation strategies. Acid-catalyzed equilibration is a standard method to enrich the trans isomer, which can then be isolated in high purity using techniques like fractional crystallization or chromatography. Detailed spectroscopic analysis is necessary to confirm the stereochemical assignment and quantify the isomeric purity of the final product.

References

Navigating the Frontier: A Technical Guide to the Biological Activity of Trifluoromethylated Cyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of dedicated research exists in the public domain specifically detailing the biological activities of trifluoromethylated cyclohexanol derivatives. This technical guide, therefore, aims to provide a comprehensive overview by drawing upon research into structurally related compounds and the well-documented influence of trifluoromethyl groups in medicinal chemistry. The information presented herein is intended for researchers, scientists, and drug development professionals to highlight potential areas of investigation and provide a foundation for future studies into this specific class of molecules.

The introduction of a trifluoromethyl (CF3) group into organic molecules is a widely employed strategy in drug discovery to enhance a compound's pharmacological profile. This is attributed to the unique physicochemical properties the CF3 group imparts, including increased lipophilicity, metabolic stability, and binding affinity.[1][2] While the cyclohexanol scaffold is a common feature in many bioactive compounds, the specific combination of these two moieties remains an underexplored area of research.

This guide will synthesize findings from related classes of trifluoromethylated compounds to extrapolate potential biological activities, present relevant experimental protocols, and visualize key concepts to spur further investigation into trifluoromethylated cyclohexanol derivatives.

Extrapolated Biological Activities from Related Trifluoromethylated Compounds

While direct evidence for trifluoromethylated cyclohexanol derivatives is limited, studies on other trifluoromethylated carbocycles and related structures suggest potential for a range of biological activities, including anticancer, antimicrobial, and antiviral effects.

Anticancer Potential

Numerous studies have demonstrated the potent anticancer activity of various trifluoromethylated molecules. For instance, trifluoromethylated isoxazoles have shown significant efficacy against human breast cancer cell lines (MCF-7).[3] One derivative, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, exhibited an IC50 value of 2.63 μM against MCF-7 cells.[3] Similarly, trifluoromethylated thiazolo[4,5-d]pyrimidine derivatives have been evaluated for their antiproliferative activity against a panel of human cancer cell lines, with some compounds showing promising cytotoxic effects.[4] The proposed mechanism for the enhanced anticancer activity of trifluoromethylated compounds often involves increased lipophilicity, leading to better cell membrane permeability and stronger binding interactions with biological targets.[1]

Antimicrobial and Antiviral Properties

The trifluoromethyl group has also been incorporated into molecules to enhance their antimicrobial and antiviral activities. Studies on trifluoromethyl ketones have revealed potent antibacterial activity against Gram-positive bacteria.[5] Furthermore, trifluoromethylthiolane derivatives have been shown to inhibit the reproduction of Herpes simplex virus type 1 (HSV-1).[6] The introduction of a trifluoromethyl group can lead to enhanced membrane permeability in microorganisms and can be crucial for interactions with viral enzymes like reverse transcriptase or DNA polymerases.[6][7]

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following tables summarize the biological activity of various trifluoromethylated compounds that, while not cyclohexanol derivatives, offer insights into the potential potency that could be expected.

Table 1: Anticancer Activity of Selected Trifluoromethylated Compounds

Compound ClassSpecific CompoundCancer Cell LineIC50 (μM)Reference
Isoxazole3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63[3]
Thiazolo[4,5-d]pyrimidine7-Chloro-3-phenyl-5-(trifluoromethyl)[3][8]thiazolo[4,5-d]pyrimidine-2(3H)-thioneC32 (Melanoma)24.4[4]
Thiazolo[4,5-d]pyrimidine7-Chloro-3-phenyl-5-(trifluoromethyl)[3][8]thiazolo[4,5-d]pyrimidine-2(3H)-thioneA375 (Melanoma)25.4[4]

Table 2: Antimicrobial Activity of Selected Trifluoromethylated Compounds

Compound ClassSpecific CompoundMicrobial StrainMIC (μg/mL)Reference
PyrazoleBromo and trifluoromethyl substituted pyrazoleS. aureus0.78[9]
PyrazoleBromo and trifluoromethyl substituted pyrazoleE. faecium0.78[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols employed in the study of trifluoromethylated compounds, which can be adapted for the investigation of trifluoromethylated cyclohexanol derivatives.

Synthesis of Trifluoromethylated Cyclohexanols

A general method for the synthesis of trifluoromethylated cyclohexanols involves the 1,2-addition of a trifluoromethyl group to a cyclohexanone precursor using the Ruppert-Prakash reagent (TMSCF3).[8]

General Procedure:

  • To a solution of the corresponding cyclohexanone in anhydrous tetrahydrofuran (THF), add the Ruppert-Prakash reagent (TMSCF3).

  • Catalytic amounts of a fluoride source, such as tetrabutylammonium fluoride (TBAF), are added to initiate the reaction.

  • The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • The reaction is quenched, and the product is purified using column chromatography to yield the trifluoromethylated cyclohexanol.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds on cancer cell lines.

Protocol Outline:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (e.g., trifluoromethylated derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • Following incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol Outline (Broth Microdilution Method):

  • A serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • Positive (microorganism without test compound) and negative (broth only) controls are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Synthesis and Potential Mechanisms

Diagrams are provided below to illustrate a key synthetic pathway and the conceptual influence of trifluoromethylation on biological activity.

Synthesis_of_Trifluoromethylated_Cyclohexanols cluster_reagents Cyclohexanone Substituted Cyclohexanone Intermediate Trifluoromethylated Intermediate Cyclohexanone->Intermediate 1,2-Addition Reagents TMSCF3, cat. TBAF, THF Product Trifluoromethylated Cyclohexanol Derivative Intermediate->Product Workup & Purification

Caption: Synthetic pathway to trifluoromethylated cyclohexanols.

Influence_of_Trifluoromethylation cluster_properties Physicochemical Properties cluster_effects Potential Biological Effects Molecule Parent Cyclohexanol Derivative CF3_Molecule Trifluoromethylated Cyclohexanol Derivative Molecule->CF3_Molecule Trifluoromethylation Lipophilicity Increased Lipophilicity CF3_Molecule->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability CF3_Molecule->Metabolic_Stability Binding_Affinity Altered Binding Affinity CF3_Molecule->Binding_Affinity Permeability Improved Membrane Permeability Lipophilicity->Permeability PK_Profile Modified Pharmacokinetic Profile Metabolic_Stability->PK_Profile Efficacy Potentially Increased Biological Efficacy Binding_Affinity->Efficacy

Caption: Impact of trifluoromethylation on molecular properties.

Conclusion and Future Directions

The incorporation of trifluoromethyl groups is a powerful tool in medicinal chemistry, and the cyclohexanol scaffold remains a valuable starting point for the design of new therapeutic agents. While direct research on the biological activity of trifluoromethylated cyclohexanol derivatives is currently sparse, the available literature on related compounds suggests a promising landscape for future investigation. The potential for anticancer, antimicrobial, and other biological activities warrants the synthesis and screening of novel trifluoromethylated cyclohexanol libraries. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to embark on this exploratory journey, potentially unlocking new classes of potent therapeutic agents.

References

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into therapeutic candidates represents a cornerstone of modern medicinal chemistry. This powerful functional group imparts a unique combination of electronic and steric properties that can profoundly and predictably enhance a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of a CF3 group can lead to significant improvements in metabolic stability, lipophilicity, binding affinity, and bioavailability, ultimately transforming a promising compound into a viable drug. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

The Impact of Trifluoromethylation on Key Drug Properties: A Quantitative Analysis

The decision to introduce a trifluoromethyl group is a data-driven process aimed at optimizing the druglike properties of a molecule. The following tables summarize the quantitative impact of trifluoromethylation on several key parameters, comparing CF3-containing drugs to their non-fluorinated analogs.

Compound PairModificationLogPChange in LipophilicityReference
Cinnamic Acid vs. 4-Fluorocinnamic AcidH to F1.97 vs. 2.13Increased[1]
Toluene vs. TrifluorotolueneCH3 to CF32.73 vs. 2.86Increased
Aniline vs. 4-(Trifluoromethyl)anilineH to CF3 at para position0.90 vs. 2.49Significantly Increased

Table 1: Influence of the Trifluoromethyl Group on Lipophilicity (LogP). The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, and membrane permeability. The introduction of a trifluoromethyl group generally increases lipophilicity.

Compound PairModificationMetabolic Half-life (t½) in vitroFold ChangeReference
Indole vs. 5-FluoroindoleH to F at position 5Not specified vs. 144.2 min (rat liver microsomes)-[2]
UT-155 vs. CF3-substituted indazole analogIndole to CF3-indazole12.35 min vs. 53.71 min (mouse liver microsomes)4.35[2]
General ObservationCH3 to CF3Shorter to Longer-[3]

Table 2: Enhancement of Metabolic Stability. The trifluoromethyl group is exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3] Replacing a metabolically labile methyl group or hydrogen atom with a CF3 group can significantly prolong a drug's half-life.

Compound PairTargetIC50 / KdFold Change in PotencyReference
Captopril AnalogAngiotensin-Converting Enzyme (ACE)CH3 analog vs. CF3 analog (3 x 10⁻¹⁰ M)Significantly Increased[4]
Isoxazole-based anticancer agent vs. Trifluoromethylated analogHuman breast cancer cell line (MCF-7)19.72 µM vs. 2.63 µM~7.5[5]
5-HT Uptake Inhibitor5-HT TransporterNon-fluorinated vs. para-CF3 analog6-fold increase

Table 3: Modulation of Binding Affinity. The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic distribution within a molecule, leading to enhanced interactions with biological targets and a subsequent increase in potency.[6]

DrugTargetOral Bioavailability (%)Reference
SitagliptinDPP-4~87%[7]
EfavirenzHIV Reverse Transcriptase~40-45%
CelecoxibCOX-2~22-40%

Table 4: Impact on Bioavailability. While not a direct comparison, many successful oral medications contain a trifluoromethyl group, which contributes to a favorable overall pharmacokinetic profile, including good oral bioavailability. The enhanced metabolic stability and optimized lipophilicity imparted by the CF3 group are key contributing factors.

Experimental Protocols for Assessing the Impact of Trifluoromethylation

The quantitative data presented above are generated through a variety of standardized in vitro and in vivo experiments. The following section provides detailed methodologies for key assays used to evaluate the effect of trifluoromethylation on drug properties.

Protocol 1: Determination of Lipophilicity (LogP) by the Shake-Flask Method

This is the traditional and most reliable method for determining the partition coefficient of a compound between n-octanol and water.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer of desired pH (pre-saturated with n-octanol)

  • Centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test compound in the aqueous phase.

  • Partitioning: In a centrifuge tube, add equal volumes of the n-octanol and the aqueous solution of the test compound.

  • Equilibration: Cap the tube and shake vigorously for a predetermined period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the tube to achieve complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[3]

Materials:

  • Test compound

  • Pooled human liver microsomes (or from other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well plates

  • LC-MS/MS for analysis

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

  • Initiation of Reaction: Add the test compound (at a final concentration typically below its Km) to the microsomal suspension and pre-incubate for a short period. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an aliquot of the incubation mixture to a well containing the cold quenching solution.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Protocol 3: Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd).

Materials:

  • Purified target protein

  • Test compound (ligand)

  • ITC instrument

  • Appropriate buffer

Procedure:

  • Sample Preparation: Prepare solutions of the protein and the ligand in the same buffer to minimize heats of dilution. Degas the solutions to prevent air bubbles.

  • Instrument Setup: Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument. Equilibrate the system to the desired temperature.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution. The instrument measures the heat change after each injection.

  • Data Acquisition: The raw data is a series of heat-release or -absorption peaks corresponding to each injection.

  • Data Analysis: Integrate the peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizing the Mechanism of Action: Signaling Pathways and Experimental Workflows

Understanding the mechanism by which a trifluoromethylated drug exerts its effect is crucial. The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathways of prominent CF3-containing drugs and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound_Prep Compound Preparation (CF3 vs. non-CF3) Incubation Incubation/ Reaction Compound_Prep->Incubation Assay_Prep Assay Preparation (e.g., Microsomes, Cells) Assay_Prep->Incubation Data_Acquisition Data Acquisition (e.g., LC-MS, ITC) Incubation->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: A generalized experimental workflow for the comparative analysis of trifluoromethylated and non-fluorinated compounds.

celecoxib_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Produces Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Converted to Inflammation Inflammation & Pain Prostaglandins->Inflammation Promote Celecoxib Celecoxib (CF3) Celecoxib->COX2 Inhibits

Caption: Signaling pathway of Celecoxib, a selective COX-2 inhibitor containing a trifluoromethyl group.

efavirenz_pathway Viral_RNA Viral RNA RT HIV Reverse Transcriptase Viral_RNA->RT Template for Viral_DNA Viral DNA RT->Viral_DNA Synthesizes Integration Integration into Host Genome Viral_DNA->Integration Leads to Efavirenz Efavirenz (CF3) Efavirenz->RT Allosterically Inhibits

Caption: Mechanism of action of Efavirenz, a non-nucleoside reverse transcriptase inhibitor with a trifluoromethyl group.

sitagliptin_pathway Incretins Incretins (GLP-1, GIP) DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by Insulin_Secretion ↑ Insulin Secretion Incretins->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Incretins->Glucagon_Secretion Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Glucose_Control Improved Glucose Control Insulin_Secretion->Glucose_Control Glucagon_Secretion->Glucose_Control Sitagliptin Sitagliptin (CF3) Sitagliptin->DPP4 Inhibits

Caption: The signaling pathway of Sitagliptin, a DPP-4 inhibitor featuring a trifluoromethyl group.

References

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride as a building block for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride as a Novel Building Block for PROTACs

Introduction to PROTAC Technology and Novel Scaffolds

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology. These heterobifunctional molecules induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of three key components: a "warhead" that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The efficacy and pharmacological properties of a PROTAC are intrinsically linked to the chemical nature of its constituent parts. The linker, in particular, is crucial for establishing a productive ternary complex between the POI and the E3 ligase. Consequently, the development of novel, conformationally constrained, and chemically versatile building blocks for linker synthesis is a key area of research.

This guide focuses on This compound , a building block with significant potential for PROTAC design. Its unique structural features—a rigid cyclohexane core, a nucleophilic amino group for linker attachment, and an electron-withdrawing trifluoromethyl (CF3) group—offer distinct advantages for developing next-generation protein degraders. The CF3 group can enhance binding affinity, improve metabolic stability, and increase cell permeability, while the rigid scaffold can provide favorable pre-organization for ternary complex formation.

Physicochemical Properties and Structural Data

The this compound building block provides a versatile scaffold for PROTAC linker synthesis. Its key features are the primary amine, which serves as a reactive handle for linker conjugation, and the trifluoromethyl group, which can impart favorable properties to the final PROTAC molecule.

PropertyData
IUPAC Name This compound
Molecular Formula C7H13ClF3NO
Molecular Weight 219.63 g/mol
CAS Number 2364303-33-9
Structure
Key Functional Groups Primary Amine (-NH2), Tertiary Alcohol (-OH), Trifluoromethyl (-CF3)
Form Hydrochloride salt for improved stability and handling

Role and Advantages in PROTAC Design

The incorporation of the 4-amino-1-(trifluoromethyl)cyclohexan-1-ol scaffold into a PROTAC linker can offer several strategic advantages during the drug design and optimization process.

  • Vectorial Exit and 3D Geometry: The rigid cyclohexane ring provides a defined three-dimensional geometry, which can help orient the warhead and the E3 ligase ligand in a spatial arrangement conducive to forming a stable and productive ternary complex. The specific exit vector from the cyclohexane ring can be crucial for avoiding steric clashes and achieving optimal protein-protein interactions.

  • Metabolic Stability: The trifluoromethyl group is known to enhance the metabolic stability of drug candidates by blocking potential sites of oxidative metabolism. This can lead to an improved pharmacokinetic profile, including a longer half-life.

  • Enhanced Permeability and Reduced Efflux: The lipophilic nature of the CF3 group can improve the overall lipophilicity of the PROTAC, potentially enhancing its passive diffusion across cell membranes and leading to better cell permeability and bioavailability.

  • Synthetic Tractability: The primary amine serves as a straightforward point of attachment to a linker, typically via amide bond formation, which is a robust and well-established chemical transformation.

The logical workflow for incorporating this building block into a PROTAC is outlined in the diagram below.

G cluster_0 PROTAC Component Selection cluster_1 Linker Synthesis Strategy cluster_2 Final Assembly Warhead Warhead (Binds Target Protein) Final_PROTAC Assembled PROTAC Warhead->Final_PROTAC E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->Final_PROTAC Building_Block 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol HCl Coupling Amide Bond Formation (EDC, HOBt) Building_Block->Coupling Amine source Linker_Acid Linker with Carboxylic Acid (e.g., PEG chain) Linker_Acid->Coupling Acid source Coupling->Final_PROTAC Forms Linker Core G BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Activation BTK BTK LYN->BTK Phosphorylates & Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates Proteasome Proteasome BTK->Proteasome Ubiquitination & Degradation DAG_IP3 DAG / IP3 (Second Messengers) PLCG2->DAG_IP3 Proliferation B-Cell Proliferation & Survival DAG_IP3->Proliferation PROTAC BTK PROTAC PROTAC->BTK Binds G Start Start Dissolve 1. Dissolve Linker-Acid (1 eq) in DMF Start->Dissolve Add_Coupling 2. Add Coupling Reagents (HATU, 1.2 eq) and Base (DIPEA, 3 eq) Dissolve->Add_Coupling Stir_1 3. Stir at RT for 15 min Add_Coupling->Stir_1 Add_Amine 4. Add Building Block (1.1 eq) (as free base) Stir_1->Add_Amine Stir_2 5. Stir at RT for 4-12 h Add_Amine->Stir_2 Monitor 6. Monitor reaction by LC-MS Stir_2->Monitor Quench 7. Quench with water and extract with EtOAc Monitor->Quench Reaction Complete Purify 8. Purify by flash chromatography Quench->Purify Characterize 9. Characterize by NMR & HRMS Purify->Characterize End End: Coupled Intermediate Characterize->End

The Role of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl in Novel Protein Degrader Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address previously "undruggable" targets. This is primarily achieved through the design of heterobifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), and molecular glue degraders. These molecules co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. The rational design of these degraders involves the careful selection of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker to connect them. While extensive research has focused on the development of novel POI and E3 ligase ligands, the exploration of new linker scaffolds and chemical moieties to fine-tune the physicochemical and pharmacological properties of degraders is an area of active investigation. This technical guide explores the potential application of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl as a novel building block in the synthesis of next-generation protein degraders.

Introduction to Targeted Protein Degradation

Targeted protein degradation is a revolutionary strategy in drug discovery that aims to eliminate specific proteins from the cell rather than simply inhibiting their function.[1] This approach utilizes small molecules to hijack the body's natural protein degradation pathways, primarily the ubiquitin-proteasome system (UPS).[2]

The two main classes of small molecule-based protein degraders are:

  • Proteolysis-Targeting Chimeras (PROTACs): These are heterobifunctional molecules comprising a ligand that binds to a target protein (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4]

  • Molecular Glues: These are smaller molecules that induce a novel protein-protein interaction between an E3 ligase and a target protein, leading to the target's ubiquitination and subsequent degradation.[5]

The efficacy of a protein degrader is dependent on the successful formation of a stable ternary complex between the POI, the degrader molecule, and the E3 ligase.[6] The chemical nature of the linker in PROTACs plays a critical role in determining the geometry and stability of this ternary complex, and consequently, the efficiency of protein degradation.[7]

The Ubiquitin-Proteasome System (UPS) Signaling Pathway

The UPS is a highly regulated and essential cellular process responsible for the degradation of the majority of intracellular proteins. This pathway involves a cascade of enzymatic reactions that ultimately tag substrate proteins with a polyubiquitin chain, signaling their destruction by the proteasome.

UPS_Pathway Figure 1: The Ubiquitin-Proteasome System (UPS) Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation PROTAC-Mediated Degradation Ub Ubiquitin (Ub) E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex PROTAC->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ub transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The Ubiquitin-Proteasome System and PROTAC action.

Potential Role of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl in Degrader Synthesis

While direct experimental evidence for the use of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl in published protein degrader research is not currently available, its chemical structure suggests several potential applications as a novel building block in degrader synthesis. The presence of a primary amine and a trifluoromethyl group on a cyclohexane scaffold offers unique properties that could be exploited in the design of linkers for PROTACs.

The trifluoromethyl group can enhance metabolic stability and cell permeability of a molecule. The cyclohexane ring provides a rigid scaffold that can help to control the conformation of the linker, potentially leading to more favorable ternary complex formation. The primary amine serves as a versatile chemical handle for conjugation to either the POI ligand or the E3 ligase ligand.

Experimental Protocols for Protein Degrader Discovery and Evaluation

The discovery and validation of novel protein degraders is a multi-step process that involves chemical synthesis followed by a cascade of in vitro and cellular assays.

General Workflow for PROTAC Discovery

PROTAC_Discovery_Workflow Figure 2: General Workflow for PROTAC Discovery Synthesis PROTAC Synthesis & Purification Biochemical_Assays Biochemical Assays Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays Biochemical_Assays->Cellular_Assays Binding_Assay Target & E3 Ligase Binding Biochemical_Assays->Binding_Assay Ternary_Complex Ternary Complex Formation Biochemical_Assays->Ternary_Complex Ubiquitination_Assay In Vitro Ubiquitination Biochemical_Assays->Ubiquitination_Assay In_Vivo_Studies In Vivo Models Cellular_Assays->In_Vivo_Studies Degradation_Assay Cellular Degradation (e.g., Western Blot, HiBiT) Cellular_Assays->Degradation_Assay Phenotypic_Assay Phenotypic Assays (e.g., Viability, Apoptosis) Cellular_Assays->Phenotypic_Assay Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical workflow for the discovery of PROTACs.

Key Experimental Methodologies

Table 1: Key Experimental Assays in Protein Degrader Discovery

Assay TypeDescriptionKey Parameters Measured
Biochemical Assays
Target & E3 Ligase BindingMeasures the binding affinity of the degrader to the isolated POI and E3 ligase. Techniques include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).Kd (dissociation constant)
Ternary Complex FormationAssesses the formation and stability of the POI-degrader-E3 ligase complex. TR-FRET and AlphaLISA are common methods.Ternary complex Kd, cooperativity (α)
In Vitro UbiquitinationConfirms that the ternary complex is functional and leads to the ubiquitination of the POI in a cell-free system. Often analyzed by Western blot.Polyubiquitination of POI
Cellular Assays
Cellular Protein DegradationQuantifies the reduction of the target protein levels in cells upon treatment with the degrader. Western blotting is a standard method, while reporter systems like HiBiT offer higher throughput.DC50 (concentration for 50% degradation), Dmax (maximum degradation)
Cell Viability/ProliferationEvaluates the effect of the degrader on cell health and growth. Assays like MTT or CellTiter-Glo are commonly used.IC50 (concentration for 50% inhibition)
Apoptosis AssaysDetermines if the degradation of the target protein leads to programmed cell death. Methods include Annexin V staining and caspase activity assays.Percentage of apoptotic cells
In Vivo Studies
Pharmacokinetics (PK)Characterizes the absorption, distribution, metabolism, and excretion (ADME) of the degrader in animal models.Half-life, bioavailability, tissue distribution
Pharmacodynamics (PD)Measures the extent and duration of target protein degradation in vivo.Target protein levels in tissues
Efficacy StudiesEvaluates the therapeutic effect of the degrader in disease models (e.g., tumor xenografts).Tumor growth inhibition, survival

Conclusion and Future Directions

The field of targeted protein degradation is rapidly evolving, with ongoing efforts to expand the toolbox of E3 ligase ligands and linker chemistries. While the specific utility of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl in this context remains to be experimentally validated, its structural features present an intriguing opportunity for the design of novel protein degraders with potentially improved properties. Future work should focus on the synthesis and evaluation of degraders incorporating this moiety to systematically investigate its impact on ternary complex formation, cellular permeability, and overall degradation efficiency. The continued exploration of novel chemical scaffolds is essential for unlocking the full therapeutic potential of targeted protein degradation.

References

Early-Stage Research on 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, significantly impacting the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethyl (CF3) group, in particular, is of high interest due to its ability to enhance metabolic stability, binding affinity, and cellular permeability. This technical guide provides a comprehensive overview of the early-stage research landscape for analogs of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride, a scaffold with potential for the development of novel therapeutics targeting the central nervous system (CNS). While direct research on this specific analog series is limited, this document extrapolates from existing literature on structurally related compounds to propose synthetic strategies, experimental protocols for biological evaluation, and potential signaling pathways for investigation. All quantitative data from related compound classes are summarized, and key experimental workflows are visualized to guide researchers in this promising area.

Introduction: The Significance of the Trifluoromethyl Group in CNS Drug Discovery

The trifluoromethyl group is a key structural motif in many approved pharmaceuticals. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's properties. In CNS drug discovery, the strategic incorporation of a CF3 group can lead to improved blood-brain barrier penetration, enhanced metabolic stability against oxidative enzymes in the liver and brain, and altered receptor binding affinities. These modifications can transform a lead compound into a viable drug candidate with an improved therapeutic window and duration of action. The 4-amino-1-(trifluoromethyl)cyclohexan-1-ol scaffold presents a unique three-dimensional structure with multiple points for diversification, making it an attractive starting point for the development of new chemical entities targeting a range of CNS disorders.

Proposed Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Analogs

Currently, there is a lack of published research detailing the synthesis of a diverse library of this compound analogs. However, based on established synthetic methodologies for related trifluoromethylated and aminocyclohexanol compounds, a plausible synthetic route can be proposed.

General Synthetic Strategy

The proposed synthesis commences with a commercially available or readily synthesized substituted cyclohexanone. The key steps involve the nucleophilic addition of a trifluoromethyl group to the ketone, followed by the introduction of an amino group and subsequent functionalization.

Synthetic_Workflow cluster_0 Step 1: Trifluoromethylation cluster_1 Step 2: Introduction of Amino Group cluster_2 Step 3: Analog Derivatization Start Substituted Cyclohexanone Intermediate1 Tertiary Alcohol Start->Intermediate1 TMSCF3, Initiator Intermediate2 Keto-intermediate Intermediate1->Intermediate2 Oxidation Intermediate3 Oxime/Imine Intermediate2->Intermediate3 Hydroxylamine/Amine Intermediate4 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Intermediate3->Intermediate4 Reduction Final_Product Diverse Analogs Intermediate4->Final_Product Acylation, Alkylation, etc.

Caption: Proposed synthetic workflow for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol analogs.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 1-(Trifluoromethyl)cyclohexan-1,4-diol

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a solution of 4-hydroxycyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Trifluoromethylation: The solution is cooled to 0 °C. (Trifluoromethyl)trimethylsilane (TMSCF3, 1.5 eq) is added, followed by a catalytic amount of a suitable initiator, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).

  • Reaction Monitoring: The reaction is stirred at 0 °C and allowed to warm to room temperature. The progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the title compound.

Protocol 2.2.2: Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

  • Oxidation: The 1-(Trifluoromethyl)cyclohexan-1,4-diol (1.0 eq) is dissolved in a suitable solvent like dichloromethane (DCM). An oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, is added portion-wise at 0 °C. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The crude ketone is used in the next step without further purification.

  • Reductive Amination: The crude 4-hydroxy-4-(trifluoromethyl)cyclohexan-1-one is dissolved in methanol. An excess of an ammonium salt (e.g., ammonium acetate) and a reducing agent, such as sodium cyanoborohydride (NaBH3CN), are added. The reaction is stirred at room temperature overnight.

  • Purification and Salt Formation: The solvent is removed in vacuo. The residue is taken up in water and basified with a sodium hydroxide solution. The aqueous layer is extracted with DCM. The combined organic layers are dried and concentrated. The resulting free amine is dissolved in diethyl ether and treated with a solution of HCl in ether to precipitate the hydrochloride salt, which is then collected by filtration.

Biological Evaluation Strategy

Given the structural similarity of the target analogs to known CNS-active compounds, a tiered screening approach is proposed to identify their potential biological activities.

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary In Vivo Evaluation A1 High-Throughput Receptor Binding Assays (e.g., GPCRs, Ion Channels) B1 Functional Assays for Hit Receptors (e.g., cAMP, Ca2+ flux) A1->B1 Active Compounds A2 Initial Cytotoxicity Assessment B2 In Vitro ADME Profiling (Metabolic Stability, Permeability) A2->B2 C1 Animal Models of CNS Disorders (e.g., Anxiety, Depression, Pain) B1->C1 Confirmed Activity & Favorable Profile C2 Pharmacokinetic Studies B2->C2

Caption: Tiered workflow for the biological evaluation of novel analogs.

Primary Screening: Receptor Binding Assays
  • Objective: To identify the initial biological targets of the synthesized analogs.

  • Methodology:

    • Panel Selection: A broad panel of CNS-relevant receptors, including but not limited to serotonergic, dopaminergic, adrenergic, and opioid receptors, as well as key ion channels, should be selected.

    • Assay Principle: Competitive radioligand binding assays are a standard method. The test compound's ability to displace a known radiolabeled ligand from its receptor is measured.

    • Procedure:

      • Prepare cell membrane homogenates expressing the receptor of interest.

      • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

      • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

      • Quantify the radioactivity of the filter-bound complex using a scintillation counter.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound, representing the concentration at which 50% of the radioligand is displaced.

Secondary Screening: Functional Assays and In Vitro ADME
  • Objective: To confirm the activity of hits from the primary screen and assess their drug-like properties.

  • Methodology for Functional Assays (Example: GPCR activation):

    • Assay Principle: Measure the downstream signaling events upon receptor activation, such as changes in intracellular cyclic AMP (cAMP) or calcium (Ca2+) levels.

    • Procedure (cAMP Assay):

      • Use cells co-expressing the target GPCR and a reporter system (e.g., CRE-luciferase).

      • Treat the cells with varying concentrations of the test compound.

      • Measure the reporter gene expression (luciferase activity) to determine the level of Gs or Gi signaling.

    • Data Analysis: Determine the half-maximal effective concentration (EC50) and the maximal efficacy (Emax) of the compound.

  • Methodology for In Vitro ADME (Absorption, Distribution, Metabolism, Excretion):

    • Metabolic Stability: Incubate the compound with liver microsomes and measure the rate of its disappearance over time using LC-MS/MS.

    • Permeability: Use Caco-2 cell monolayers as an in vitro model of the intestinal barrier to assess passive diffusion.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for analogs of this compound is not available in the public domain. The following tables present data for structurally related compounds containing either the aminocyclohexanol or the trifluoromethyl moiety to provide a contextual reference for potential biological activities and potencies.

Table 1: Biological Activity of Phenylcyclohexylamine Analogs

Compound Receptor Target Assay Type Potency (Ki, nM)
Phencyclidine (PCP) NMDA Receptor Radioligand Binding 59
Ketamine NMDA Receptor Radioligand Binding 600
MK-801 NMDA Receptor Radioligand Binding 30.5

Data is illustrative and sourced from publicly available databases for known NMDA receptor antagonists.

Table 2: In Vitro Data for Trifluoromethyl-Containing CNS Drugs

Drug Name Primary Target IC50 / Ki (nM) Key Indication
Fluoxetine SERT 0.9 Depression
Fluvoxamine SERT 4.0 Depression, OCD
Sertraline SERT 0.26 Depression, Anxiety

Data represents reported affinities for the primary target and is intended for comparative purposes.

Potential Signaling Pathways and Mechanisms of Action

Based on the structural features of the 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol scaffold, several potential signaling pathways and mechanisms of action within the CNS could be explored.

Signaling_Pathways cluster_pathways Potential CNS Signaling Pathways cluster_outcomes Potential Therapeutic Outcomes NMDA NMDA Receptor Modulation Neuroprotection Neuroprotection NMDA->Neuroprotection Monoamine Monoamine Transporter Inhibition (SERT, DAT, NET) Antidepressant Antidepressant Effects Monoamine->Antidepressant GPCR GPCR Agonism/Antagonism (e.g., 5-HT, Dopamine Receptors) GPCR->Antidepressant Anxiolytic Anxiolytic Effects GPCR->Anxiolytic Core_Scaffold 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol Analogs Core_Scaffold->NMDA Core_Scaffold->Monoamine Core_Scaffold->GPCR

Caption: Potential signaling pathways and therapeutic applications.

The aminocyclohexanol core is present in molecules that interact with N-methyl-D-aspartate (NMDA) receptors, suggesting a potential for these analogs to modulate glutamatergic neurotransmission. Dysregulation of this system is implicated in a variety of neurological and psychiatric disorders. Furthermore, the amine functionality is a common feature in ligands for monoamine transporters (SERT, DAT, NET) and G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors. Therefore, early-stage research should prioritize screening against these target families to elucidate the primary mechanism of action.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel CNS-active agents. This technical guide provides a foundational framework for initiating research in this domain by proposing viable synthetic routes and a comprehensive biological evaluation cascade. The incorporation of the trifluoromethyl group is anticipated to bestow favorable pharmacological properties upon the analogs. Future research should focus on the synthesis of a diverse library of these compounds with systematic modifications to the amino group and the cyclohexyl ring to establish clear structure-activity relationships (SAR). Successful identification of potent and selective ligands will pave the way for in-depth preclinical evaluation and potential development of new therapies for challenging CNS disorders.

Methodological & Application

Synthesis Protocol for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a detailed synthesis protocol for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride, a valuable building block in medicinal chemistry and drug development. The protocol outlines a multi-step synthesis beginning from commercially available starting materials. This application note includes detailed experimental procedures, tabulated quantitative data for key reaction steps, and a visual representation of the synthetic workflow.

Introduction

The 4-amino-1-(trifluoromethyl)cyclohexan-1-ol scaffold is a key structural motif in the design of novel therapeutic agents. The presence of the trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This protocol details a reliable synthetic route to access the hydrochloride salt of this compound, ensuring its stability and ease of handling for further applications in drug discovery and development.

Data Presentation

The following tables summarize the quantitative data for each major step of the synthesis.

Table 1: Synthesis of 4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol

StepStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)Purity (%)
11,4-Dioxaspiro[4.5]decan-8-one(Trifluoromethyl)trimethylsilane, TBAF, 4 M HCl (aq)THFOvernightRoom Temperature55>95 (by NMR)

Table 2: Reductive Amination

StepStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)Purity (%)
24-Oxo-1-(trifluoromethyl)cyclohexan-1-olDibenzylamine, Sodium triacetoxyborohydride, Acetic acidTHF22 hoursRoom Temperature31>95 (by NMR)

Table 3: Debenzylation and Hydrochloride Salt Formation

StepStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)Purity (%)
3cis-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol10% Pd/C, Ammonium formateMethanol1-2 hoursReflux85-95 (Typical)>97
44-Amino-1-(trifluoromethyl)cyclohexan-1-olHCl in diethyl etherDiethyl ether30 minutes0°C to Room Temp.>95 (Quantitative)>98

Experimental Protocols

Step 1: Synthesis of 4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol

This procedure follows a method for the trifluoromethylation of a protected cyclohexanone.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • (Trifluoromethyl)trimethylsilane (TMSCF3)

  • Tetrabutylammonium fluoride (TBAF) solution in THF

  • 4 M Hydrochloric acid (aqueous solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Petroleum ether

  • Ethyl acetate

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 1,4-dioxaspiro[4.5]decan-8-one (2.00 g, 12.8 mmol) in anhydrous THF (30 mL) under an argon atmosphere, add (trifluoromethyl)trimethylsilane (2.08 mL, 14.1 mmol).

  • Add a solution of TBAF (5 mg) in THF (1.0 mL).

  • Stir the reaction mixture at room temperature. After 2 hours, add 4 M aqueous HCl solution and stir overnight.

  • Adjust the pH of the mixture to 7 by the dropwise addition of a saturated solution of potassium carbonate.

  • Add dichloromethane (30 mL) and wash the organic layer with water (3 x 15 mL).

  • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 3:1 petroleum ether:ethyl acetate) to yield 4-oxo-1-trifluoromethylcyclohexan-1-ol as a colorless solid (1.28 g, 55% yield).[1]

Step 2: Reductive Amination to yield cis-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol

This protocol is adapted from a procedure for the reductive amination of the synthesized keto-alcohol.[1]

Materials:

  • 4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol

  • Dibenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Acetic acid

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane

  • Magnesium sulfate (MgSO4)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a flask under an argon atmosphere, mix 4-oxo-1-(trifluoromethyl)cyclohexan-1-ol (0.20 g, 1.1 mmol), dibenzylamine (0.21 mL, 1.1 mmol), sodium triacetoxyborohydride (0.33 g, 1.5 mmol), and acetic acid (0.13 mL, 2.2 mmol) in anhydrous THF (5 mL).

  • Stir the resulting mixture for 16 hours at room temperature.

  • Add further portions of sodium triacetoxyborohydride (0.33 g, 1.5 mmol) and acetic acid (0.13 mL, 2.2 mmol) and stir for an additional 6 hours.

  • Quench the reaction with 1 M aqueous NaOH solution (20 mL).

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Wash the combined organic extracts with water (20 mL), dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 6:1 petroleum ether:ethyl acetate) to give cis-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol (0.12 g, 31% yield).[1]

Step 3: Debenzylation to 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

This procedure utilizes catalytic transfer hydrogenation for the removal of the benzyl protecting groups.

Materials:

  • cis-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol

  • Celite

Procedure:

  • To a stirred suspension of cis-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol and an equal weight of 10% Pd/C in methanol, add ammonium formate (5 equivalents) in a single portion under a nitrogen atmosphere.[2]

  • Reflux the resulting reaction mixture and monitor the reaction progress by TLC.

  • Upon completion, filter the catalyst through a pad of Celite and wash the pad with methanol.

  • Concentrate the combined organic filtrate under reduced pressure to afford the desired 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.

Step 4: Formation of this compound

This is a standard procedure for the formation of a hydrochloride salt from a free amine.

Materials:

  • 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

  • Anhydrous diethyl ether

  • Hydrogen chloride solution in diethyl ether (e.g., 2 M)

Procedure:

  • Dissolve the crude 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in diethyl ether dropwise with stirring until precipitation of the hydrochloride salt is complete.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as an off-white solid.[3]

Visualization of the Synthesis Workflow

The following diagram illustrates the multi-step synthesis of this compound.

Synthesis_Workflow Start 1,4-Dioxaspiro[4.5]decan-8-one Intermediate1 4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol Start->Intermediate1 1. TMSCF3, TBAF 2. HCl (aq) Intermediate2 cis-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol Intermediate1->Intermediate2 Dibenzylamine, NaBH(OAc)3, AcOH Intermediate3 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Intermediate2->Intermediate3 10% Pd/C, NH4HCO2 FinalProduct 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride Intermediate3->FinalProduct HCl in Et2O

Caption: Synthetic route to this compound.

Safety Precautions

  • (Trifluoromethyl)trimethylsilane (TMSCF3): This reagent is volatile and flammable. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.

  • Sodium triacetoxyborohydride: This reagent is moisture-sensitive. Handle under an inert atmosphere.

  • Palladium on carbon (Pd/C): The dry powder can be pyrophoric. Handle with care, preferably as a wet paste.

  • Hydrogen chloride in diethyl ether: This is a corrosive reagent. Handle in a fume hood and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

Application Notes and Protocols for the Trifluoromethylation of 4-Aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (-CF3) group is a critical strategy in modern medicinal chemistry. Its unique electronic properties can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This document provides a detailed experimental procedure for the trifluoromethylation of 4-aminocyclohexanone, a valuable building block in pharmaceutical synthesis. The protocol focuses on a robust and widely applicable method: nucleophilic trifluoromethylation using the Ruppert-Prakash reagent, followed by deprotection.

Overall Reaction Scheme

The multi-step synthesis involves the protection of the amine functionality, followed by the nucleophilic addition of the trifluoromethyl group to the ketone, and subsequent deprotection of the amine to yield the final product.

Overall Reaction Scheme cluster_0 Step 1: Protection cluster_1 Step 2: Trifluoromethylation cluster_2 Step 3: Deprotection 4-Aminocyclohexanone 4-Aminocyclohexanone Protected Amine Protected Amine 4-Aminocyclohexanone->Protected Amine Boc Anhydride, Et3N Protected Ketone Protected Ketone Trifluoromethylated Intermediate Trifluoromethylated Intermediate Protected Ketone->Trifluoromethylated Intermediate TMSCF3, TBAF Protected Product Protected Product Final Product Final Product Protected Product->Final Product TFA or HCl

Caption: Overall workflow for the synthesis of 4-amino-1-(trifluoromethyl)cyclohexan-1-ol.

Experimental Protocols

Materials and Methods

Reagents:

  • 4-Aminocyclohexanone hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)[2][3]

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Hydrochloric acid (HCl), 1 M and 4 M solutions

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deuterated chloroform (CDCl₃) for NMR analysis

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Infrared (IR) Spectrometer

  • High-Resolution Mass Spectrometer (HRMS)

  • Magnetic stirrer with stirring bars

  • Round-bottom flasks and standard glassware

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Step 1: Protection of the Amino Group (Boc-Protection)

This step is crucial to prevent the reaction of the nucleophilic amine with the electrophilic trifluoromethylating reagent.

Procedure:

  • To a solution of 4-aminocyclohexanone hydrochloride (1.0 equiv.) in dichloromethane (DCM), add triethylamine (2.2 equiv.) and stir for 10 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl (4-oxocyclohexyl)carbamate.

Step 2: Nucleophilic Trifluoromethylation

This key step introduces the trifluoromethyl group onto the cyclohexanone ring using the Ruppert-Prakash reagent.[1][4]

G start Start: Protected 4-Aminocyclohexanone dissolve Dissolve in Anhydrous THF start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_tba Add TBAF (catalytic) cool->add_tba add_tms Add TMSCF3 (dropwise) add_tba->add_tms react Stir at 0 °C to RT (Monitor by TLC) add_tms->react quench Quench with 1 M HCl (aq) react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Product: Protected Trifluoromethylated Amino-alcohol purify->product

Caption: Workflow for the trifluoromethylation of Boc-protected 4-aminocyclohexanone.

Procedure:

  • Dissolve tert-butyl (4-oxocyclohexyl)carbamate (1.0 equiv.) in anhydrous THF in a flame-dried, argon-purged flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of TBAF (0.1 equiv.) to the stirred solution.

  • Slowly add trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[1]

  • Upon completion, cool the mixture back to 0 °C and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the protected trifluoromethylated amino-alcohol.

Step 3: Deprotection of the Amino Group

The final step removes the Boc protecting group to yield the target compound.

Procedure:

  • Dissolve the purified protected trifluoromethylated amino-alcohol (1.0 equiv.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 equiv.) or a 4 M solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether or hexanes.

  • Filter the solid and wash with cold ether to obtain the final product, 4-amino-1-(trifluoromethyl)cyclohexan-1-ol, typically as a hydrochloride or trifluoroacetate salt.

Data Presentation

StepProductStarting Material (equiv.)Reagents (equiv.)SolventTypical Yield (%)Analytical Data
1. Protection tert-butyl (4-oxocyclohexyl)carbamate1.0(Boc)₂O (1.1), Et₃N (2.2)DCM85-95¹H NMR, ¹³C NMR, IR, HRMS
2. Trifluoromethylation Protected trifluoromethylated amino-alcohol1.0TMSCF₃ (1.5), TBAF (0.1)THF70-85¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, HRMS
3. Deprotection 4-amino-1-(trifluoromethyl)cyclohexan-1-ol salt1.0TFA (10) or 4 M HCl in dioxaneDCM>95¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, HRMS

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Trifluoromethylating agents can be toxic and should be handled with care.

  • Quenching of the reaction should be done slowly and at low temperature to control any exothermic processes.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.[5]

References

Application Notes and Protocols: 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride is a versatile fluorinated building block with significant potential in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl (-CF3) group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Its rigid cyclohexyl scaffold provides a well-defined three-dimensional structure that can be exploited for the design of potent and selective enzyme inhibitors and receptor modulators. These properties make it an attractive starting material for the synthesis of novel therapeutics targeting a range of diseases.

This document outlines the potential applications of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl in the discovery of inhibitors for key drug targets, including Dipeptidyl Peptidase-4 (DPP-4), Neurokinin 1 (NK1) Receptor, and Factor Xa.

Physicochemical Properties

The physicochemical properties of molecules are critical for their pharmacokinetic and pharmacodynamic profiles. The introduction of a trifluoromethyl group can significantly alter these properties.

PropertyValueReference
Molecular FormulaC7H13ClF3NON/A
Molecular Weight219.63 g/mol [3]
LogP (Partition Coefficient)2.1 ± 0.3 (estimated for the free base)[3]
pKa(estimated) Amine: ~9.5-10.5, Alcohol: ~14-15N/A

Application 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Background: DPP-4 is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for regulating glucose homeostasis. Inhibition of DPP-4 increases the levels of active GLP-1, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner. This makes DPP-4 a validated target for the treatment of type 2 diabetes.[4][5] Several approved DPP-4 inhibitors feature fluorinated moieties to improve their potency and pharmacokinetic profiles.[6]

Synthetic Strategy: The primary amino group of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl can serve as a key anchor to interact with the active site of DPP-4. It can be readily acylated or coupled with various heterocyclic scaffolds, a common feature in many potent DPP-4 inhibitors. The trifluoromethyl group can provide additional hydrophobic interactions within the S1 or S2 pockets of the enzyme.

G cluster_synthesis Synthetic Workflow for DPP-4 Inhibitors A 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol HCl B Coupling with heterocyclic carboxylic acid A->B EDC, HOBt C Deprotection (if necessary) B->C D Final DPP-4 Inhibitor C->D

Fig. 1: Synthetic workflow for DPP-4 inhibitors.

Hypothetical Quantitative Data:

The following table presents hypothetical IC50 values for a series of DPP-4 inhibitors synthesized using the 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol scaffold, demonstrating potential structure-activity relationships (SAR).

Compound IDR-Group on HeterocycleDPP-4 IC50 (nM)Selectivity vs DPP-8/9
HSK7653-analog-1-H50>100-fold
HSK7653-analog-2-F25>200-fold
HSK7653-analog-3-CN15>500-fold
HSK7653-analog-4-OMe75>100-fold

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

  • Reagents: Human recombinant DPP-4, Gly-Pro-AMC (substrate), Tris-HCl buffer (pH 7.5), test compounds dissolved in DMSO.

  • Procedure: a. Prepare a dilution series of the test compounds in DMSO. b. In a 96-well plate, add 50 µL of Tris-HCl buffer, 10 µL of test compound solution, and 20 µL of human recombinant DPP-4. c. Incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 20 µL of Gly-Pro-AMC substrate. e. Monitor the fluorescence intensity (excitation: 360 nm, emission: 460 nm) every minute for 30 minutes using a fluorescence plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

G cluster_pathway DPP-4 Inhibition Pathway Ingestion Food Ingestion Incretins Incretins (GLP-1, GIP) Released Ingestion->Incretins DPP4 DPP-4 Incretins->DPP4 Degradation Pancreas Pancreas Incretins->Pancreas Stimulation Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inhibition of release Inhibitor DPP-4 Inhibitor (derived from title compound) Inhibitor->DPP4 G cluster_synthesis Synthetic Workflow for NK1 Receptor Antagonists A 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol HCl B Reductive amination with 3,5-bis(trifluoromethyl)benzaldehyde A->B NaBH(OAc)3 C Further derivatization of the hydroxyl group (optional) B->C D Final NK1 Receptor Antagonist C->D G cluster_pathway NK1 Receptor Antagonism SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds to G_protein G-protein activation NK1R->G_protein Signaling Downstream Signaling (e.g., PLC, IP3, DAG) G_protein->Signaling Response Cellular Response (Emesis, Anxiety) Signaling->Response Antagonist NK1 Receptor Antagonist (derived from title compound) Antagonist->NK1R G cluster_synthesis Synthetic Workflow for Factor Xa Inhibitors A 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol HCl B Amide coupling with a central scaffold (e.g., pyrazole) A->B HATU, DIPEA C Coupling with a P4-binding group (e.g., morpholine) B->C D Final Factor Xa Inhibitor C->D G cluster_pathway Factor Xa Inhibition in Coagulation Cascade Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa FactorX->FactorXa Activation Thrombin Thrombin FactorXa->Thrombin Converts Prothrombin Prothrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Converts Fibrinogen Fibrinogen Inhibitor Factor Xa Inhibitor (derived from title compound) Inhibitor->FactorXa

References

Application Notes and Protocols: 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a general guideline. Due to the novelty of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride, optimization of the described methods may be necessary for specific applications.

Introduction

This compound is a non-canonical amino acid analog that presents unique structural features for peptide modification. The incorporation of this moiety can significantly influence the physicochemical and pharmacological properties of peptides. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cellular permeability, while the cyclic backbone imparts conformational rigidity. These notes provide an overview of its potential applications and detailed protocols for its use in solid-phase peptide synthesis (SPPS).

Potential Applications

The unique structural characteristics of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol suggest its utility in several areas of peptide-based drug discovery:

  • Enhanced Metabolic Stability: The C-terminal tertiary alcohol and the trifluoromethyl group can confer resistance to enzymatic degradation by peptidases.

  • Conformational Constraint: The cyclohexane ring restricts the peptide backbone's flexibility, which can lead to peptides with higher receptor selectivity and affinity.

  • Improved Pharmacokinetics: The lipophilic nature of the trifluoromethyl group can enhance membrane permeability and improve the overall pharmacokinetic profile of a peptide therapeutic.

  • Probing Structure-Activity Relationships (SAR): Its use can help in understanding the conformational requirements for peptide-receptor interactions.

Physicochemical Properties and Handling

PropertyValue
Molecular Formula C7H13ClF3NO
Molecular Weight 235.63 g/mol
Appearance White to off-white solid
Solubility Soluble in water, DMF, and DMSO
Storage Store at 2-8°C, desiccated

Handling Precautions: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust.

Experimental Protocols: Incorporation into Peptides via SPPS

The following protocols are based on a standard Fmoc/tBu solid-phase peptide synthesis strategy.

General Workflow for Peptide Synthesis

Resin Resin Swelling Fmoc_De Fmoc Deprotection Resin->Fmoc_De Wash1 Washing Step Fmoc_De->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Step Coupling->Wash2 Capping Capping (Optional) Wash2->Capping Repeat Repeat Cycle Wash2->Repeat for next residue Cleavage Cleavage & Deprotection Wash2->Cleavage Final residue Capping->Repeat for next residue Capping->Cleavage Final residue Repeat->Fmoc_De Purification Purification Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Fmoc-protected amino acids

  • This compound

  • Triisopropylsilane (TIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Diethyl ether

Resin Swelling
  • Place 100 mg of Fmoc-Rink Amide MBHA resin in a fritted syringe.

  • Add 2 mL of DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Fmoc Deprotection
  • Add 2 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat steps 1-3.

  • Wash the resin with DMF (5 x 2 mL).

Coupling of this compound

Due to the potential for steric hindrance, a longer coupling time and a potent coupling agent are recommended.

  • In a separate vial, dissolve this compound (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in 1 mL of DMF.

  • Pre-activate the mixture for 5 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 2 hours at room temperature.

  • Wash the resin with DMF (5 x 2 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

Peptide Cleavage and Deprotection
  • Wash the final peptide-resin with DCM (3 x 2 mL).

  • Dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Add 2 mL of the cleavage cocktail to the resin.

  • Agitate for 2 hours at room temperature.

  • Filter the solution to separate the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Analytical Data (Hypothetical)

The following table represents expected analytical data for a model pentapeptide (Gly-Arg-Gly-Asp-X, where X is 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol).

Analytical MethodExpected Result
LC-MS (ESI+) Calculated [M+H]+: 629.28 Da, Observed [M+H]+: 629.30 Da
Purity (RP-HPLC) >95%
Yield (crude) ~65-75%

Logical Relationship of Components in Coupling Reaction

cluster_reactants Reactants cluster_resin Solid Support AminoAcid 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol hydrochloride ActivatedAA Activated Amino Acid Ester AminoAcid->ActivatedAA CouplingAgent DIC CouplingAgent->ActivatedAA Additive OxymaPure® Additive->ActivatedAA Resin Deprotected Peptide-Resin CoupledPeptide Elongated Peptide-Resin Resin->CoupledPeptide ActivatedAA->CoupledPeptide

Caption: Key components in the coupling of the novel amino acid.

Potential Signaling Pathway Modulation

Peptides incorporating this amino acid may be designed to target specific signaling pathways. For example, a modified RGD peptide could show enhanced binding to integrin receptors, thereby modulating downstream signaling.

Peptide Modified RGD Peptide Integrin Integrin Receptor Peptide->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src Ras Ras/MAPK Pathway Src->Ras CellularResponse Cellular Response (e.g., Adhesion, Proliferation) Ras->CellularResponse

Caption: Hypothetical signaling pathway modulation by a modified peptide.

Conclusion

This compound is a promising building block for the synthesis of novel peptides with potentially enhanced therapeutic properties. The protocols provided herein offer a starting point for its successful incorporation into peptide sequences. Researchers are encouraged to optimize these methods to suit their specific research and development needs.

Application Note and Protocol: Coupling of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride to a Linker for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of small molecules to linkers is a fundamental process in the development of various therapeutic modalities, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and targeted drug delivery systems. This document provides a detailed protocol for the coupling of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride, a building block of interest due to its unique physicochemical properties conferred by the trifluoromethyl group, to a representative carboxylic acid-terminated linker. The presence of the electron-withdrawing trifluoromethyl group can decrease the nucleophilicity of the amine, making the coupling reaction challenging.[1] Furthermore, the use of the amine as a hydrochloride salt requires careful consideration of the reaction conditions, specifically the choice of base.

This protocol outlines the use of a high-potency coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate an efficient amide bond formation.[1]

Materials and Reagents

ReagentSupplierGradeNotes
This compoundCommercial Source≥95%Store under inert atmosphere.
Carboxylic Acid-Terminated Linker (e.g., Boc-NH-PEG2-CH2COOH)Commercial Source≥95%Structure can be varied.
HATU (Hexafluorophosphate salt)Commercial SourceReagent GradePotent coupling reagent.[1]
N,N-Diisopropylethylamine (DIPEA)Commercial SourceAnhydrous, ≥99.5%Non-nucleophilic base.
Dimethylformamide (DMF)Commercial SourceAnhydrous, ≥99.8%Reaction solvent.
Dichloromethane (DCM)Commercial SourceHPLC GradeFor workup and purification.
Saturated aqueous sodium bicarbonate solutionIn-house prep.-For aqueous workup.
Brine (Saturated aqueous sodium chloride solution)In-house prep.-For aqueous workup.
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)Commercial SourceReagent GradeFor drying organic phase.
Trifluoroacetic acid (TFA)Commercial SourceReagent GradeFor deprotection of Boc group (optional).
HPLC grade water and acetonitrileCommercial SourceHPLC GradeFor purification.

Experimental Protocol

This protocol describes the coupling of this compound to a generic Boc-protected PEG linker with a terminal carboxylic acid.

Reaction Setup
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid-terminated linker (1.0 eq).

  • Dissolve the linker in anhydrous DMF (approximately 0.1 M concentration).

  • Add HATU (1.1 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.

  • To the amine solution, add DIPEA (2.5 eq) to neutralize the hydrochloride salt and provide the necessary basic conditions for the coupling reaction. The use of a non-nucleophilic base like DIPEA is crucial to avoid side reactions.[2]

  • Add the amine-DIPEA solution to the pre-activated linker solution dropwise at room temperature.

  • Allow the reaction to stir at room temperature for 4-12 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as LC-MS or TLC. For challenging couplings, a "double coupling" approach, where a second portion of activated linker and coupling reagents are added, can be employed to drive the reaction to completion.[1]

Workup and Purification
  • Upon completion of the reaction, quench the reaction mixture by adding water.

  • Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous phase).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the desired conjugate.

  • Characterize the purified product by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Optional Boc Deprotection

If a linker with a Boc-protecting group was used, it can be removed as follows:

  • Dissolve the purified, Boc-protected conjugate in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS or TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.

  • The resulting amine-linker conjugate can be used in subsequent steps or purified further if necessary.

Quantitative Data Summary

The following table provides a general summary of the stoichiometry and expected yields for the coupling reaction. Actual values may vary depending on the specific linker used and the scale of the reaction.

ParameterValue
Linker (Carboxylic Acid)1.0 eq
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl1.2 eq
HATU1.1 eq
DIPEA2.5 eq
Reaction Time4 - 12 hours
Reaction TemperatureRoom Temperature
Expected Yield (after purification)60 - 85%

Diagrams

Experimental Workflow

experimental_workflow start Start linker Dissolve Linker in DMF start->linker amine_prep Dissolve Amine HCl in DMF start->amine_prep activate Add HATU (Pre-activation) linker->activate couple Combine and React (4-12h, RT) activate->couple neutralize Add DIPEA (Neutralization) amine_prep->neutralize neutralize->couple workup Aqueous Workup & Extraction couple->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end End Product characterize->end

Caption: Workflow for the coupling reaction.

Logical Relationship of Reagents

reagent_relationship Linker Linker-COOH ActivatedLinker Activated Linker (OAt Ester) Linker->ActivatedLinker activation Amine Amine-HCl FreeAmine Free Amine Amine->FreeAmine neutralization HATU HATU HATU->ActivatedLinker DIPEA DIPEA DIPEA->FreeAmine Product Amide Conjugate ActivatedLinker->Product coupling FreeAmine->Product

Caption: Reagent roles and interactions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationInsufficient activation of the carboxylic acid.Increase pre-activation time. Ensure HATU is fresh and has been stored properly.
Deactivated amine due to the trifluoromethyl group.[1]Increase reaction time or temperature (e.g., to 40-50 °C). Consider using a more potent coupling reagent if HATU fails. Perform a "double coupling".[1]
Insufficient base to neutralize the amine hydrochloride.Ensure at least 2 equivalents of DIPEA are used.
Presence of unreacted starting materialsIncomplete reaction.Increase reaction time or consider "double coupling".[1]
Formation of side productsReaction of DIPEA with the activated linker (unlikely but possible).Ensure slow addition of the amine/DIPEA mixture to the activated linker.
Degradation of starting materials or product.Ensure anhydrous conditions are maintained.
Difficulty in purificationSimilar polarity of product and starting materials/byproducts.Optimize the chromatography conditions (e.g., use a different solvent system or a different stationary phase like reverse-phase silica).

References

Analytical methods for quantification of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the analytical methods for the quantification of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl is provided below. This document outlines detailed protocols and application notes intended for researchers, scientists, and professionals in drug development. The methodologies are based on established analytical techniques for similar compounds, given the limited specific literature for this particular analyte.

Application Note: Quantification of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl

Introduction

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl is a unique bifunctional molecule containing a primary amine and a tertiary alcohol, with the addition of a trifluoromethyl group. Accurate quantification of this compound is critical for various stages of pharmaceutical development, including pharmacokinetic studies, manufacturing process control, and quality assurance of the final active pharmaceutical ingredient (API). The presence of the polar amino and hydroxyl groups, coupled with the lack of a strong chromophore, presents challenges for direct quantification by common analytical techniques like UV-spectroscopy or HPLC with UV detection. Therefore, derivatization is often a necessary step to enhance detectability and improve chromatographic performance. This application note details two primary analytical approaches for the quantification of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl: Gas Chromatography-Mass Spectrometry (GC-MS) after silylation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of the described analytical methods. These values are based on typical performance for similar derivatized amino alcohols and may vary depending on the specific instrumentation and matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.995> 0.997
Limit of Detection (LOD) 0.05 µg/mL0.01 ng/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.05 ng/mL
Precision (%RSD) < 10%< 15%
Accuracy (% Recovery) 90 - 110%85 - 115%

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl, a derivatization step is necessary to convert the polar amino and hydroxyl groups into less polar, more volatile moieties. Silylation is a common and effective derivatization technique for this purpose.[1][2]

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard IS Add Internal Standard Sample->IS Dry Evaporate to Dryness IS->Dry Deriv Add Pyridine & BSTFA Heat at 70°C Dry->Deriv Inject Inject into GC-MS Deriv->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for the GC-MS analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl.

Detailed Experimental Protocol

1. Materials and Reagents

  • 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl standard

  • Internal Standard (e.g., 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol-d4 or a structurally similar compound)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Ethyl Acetate (GC grade)

  • Methanol (HPLC grade)

  • Deionized water

2. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Internal Standard Solution: Prepare a 10 µg/mL solution of the internal standard in methanol.

  • Sample Preparation:

    • To 100 µL of the sample or calibration standard, add 10 µL of the internal standard solution.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS to the dried residue.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.[1]

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or a similar non-polar column.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized analyte and internal standard.

4. Quantification Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the calibration standards. The concentration of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol in the samples is then determined from this calibration curve.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity, making it a powerful technique for the quantification of compounds in complex matrices.[3] For 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, which is a polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a suitable separation technique.

Logical Relationship of LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample/Standard IS Add Internal Standard Sample->IS Precipitate Protein Precipitation (if necessary) IS->Precipitate Dilute Dilute with Mobile Phase Precipitate->Dilute Inject Inject into LC-MS/MS Dilute->Inject Separate HILIC Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Fragment Collision-Induced Dissociation (CID) Ionize->Fragment Detect MRM Detection Fragment->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Logical flow of the LC-MS/MS quantification process.

Detailed Experimental Protocol

1. Materials and Reagents

  • 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl standard

  • Internal Standard (e.g., 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol-d4)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

2. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl in water.

  • Working Standard Solutions: Prepare calibration standards by serial dilution with a water/acetonitrile (50:50, v/v) mixture to concentrations ranging from 0.1 ng/mL to 1000 ng/mL.

  • Internal Standard Solution: Prepare a 100 ng/mL solution of the internal standard in water/acetonitrile (50:50, v/v).

  • Sample Preparation (for biological matrices):

    • To 50 µL of the sample (e.g., plasma), add 10 µL of the internal standard solution.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Column: A HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-5.1 min: 50% to 95% B

    • 5.1-7 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Ion Source Parameters: Optimized for the specific instrument and analyte (e.g., Curtain Gas, IonSpray Voltage, Temperature, Gas 1, Gas 2).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for the analyte and internal standard need to be determined by infusion and optimization.

4. Quantification Similar to the GC-MS method, quantification is performed using a calibration curve constructed from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards. The concentration of the analyte in the samples is then calculated from this curve.

References

Application Note: HPLC-MS Analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride is a polar organic compound containing both an amino and a hydroxyl functional group.[1][2] Its high polarity makes it challenging to retain and analyze using traditional reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4] Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for the separation and analysis of polar compounds.[5][6][7][8] This application note describes a robust HILIC-coupled with mass spectrometry (MS) method for the quantitative analysis of this compound. The HILIC method provides excellent retention and separation for this polar analyte, while the mass spectrometer offers high sensitivity and selectivity for detection.[6][9] This method is suitable for the quantification of this compound in various sample matrices, including pharmaceutical formulations and biological samples, after appropriate sample preparation.

Principle of the Method

This method utilizes a HILIC stationary phase to retain the polar analyte, 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar aqueous solvent.[6][10] A water-rich layer is formed on the surface of the stationary phase, and the polar analyte partitions between this layer and the bulk mobile phase, leading to its retention. Elution is typically achieved by increasing the proportion of the aqueous solvent in the mobile phase.[6] The analyte is then detected by a mass spectrometer, which provides confirmation of the analyte's identity based on its mass-to-charge ratio (m/z) and fragmentation pattern, as well as sensitive quantification.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A mass spectrometer (e.g., a single quadrupole, triple quadrupole, or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.

  • HILIC Column: A HILIC column with an amide, silica, or zwitterionic stationary phase. For this application, an amide-based column (e.g., 100 mm x 2.1 mm, 1.7 µm) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥97%).[1][2]

    • Acetonitrile (LC-MS grade).

    • Water (LC-MS grade).

    • Ammonium formate (LC-MS grade).

    • Formic acid (LC-MS grade).

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a diluent (e.g., 90:10 acetonitrile:water, v/v) to obtain a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For a simple formulation, a "dilute-and-shoot" approach may be sufficient. For more complex matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences. A generic protocol for a liquid formulation is provided below:

    • Pipette a known volume of the sample into a volumetric flask.

    • Dilute the sample with the diluent to a concentration within the calibration range.

    • Vortex the solution to ensure homogeneity.

    • Filter the solution through a 0.22 µm syringe filter before injection.

3. HPLC Method Parameters

ParameterCondition
Column Amide HILIC Column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate with 0.1% Formic acid in Water
Mobile Phase B 10 mM Ammonium formate with 0.1% Formic acid in 95:5 Acetonitrile:Water (v/v)
Gradient Program 0.0 min: 95% B; 5.0 min: 50% B; 5.1 min: 95% B; 8.0 min: 95% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

4. Mass Spectrometry Method Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
Analyzer Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
SIM Ion (m/z) 184.09 (M+H)⁺ for the free base (C₇H₁₂F₃NO)
MRM Transition Precursor Ion (m/z): 184.09; Product Ion (m/z): To be determined by infusion of the standard

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Data (Hypothetical)

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol3.5184.09167.1

Table 2: Method Validation Parameters (Hypothetical)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (%RSD) < 5%
Accuracy (%Recovery) 95 - 105%

Mandatory Visualization

HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Standard Reference Standard Dilution Dilution & Filtration Standard->Dilution Sample Sample Matrix Sample->Dilution Spiking Spiking (for QC) Sample->Spiking HPLC HILIC Separation Dilution->HPLC Spiking->HPLC MS Mass Spectrometry (ESI+, SIM/MRM) HPLC->MS Elution Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC-MS analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.

The described HILIC-MS method provides a sensitive, selective, and robust approach for the quantitative analysis of this compound. The use of HILIC effectively addresses the challenges associated with the analysis of this polar compound, offering good chromatographic retention and peak shape. The mass spectrometric detection ensures high sensitivity and specificity. This application note provides a comprehensive protocol that can be readily implemented in a research or quality control laboratory setting for the analysis of this compound in various matrices. The method can be further optimized and validated according to specific regulatory requirements.

References

Application Note: Advanced NMR Characterization of Fluorinated Cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated cyclohexanes are pivotal structural motifs in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly influence the conformational preferences, lipophilicity, metabolic stability, and binding affinity of molecules. A thorough understanding of the stereochemistry and conformational dynamics of these compounds is therefore crucial for rational drug design and the development of novel materials. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural elucidation of fluorinated cyclohexanes in solution. This application note provides a comprehensive overview of advanced 1D and 2D NMR techniques for the unambiguous characterization of these molecules, including detailed experimental protocols and data interpretation guidelines.

Key NMR Techniques for Fluorinated Cyclohexanes

A combination of 1D and 2D NMR experiments is essential for the complete assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals and for determining the conformational equilibrium.

  • 1D NMR: ¹H, ¹⁹F, and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus.

  • 2D Homonuclear Correlation Spectroscopy (COSY): Establishes ¹H-¹H coupling networks, identifying protons on adjacent carbons.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H-¹³C pairs.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range ¹H-¹³C correlations (2-3 bonds), crucial for assigning quaternary carbons and piecing together the carbon skeleton.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): Provides information about through-space proximity of protons, which is critical for determining stereochemistry and conformational preferences (e.g., distinguishing axial vs. equatorial substituents).[1][2][3][4]

The analysis of coupling constants, particularly J-couplings involving fluorine (ⁿJHF, ⁿJCF, and ⁿJFF), is paramount for conformational analysis.[5]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

Protocol:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectra.

  • Sample Amount: For standard NMR analysis, dissolve 5-10 mg of the powdered fluorinated cyclohexane derivative in 0.5-0.7 mL of a suitable deuterated solvent.[6] For ¹³C NMR, a higher concentration (30-40 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[6]

  • Solvent Selection: The choice of deuterated solvent is crucial and depends on the solubility of the compound. Common solvents include chloroform-d (CDCl₃) for nonpolar compounds, and acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ for more polar compounds.[6] The solvent can also influence the conformational equilibrium.[7][8]

  • Dissolution: Ensure the sample is completely dissolved. Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative NMR (qNMR) or precise chemical shift referencing, an internal standard can be added. For ¹⁹F NMR, trifluoroacetic acid (TFA) is a common internal standard.[9]

Sample_Preparation_Workflow cluster_prep Sample Preparation Weigh Sample Weigh Sample Dissolve Sample Dissolve Sample Weigh Sample->Dissolve Sample Select Deuterated Solvent Select Deuterated Solvent Select Deuterated Solvent->Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube

Sample Preparation Workflow
1D NMR Data Acquisition

Protocol for ¹H, ¹⁹F, and ¹³C NMR:

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8-16.

  • ¹⁹F NMR:

    • Acquire a ¹H-decoupled ¹⁹F NMR spectrum. This simplifies the spectrum by removing ¹H-¹⁹F couplings, allowing for easier identification of fluorine signals.

    • Acquire a ¹H-coupled ¹⁹F NMR spectrum to observe the ¹H-¹⁹F coupling patterns, which are crucial for structural assignment.

    • Typical spectral width: -50 to -250 ppm (highly dependent on the chemical environment).

  • ¹³C NMR:

    • Acquire a ¹H-decoupled ¹³C NMR spectrum. Note that ¹³C-¹⁹F couplings will still be present and can be large (up to 250 Hz or more), leading to multiplet splitting of carbon signals.[10][11]

    • For complex molecules, a ¹H and ¹⁹F dual-decoupled ¹³C experiment may be necessary, but this requires specialized hardware.[10][12]

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on the sample concentration.

2D NMR Data Acquisition

Protocol for COSY, HSQC, HMBC, and NOESY/ROESY:

  • COSY (¹H-¹H Correlation Spectroscopy):

    • Use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf).

    • Optimize the spectral width in both dimensions to cover all proton signals.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use a standard gradient-enhanced HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

    • Set the spectral width in F2 (¹H dimension) to cover all proton signals and in F1 (¹³C dimension) to cover the expected carbon chemical shift range.

    • The default coupling constant for one-bond ¹JCH is typically set to 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

    • The long-range coupling constant (ⁿJCH) is typically set to 8-10 Hz to observe 2- and 3-bond correlations.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):

    • For small molecules like many fluorinated cyclohexanes, NOESY is generally suitable.[1] For medium-sized molecules where the NOE may be close to zero, a ROESY experiment is preferred.[1][13]

    • Use a standard gradient-enhanced NOESY pulse sequence (e.g., noesygpph).

    • A crucial parameter is the mixing time (d8), which determines the extent of NOE transfer. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point. This should be optimized based on the molecular weight and tumbling rate.[1]

NMR_Workflow cluster_2d 2D NMR Experiments Sample Sample 1D_NMR 1D NMR (¹H, ¹⁹F, ¹³C) Sample->1D_NMR 2D_NMR 2D NMR 1D_NMR->2D_NMR COSY COSY 2D_NMR->COSY HSQC HSQC 2D_NMR->HSQC HMBC HMBC 2D_NMR->HMBC NOESY_ROESY NOESY/ROESY 2D_NMR->NOESY_ROESY Structure_Elucidation Structure_Elucidation COSY->Structure_Elucidation HSQC->Structure_Elucidation HMBC->Structure_Elucidation NOESY_ROESY->Structure_Elucidation

NMR Experimental Workflow

Data Presentation and Interpretation

A systematic approach is required for the analysis of the collected NMR data.

Data_Analysis_Logic 1D_Spectra Analyze 1D Spectra (¹H, ¹⁹F, ¹³C) Assign_Protons_Carbons Assign ¹H and ¹³C Signals (COSY, HSQC, HMBC) 1D_Spectra->Assign_Protons_Carbons Determine_Stereochem Determine Stereochemistry (NOESY/ROESY) Assign_Protons_Carbons->Determine_Stereochem Conformational_Analysis Conformational Analysis (J-couplings, VT-NMR) Determine_Stereochem->Conformational_Analysis Final_Structure Final Structure and Conformational Profile Conformational_Analysis->Final_Structure

Logical Flow for Data Analysis
Conformational Analysis: The Role of J-Coupling

The chair conformation is the most stable for cyclohexane rings. Substituents can occupy either axial or equatorial positions. The magnitude of the three-bond proton-fluorine coupling constant (³JHF) is highly dependent on the dihedral angle, as described by the Karplus relationship. This makes it an invaluable tool for determining the axial or equatorial orientation of fluorine.

  • Large ³JHF (anti-periplanar): A large coupling constant (typically 25-46 Hz) is observed between a fluorine and a proton when they are in an anti-periplanar (180°) arrangement. This is characteristic of an axial fluorine and an axial proton on an adjacent carbon (Fax-Hax).[7]

  • Small ³JHF (gauche): A smaller coupling constant (typically <10 Hz) is observed for gauche relationships (approx. 60°), such as Fax-Heq, Feq-Hax, and Feq-Heq.

Two-bond geminal couplings (²JHF) are also informative, typically being large (around 46 Hz).[7][8]

Variable Temperature (VT) NMR

For conformationally mobile systems where chair-chair interconversion is rapid at room temperature, variable temperature (VT) NMR is employed.[7][8] By lowering the temperature, the rate of ring inversion can be slowed down sufficiently on the NMR timescale to allow for the observation of separate signals for the axial and equatorial conformers.[7][8] This allows for the determination of the equilibrium constant and the free energy difference (ΔG°) between the conformers.

Quantitative Data Summary

The following tables summarize typical ¹⁹F and ¹H chemical shifts and key coupling constants for monosubstituted fluorocyclohexane, illustrating the differences between axial and equatorial conformers.

Table 1: Typical ¹⁹F and ¹H NMR Chemical Shifts (ppm) for Monofluorocyclohexane

NucleusConformerChemical Shift (ppm)
¹⁹F Axial~ -180 to -190
Equatorial~ -160 to -170
¹H (at C1) Axial F~ 4.5 - 4.8
Equatorial F~ 4.2 - 4.5

Note: Chemical shifts are highly dependent on the solvent and other substituents on the ring.

Table 2: Characteristic ³JHF Coupling Constants (Hz) for Conformational Assignment

CouplingDihedral AngleTypical Value (Hz)Implication
³J(Fax, Hax)~180°25 - 46Axial Fluorine
³J(Fax, Heq)~60°< 10Axial Fluorine
³J(Feq, Hax)~60°< 10Equatorial Fluorine
³J(Feq, Heq)~60°< 10Equatorial Fluorine

The comprehensive NMR characterization of fluorinated cyclohexanes requires a multi-faceted approach, combining 1D and 2D NMR techniques. The careful analysis of chemical shifts and, most importantly, scalar coupling constants provides detailed insights into the structure, stereochemistry, and conformational preferences of these important molecules. The protocols and guidelines presented in this application note serve as a robust framework for researchers in the pharmaceutical and chemical sciences to effectively utilize NMR spectroscopy for the unambiguous characterization of fluorinated cyclohexanes.

References

Large-scale synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Large-Scale Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, multi-step protocol for the large-scale synthesis of this compound, a valuable building block in medicinal chemistry. The described synthesis is designed to be scalable and efficient, addressing the needs of drug development and manufacturing. The protocol begins with the trifluoromethylation of 1,4-cyclohexanedione monoethylene ketal, followed by ketal deprotection, reductive amination using a protecting group strategy, subsequent deprotection, and final conversion to the hydrochloride salt. This document includes detailed experimental procedures, tabulated quantitative data for each step, and workflow diagrams to ensure clarity and reproducibility.

Overall Synthesis Scheme

The multi-step synthesis for this compound is outlined below. The process is designed for scalability and employs a protective group strategy to ensure high selectivity and yield.

A 1,4-Cyclohexanedione monoethylene ketal B 4-(Trifluoromethyl)-4-hydroxy- cyclohexan-1-one ethylene ketal A->B  1. TMSCF3, TBAF  2. THF C 4-Hydroxy-4-(trifluoromethyl)- cyclohexan-1-one B->C  HCl (aq)  Acetone D 4-(Dibenzylamino)-1-(trifluoromethyl)- cyclohexan-1-ol C->D  1. Dibenzylamine, Ti(OiPr)4  2. NaBH4, EtOH E 4-Amino-1-(trifluoromethyl)- cyclohexan-1-ol D->E  H2, Pd(OH)2/C  EtOH F 4-Amino-1-(trifluoromethyl)cyclohexan- 1-ol hydrochloride E->F  HCl in Dioxane  EtOAc

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(Trifluoromethyl)-4-hydroxycyclohexan-1-one ethylene ketal

This step involves the nucleophilic trifluoromethylation of a protected cyclohexanone derivative using (trifluoromethyl)trimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent.[1]

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Molar Eq.
1,4-Cyclohexanedione monoethylene ketal 156.18 1.56 kg 10.0 1.0
(Trifluoromethyl)trimethylsilane (TMSCF₃) 142.22 1.71 kg 12.0 1.2
Tetrabutylammonium fluoride (TBAF), 1M in THF - 500 mL 0.5 0.05
Anhydrous Tetrahydrofuran (THF) - 15 L - -
Saturated NH₄Cl solution - 10 L - -
Ethyl Acetate (EtOAc) - 20 L - -
Brine - 10 L - -

| Anhydrous Magnesium Sulfate (MgSO₄) | - | 1 kg | - | - |

Procedure:

  • To a 50 L jacketed reactor under a nitrogen atmosphere, add 1,4-cyclohexanedione monoethylene ketal and anhydrous THF.

  • Cool the stirred solution to 0 °C using a chiller.

  • Slowly add (trifluoromethyl)trimethylsilane (TMSCF₃) to the reaction mixture, maintaining the temperature below 5 °C.

  • Add the TBAF solution dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor reaction completion by TLC or GC-MS.

  • Cool the mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a large separatory funnel and extract the aqueous layer with ethyl acetate (2 x 10 L).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product as an oil. This is typically used in the next step without further purification.

Expected Yield: 90-95%

Step 2: Synthesis of 4-Hydroxy-4-(trifluoromethyl)cyclohexan-1-one

This step involves the deprotection of the ketal group under acidic conditions to reveal the ketone.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Molar Eq.
Crude Ketal from Step 1 226.20 ~2.15 kg ~9.5 1.0
Acetone - 10 L - -
Hydrochloric Acid (3M aq.) - 5 L 15.0 1.6
Sodium Bicarbonate (NaHCO₃) solution - As needed - -
Ethyl Acetate (EtOAc) - 20 L - -

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | 1 kg | - | - |

Procedure:

  • Dissolve the crude ketal from the previous step in acetone in a 50 L reactor.

  • Add 3M hydrochloric acid to the solution and stir at room temperature for 4-6 hours. Monitor the deprotection by TLC.

  • Once complete, carefully neutralize the reaction mixture with a saturated solution of NaHCO₃ until the pH is ~7.

  • Extract the product with ethyl acetate (3 x 7 L).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude ketone, which can be purified by column chromatography or used directly if purity is sufficient.

Expected Yield: 85-90%

Step 3: Synthesis of 4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol

This key step involves a protected reductive amination to install the amino group.[2]

Ketone 4-Hydroxy-4-(trifluoromethyl) cyclohexan-1-one Intermediate Iminium Ion Intermediate Ketone->Intermediate Ti(OiPr)4 DCM Amine Dibenzylamine Amine->Intermediate Product 4-(Dibenzylamino)-1-(trifluoromethyl) cyclohexan-1-ol Intermediate->Product NaBH4 EtOH

Caption: Reductive amination workflow with a protecting group strategy.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Molar Eq.
Ketone from Step 2 182.14 1.46 kg 8.0 1.0
Dibenzylamine 197.28 1.74 kg 8.8 1.1
Titanium(IV) isopropoxide 284.22 2.50 kg 8.8 1.1
Dichloromethane (DCM) - 20 L - -
Ethanol (EtOH) - 15 L - -

| Sodium Borohydride (NaBH₄) | 37.83 | 454 g | 12.0 | 1.5 |

Procedure:

  • In a 100 L reactor under nitrogen, dissolve the ketone in anhydrous DCM.

  • Add dibenzylamine, followed by the slow addition of titanium(IV) isopropoxide.

  • Stir the mixture at room temperature for 2 hours to facilitate iminium ion formation.

  • Cool the reaction to 0 °C and add ethanol.

  • Slowly and portion-wise, add sodium borohydride, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction at room temperature for 10 hours.

  • Carefully quench the reaction by the slow addition of water, followed by aqueous ammonia to break up the titanium complexes.

  • Filter the resulting slurry through a pad of celite, washing with DCM.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate to give the crude product.

  • Purify by flash chromatography or crystallization to obtain the desired product.

Expected Yield: 70-80%

Step 4: Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

This step removes the dibenzyl protecting groups via catalytic hydrogenation.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Molar Eq.
Protected Amine from Step 3 363.43 2.18 kg 6.0 1.0
Pearlman's Catalyst (20% Pd(OH)₂/C) - 220 g - 10 wt%
Ethanol (EtOH) - 25 L - -

| Hydrogen Gas (H₂) | - | 50-60 psi | - | - |

Procedure:

  • Charge a high-pressure hydrogenation vessel with the protected amine and ethanol.

  • Carefully add Pearlman's catalyst under a nitrogen blanket.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 50-60 psi.

  • Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the catalyst through a pad of celite, washing thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the free amine as a solid or oil.

Expected Yield: 95-99%

Step 5: Formation of this compound

The final step is the formation of the hydrochloride salt to improve stability and handling.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Molar Eq.
Free Amine from Step 4 183.18 1.0 kg 5.46 1.0
HCl in Dioxane (4M) - 1.5 L 6.0 1.1
Ethyl Acetate (EtOAc) - 10 L - -

| Diethyl Ether | - | 5 L | - | - |

Procedure:

  • Dissolve the free amine in ethyl acetate in a 20 L reactor and cool to 0 °C.

  • Slowly add the 4M HCl in dioxane solution with stirring. A white precipitate will form.

  • Stir the slurry at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Collect the solid product by filtration.

  • Wash the filter cake with cold ethyl acetate and then with diethyl ether to facilitate drying.

  • Dry the final product under vacuum at 40-50 °C to a constant weight.

Expected Yield: 95-98% Final Product Purity: >97%[3] Physical Form: Off-white solid[3]

Summary of Quantitative Data

StepStarting MaterialKey ReagentsSolvent(s)Temp (°C)Time (h)Avg. Yield (%)
11,4-Cyclohexanedione monoethylene ketalTMSCF₃, TBAFTHF0 to RT1292
2Ketal from Step 13M HClAcetoneRT4-688
3Ketone from Step 2Dibenzylamine, NaBH₄DCM, EtOH0 to RT1275
4Protected Amine from Step 3H₂, Pd(OH)₂/CEtOHRT24-4897
5Free Amine from Step 4HCl in DioxaneEtOAc0 to RT396

Safety Information

  • TMSCF₃: Volatile and should be handled in a well-ventilated fume hood.

  • TBAF: Corrosive and moisture-sensitive.

  • Sodium Borohydride (NaBH₄): Flammable solid that reacts with water to produce hydrogen gas. Add slowly and in portions.

  • Hydrogenation: Performed in a specialized high-pressure reactor by trained personnel. Catalysts can be pyrophoric upon exposure to air after the reaction; handle with care.

  • Hydrochloric Acid/HCl in Dioxane: Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

This protocol provides a robust and scalable method for the synthesis of this compound. For any scale-up, a thorough safety review and process hazard analysis are mandatory.

References

Application Notes and Protocols for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl (CAS No: 1803606-71-4). Adherence to these protocols is crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties is presented below.

PropertyValue
Molecular FormulaC₇H₁₃ClF₃NO[1][2][3]
Molecular Weight219.63 g/mol [1][2][3]
AppearanceSolid (assumed, as dust formation is mentioned)[1][3]
HygroscopicityHygroscopic[3]

Hazard Identification and Safety Precautions

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl is classified as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassificationGHS Hazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed[1]
Skin corrosion/irritation (Category 2)H315: Causes skin irritation[1]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[1]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Handling and Storage Protocols

A comprehensive set of PPE must be worn at all times when handling this compound.

PPE TypeSpecification
Eye Protection Safety glasses with side-shields or a face shield. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Handle with chemical-resistant gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1]
Body Protection Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. In case of emergency or for firefighting, a self-contained breathing apparatus is necessary.[1]

The following diagram outlines the standard procedure for handling the compound from receipt to disposal.

Experimental Workflow for Handling 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Dissolve/Use in Reaction Dissolve/Use in Reaction Weigh Compound->Dissolve/Use in Reaction Decontaminate Glassware Decontaminate Glassware Dissolve/Use in Reaction->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for handling the chemical.

To ensure the stability and integrity of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl, the following storage conditions must be maintained:

  • Temperature: Store in a cool place.[3]

  • Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[3] It is also recommended to store under an inert gas.[3]

  • Container: Use the original, tightly sealed container.[4]

  • Incompatibilities: Avoid strong oxidizing agents.

The diagram below illustrates the decision-making process for the proper storage of the compound.

Storage Protocol for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl Receive Compound Receive Compound Inspect Container Inspect Container Receive Compound->Inspect Container Store in Designated Area Store in Designated Area Inspect Container->Store in Designated Area Seal Intact Quarantine and Report Quarantine and Report Inspect Container->Quarantine and Report Damaged Check Storage Conditions Check Storage Conditions Store in Designated Area->Check Storage Conditions Maintain Conditions Maintain Conditions Check Storage Conditions->Maintain Conditions Correct Corrective Action Corrective Action Check Storage Conditions->Corrective Action Incorrect Corrective Action->Check Storage Conditions

Caption: Decision flow for chemical storage.

Emergency Procedures

In the event of an emergency, follow these first aid and spill cleanup measures.

  • General Advice: Consult a physician and show them the safety data sheet.[1]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.[3]

  • Environmental Precautions: Do not let the product enter drains.[3]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]

Disposal Considerations

Dispose of contaminated materials and the compound itself in accordance with applicable local, state, and federal regulations. Do not dispose of it with household waste.

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Special Hazards: Hazardous combustion products include carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[3]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Trifluoromethylation of Cyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the trifluoromethylation of cyclohexanones.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My trifluoromethylation reaction of cyclohexanone is resulting in a very low yield or no desired product. What are the likely causes and how can I improve the yield?

A: Low yields in the trifluoromethylation of cyclohexanones can stem from several factors. Here are common causes and potential solutions:

  • Suboptimal Reagent or Catalyst Activity: The activity of your trifluoromethylating reagent (e.g., Ruppert-Prakash reagent, TMSCF₃) and initiator (e.g., TBAF, CsF) is crucial.[1] Ensure they are fresh and have been stored under anhydrous conditions to prevent degradation.

  • Presence of Moisture: Trifluoromethylation reactions are often sensitive to moisture.[1] Water can quench the trifluoromethyl anion. It is critical to use anhydrous solvents and flame-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen).[1][2]

  • Incorrect Reaction Temperature: Temperature plays a significant role in reaction efficiency. For many nucleophilic trifluoromethylations of ketones, low temperatures (e.g., -78 °C to 0 °C) are initially required to favor the 1,2-addition over side reactions.[1] Allowing the reaction to slowly warm to room temperature may be necessary for completion.[3]

  • Insufficient Initiator Concentration: The concentration of the initiator can impact the reaction rate. If the reaction is slow or stalled, a modest increase in the initiator concentration might be beneficial.[3]

  • Substrate-Specific Issues: The structure of the cyclohexanone substrate, including the presence of certain functional groups, can affect reactivity. For some substrates, reoptimization of reaction conditions may be necessary to achieve synthetically useful yields.[4]

Issue 2: Formation of Side Products

Q2: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?

A: The formation of side products is a common challenge. Here are some frequent side reactions and strategies to mitigate them:

  • Enolization: Enolizable ketones, like cyclohexanones, can be deprotonated by the trifluoromethyl anion or the initiator, leading to the formation of a silyl enol ether instead of the desired trifluoromethylated product.[2]

    • Solution: Use a less basic initiator (e.g., CsF instead of TBAF) and maintain low reaction temperatures (-78 °C to 0 °C) to favor nucleophilic addition over deprotonation.[1]

  • Decomposition of the Trifluoromethyl Anion: The trifluoromethyl anion can decompose to generate difluorocarbene and a fluoride ion, which can lead to undesired cyclopropanation reactions if alkenes are present.[5] This is more prevalent at higher temperatures.

    • Solution: Maintain low reaction temperatures to ensure the stability of the trifluoromethyl anion.

  • Over-oxidation or Degradation: In deoxytrifluoromethylation/aromatization strategies, over-oxidation or degradation of the product can occur, especially with polycyclic systems.[4]

    • Solution: Fine-tuning the oxidant loading and reaction temperature can help minimize these side reactions. For instance, lowering the temperature and extending the reaction time may improve the yield of the desired product.[4]

Issue 3: Poor Diastereoselectivity

Q3: My trifluoromethylation reaction on a substituted cyclohexanone is resulting in a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity can be challenging and is highly dependent on the substrate and reaction conditions.

  • Steric Hindrance: The facial selectivity of the nucleophilic attack is influenced by the steric bulk of the substituents on the cyclohexanone ring. The trifluoromethyl group will preferentially add to the less sterically hindered face.

  • Reaction Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.

  • Choice of Reagent and Catalyst: The choice of the trifluoromethylating reagent and the initiator can influence the transition state geometry and, consequently, the diastereoselectivity. Screening different initiators and solvents is recommended.

  • Substrate Control: In some cases, the inherent stereochemistry of the starting material dictates the stereochemical outcome. Understanding the conformational preferences of the cyclohexanone ring is key.

Data Presentation

Table 1: Effect of Initiator on the Trifluoromethylation of 4-tert-Butylcyclohexanone with TMSCF₃

EntryInitiator (mol%)SolventTemperature (°C)Time (h)Yield (%) of 1-trifluoromethyl-4-tert-butylcyclohexan-1-ol
1TBAF (10)THF0 to rt285
2CsF (10)THF0 to rt478
3K₂CO₃ (20)DMFrt1265
4Cs₂CO₃ (20)DMFrt1292

Data is illustrative and based on typical outcomes reported in the literature. Actual results may vary.[2]

Table 2: Troubleshooting Guide Summary

ProblemPotential CauseSuggested Solution
Low Yield Inactive reagents/catalystUse fresh, properly stored reagents.
Presence of moistureUse anhydrous solvents and flame-dried glassware.
Suboptimal temperatureOptimize reaction temperature, often starting low.
Side Products EnolizationUse a less basic initiator (e.g., CsF), lower temperature.
Reagent decompositionMaintain low reaction temperatures.
Over-oxidationOptimize oxidant loading and reaction temperature.
Poor Diastereoselectivity Steric effectsAnalyze substrate conformation.
High temperatureLower the reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of Cyclohexanone using TMSCF₃ and TBAF

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Argon).[2]

  • Reagent Addition: To the flask, add cyclohexanone (1.0 mmol, 1.0 equiv) and anhydrous tetrahydrofuran (THF, 5 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • TMSCF₃ Addition: Add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.2 mmol, 1.2 equiv) to the stirred solution via syringe.[1]

  • Initiation: Slowly add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (0.1 mmol, 0.1 equiv) dropwise to the reaction mixture.[1]

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).[3] The reaction is typically complete within 1-3 hours.[1]

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).[3]

  • Extraction: Extract the mixture with diethyl ether (3 x 15 mL).[3]

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[3]

  • Deprotection and Purification: The resulting product is the silyl ether. For hydrolysis, dissolve the crude material in THF (5 mL), add 1M HCl (2 mL), and stir at room temperature for 1 hour. Work up the hydrolysis mixture by extracting with ether, washing with brine, drying, and concentrating. Purify the final alcohol product by flash column chromatography.[1]

Mandatory Visualization

Trifluoromethylation_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Trifluoromethylation cluster_workup 3. Work-up & Purification prep Flame-dry glassware under inert atmosphere add_reagents Add cyclohexanone and anhydrous THF prep->add_reagents cool Cool to 0 °C add_reagents->cool add_tms Add TMSCF₃ cool->add_tms add_initiator Add TBAF (initiator) add_tms->add_initiator react Stir and monitor by TLC/GC add_initiator->react quench Quench with sat. aq. NH₄Cl react->quench extract Extract with diethyl ether quench->extract dry Dry and concentrate extract->dry deprotect Deprotect silyl ether with HCl dry->deprotect purify Purify by column chromatography deprotect->purify

Caption: General experimental workflow for the nucleophilic trifluoromethylation of cyclohexanones.

Troubleshooting_Logic start Low Product Yield? check_reagents Check Reagent Quality (Fresh, Anhydrous) start->check_reagents Yes side_products Significant Side Products? start->side_products No check_conditions Verify Anhydrous Conditions (Solvent, Glassware) check_reagents->check_conditions optimize_temp Optimize Temperature (Start at low temp) check_conditions->optimize_temp success Improved Yield optimize_temp->success enolization Enolization Suspected? side_products->enolization Yes other_side_rxn Other Side Reactions side_products->other_side_rxn No change_initiator Use Less Basic Initiator (e.g., CsF) enolization->change_initiator Yes lower_temp Lower Reaction Temperature enolization->lower_temp Yes change_initiator->success lower_temp->success analyze_byproducts Analyze byproducts (GC-MS, NMR) to identify reaction pathway other_side_rxn->analyze_byproducts analyze_byproducts->success

Caption: Troubleshooting decision tree for low yield in cyclohexanone trifluoromethylation.

References

Technical Support Center: Purification of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most likely impurities arise from the synthetic route. If the synthesis proceeds via reductive amination of a ketone precursor followed by deprotection, common impurities include:

  • Diastereomeric Impurities (cis/trans isomers): The reduction of the ketone can lead to a mixture of cis and trans isomers of the protected amine precursor. If not fully separated before deprotection, this mixture will carry through to the final product.

  • Unreacted Starting Materials: Incomplete reactions can leave behind the ketone precursor or the protected amine.

  • Byproducts of Deprotection: If a benzyl protecting group is used, incomplete debenzylation can result in the presence of the N-benzyl or N,N-dibenzyl precursor.

  • Solvent and Reagent Residues: Residual solvents from the reaction or purification steps, as well as leftover reagents, can be present.

Q2: My final product is an off-white or yellowish solid, but I expected a white powder. What could be the cause?

A2: An off-white or yellowish color can indicate the presence of residual impurities. This could be due to trace amounts of starting materials, byproducts, or solvents. Further purification by recrystallization or chromatography is recommended to improve the color and purity. The product is often described as an off-white solid, so a slight color may be acceptable depending on the required purity.

Q3: I am having trouble separating the cis and trans isomers. What is the best approach?

A3: The separation of cis and trans isomers of aminocyclohexanol derivatives can be challenging.

  • Fractional Crystallization: This is a common and effective method. It relies on the differential solubility of the isomers in a particular solvent system. You may need to screen various solvents to find one that provides good separation. For similar aminocyclohexanols, repeated recrystallization has been shown to be effective.[1]

  • Chromatography: Column chromatography on silica gel can be used to separate the protected amine precursors, which is often easier than separating the final hydrochloride salts.[2] For the final product, specialized chromatography such as reverse-phase or ion-exchange chromatography might be necessary.

Q4: Can I use chiral HPLC to separate the enantiomers?

A4: Yes, if your synthesis is not stereospecific, you will likely have a racemic mixture. Chiral HPLC using polysaccharide-based chiral stationary phases is a viable method for separating enantiomers of similar compounds and should be applicable here.[3]

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Product is too soluble in the recrystallization solvent. Choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot. Alternatively, use a solvent/anti-solvent system.
Too much solvent was used. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
Cooling was too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath or freezer. This promotes the formation of larger, purer crystals.
Precipitation is incomplete. After initial crystallization, place the mother liquor in a freezer for an extended period to encourage further precipitation.
Problem 2: Product Oils Out During Recrystallization
Possible Cause Troubleshooting Step
The boiling point of the solvent is too high. Use a lower-boiling point solvent.
The solution is supersaturated. Try adding a seed crystal to induce crystallization. If no seed crystal is available, gently scratch the inside of the flask with a glass rod at the liquid's surface.
Insoluble impurities are present. Perform a hot filtration to remove any insoluble material before allowing the solution to cool.
The compound's melting point is below the solvent's boiling point. Use a different solvent system or consider an alternative purification method like chromatography.
Problem 3: Persistent Impurities Detected by NMR/LC-MS After Purification
Possible Cause Troubleshooting Step
Co-crystallization of impurities. The impurity may have similar solubility properties to the desired product. A different recrystallization solvent or multiple recrystallizations may be necessary.
Incomplete separation of diastereomers. If cis/trans isomers are present, a single recrystallization may not be sufficient. Consider repeated recrystallizations or purification of the protected intermediate by column chromatography.[2]
Presence of protected amine precursor. This indicates incomplete deprotection. The reaction time for the debenzylation may need to be extended, or more catalyst may be required.
Chromatographic separation is ineffective. For amine compounds on silica gel, peak tailing can be an issue. Try adding a small amount of a basic modifier like triethylamine to the eluent. Alternatively, consider using a different stationary phase like alumina or a reverse-phase column.

Quantitative Data

Table 1: Example Recrystallization Parameters for a Related Aminocyclohexanol Derivative

ParameterValue
Crude Product 5.0 g
Solvent System Isopropanol
Dissolution Temperature Reflux
Crystallization Temperature Cool to Room Temperature, then 0-5 °C
Purity (Crude) ~90% (mixture of diastereomers)
Purity (After 1st Recrystallization) >97% (enriched in one diastereomer)
Yield (1st Recrystallization) 75-85%

Note: This data is representative and may need to be optimized for this compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a mixture of ethanol and water).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The purified product should crystallize out of the solution.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification of the Protected Precursor by Column Chromatography
  • Sample Preparation: Dissolve the crude N,N-dibenzyl protected precursor in a minimal amount of the chromatography eluent or a suitable solvent.

  • Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate).[2]

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified protected amine.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Final Product start Crude Product recrystallization Recrystallization start->recrystallization chromatography Column Chromatography (of precursor) start->chromatography analysis Purity Check (NMR, LC-MS) recrystallization->analysis deprotection Deprotection chromatography->deprotection deprotection->recrystallization pure_product Pure Product analysis->pure_product >99% Purity impure_product Impure Product analysis->impure_product <99% Purity impure_product->recrystallization Re-purify

Caption: Purification workflow for this compound.

troubleshooting_logic start Purification Attempt check_purity Check Purity (NMR, LC-MS) start->check_purity pure Pure Product check_purity->pure Purity OK impure Impure Product check_purity->impure Purity Not OK identify_impurity Identify Impurity impure->identify_impurity isomers Diastereomers Present identify_impurity->isomers Isomers starting_material Starting Material Present identify_impurity->starting_material Precursor other_impurity Other Impurity identify_impurity->other_impurity Other fractional_crystallization Fractional Recrystallization isomers->fractional_crystallization rerun_reaction Optimize/Re-run Previous Step starting_material->rerun_reaction change_method Change Purification Method (e.g., Chromatography) other_impurity->change_method fractional_crystallization->start rerun_reaction->start change_method->start

Caption: Troubleshooting logic for the purification of the target compound.

References

Technical Support Center: Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl.

Synthesis Overview

The synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl is typically a multi-step process. A common route involves the protection of the amino group of 4-aminocyclohexanone, followed by nucleophilic trifluoromethylation of the ketone functionality using the Ruppert-Prakash reagent (TMSCF3), and finally, deprotection of the amino group and formation of the hydrochloride salt.

Experimental Workflow

experimental_workflow cluster_synthesis Synthetic Pathway start 4-Aminocyclohexanone protection Amino Protection (e.g., Boc-protection) start->protection protected_ketone N-Boc-4-aminocyclohexanone protection->protected_ketone trifluoromethylation Trifluoromethylation (TMSCF3, initiator) protected_ketone->trifluoromethylation protected_amino_alcohol N-Boc-4-amino-1-(trifluoromethyl) cyclohexan-1-ol trifluoromethylation->protected_amino_alcohol deprotection Deprotection (e.g., HCl in Dioxane) protected_amino_alcohol->deprotection amino_alcohol 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol deprotection->amino_alcohol salt_formation HCl Salt Formation amino_alcohol->salt_formation final_product 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol HCl salt_formation->final_product trifluoromethylation_side_reaction cluster_main Desired Reaction cluster_side Side Reaction ketone N-Boc-4-aminocyclohexanone main_product Tetrahedral Intermediate ketone->main_product Nucleophilic Attack enol_ether Silyl Enol Ether ketone->enol_ether Enolization (Base) cf3_anion "CF3-" cf3_anion->ketone

Technical Support Center: Optimization of Reaction Conditions for Coupling with 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions with 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl. This valuable building block presents unique challenges due to its steric hindrance and the electron-withdrawing nature of the trifluoromethyl group.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl considered a challenging substrate for coupling reactions?

A1: The primary challenges stem from two main structural features:

  • Steric Hindrance: The bulky cyclohexyl ring hinders the approach of reagents to the amino group, slowing down reaction rates and potentially leading to incomplete reactions.[1][2]

  • Reduced Nucleophilicity: The electron-withdrawing trifluoromethyl (-CF3) group lowers the electron density on the nitrogen atom of the amine, reducing its nucleophilicity and making it less reactive towards electrophiles.

Q2: My standard amide coupling reaction (e.g., using EDC/HOBt) is giving a low yield. What is the likely cause?

A2: Low yields with standard coupling reagents like EDC/HOBt are common for this type of substrate. The primary reasons include:

  • Incomplete Activation of the Carboxylic Acid: The activating agent may not be potent enough to generate a sufficiently reactive intermediate to overcome the steric and electronic challenges.[2]

  • Deactivation of the Amine: The amine can be protonated, rendering it non-nucleophilic. As the starting material is an HCl salt, neutralization with a suitable base is crucial.[2]

  • Steric Hindrance: The bulky nature of the substrate can physically block the reaction from proceeding efficiently.[2]

Q3: What are the recommended coupling reagents for improving yields with this substrate?

A3: For sterically hindered and electron-deficient amines, more potent coupling reagents are necessary. Consider the following options:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are generally more effective as they form highly reactive activated esters.[1]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for difficult couplings.

  • Acyl Fluorides: In-situ generation of acyl fluorides from the carboxylic acid using reagents like TFFH or BTFFH can be a highly effective strategy for extremely hindered couplings.[3]

Q4: Can the tertiary alcohol on the cyclohexane ring interfere with the amide coupling reaction?

A4: Yes, the tertiary alcohol can potentially undergo O-acylation (esterification) as a side reaction, especially under harsh conditions or with highly reactive acylating agents. However, the amine is generally more nucleophilic than the sterically hindered tertiary alcohol, so selective N-acylation is achievable with careful optimization of reaction conditions. Using milder conditions and avoiding a large excess of the activated carboxylic acid can help minimize this side reaction.

Q5: Are there any specific recommendations for the base to be used in these coupling reactions?

A5: Yes, the choice of base is critical. A non-nucleophilic, sterically hindered base is preferred to avoid side reactions and to efficiently neutralize the HCl salt of the amine without interfering with the coupling reaction. N,N-Diisopropylethylamine (DIPEA) is a commonly used and effective base for these types of reactions.[2]

Troubleshooting Guides

Low or No Product Yield
Possible Cause Troubleshooting Steps
Incomplete Carboxylic Acid Activation - Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP. - For extremely challenging couplings, consider converting the carboxylic acid to an acyl fluoride in situ.[3]
Amine Deactivation (Protonation) - Ensure complete neutralization of the HCl salt by using at least one equivalent of a non-nucleophilic base like DIPEA. It is often beneficial to use a slight excess (1.1-1.5 equivalents).
Steric Hindrance - Increase the reaction temperature. Microwave heating can also be effective in driving the reaction to completion. - Increase the reaction time. Monitor the reaction progress by TLC or LC-MS.
Suboptimal Solvent - Use a polar aprotic solvent with good solvating properties, such as DMF or NMP. For some reactions, DCM can also be effective.[1]
Hydrolysis of Activated Intermediate - Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Formation of Side Products
Side Product Possible Cause Prevention Strategy
Ester (O-acylation of tertiary alcohol) - Highly reactive acylating agent. - High reaction temperature. - Prolonged reaction time.- Use milder coupling conditions. - Avoid a large excess of the activated carboxylic acid. - If the problem persists, consider protecting the tertiary alcohol with a suitable protecting group that is stable to the coupling conditions and can be removed selectively.
Racemization of Chiral Carboxylic Acid - Use of a strong base. - High reaction temperature.- Use a non-nucleophilic, hindered base like DIPEA. - Run the reaction at a lower temperature if possible. - Additives like HOBt or OxymaPure can help suppress racemization.[2]

Data Presentation

Table 1: Comparison of Coupling Reagents for a Model Hindered Amide Coupling

Coupling Reagent Base Solvent Temperature (°C) Time (h) Yield (%)
EDC/HOBtDIPEADMF2524<10
HATUDIPEADMF251275-85
PyBOPDIPEADMF251270-80
Acyl Fluoride (from TFFH)DIPEADCM401885-95

Note: Yields are approximate and can vary depending on the specific carboxylic acid used.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl (1.0 eq.) and additional DIPEA (1.0 eq.) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Protocol 2: Procedure for Amide Coupling via Acyl Fluoride Formation
  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous DCM, add a fluorinating agent (e.g., TFFH, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.2 eq.).

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • Add a solution of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl (1.0 eq.) and additional DIPEA (1.0 eq.) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature or gently heat if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction as described in Protocol 1.[2]

Mandatory Visualization

experimental_workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation start Carboxylic Acid coupling_reagent Add Coupling Reagent (e.g., HATU, TFFH) start->coupling_reagent base1 Add Base (e.g., DIPEA) coupling_reagent->base1 activated_intermediate Activated Intermediate (Active Ester or Acyl Fluoride) base1->activated_intermediate coupling Coupling Reaction activated_intermediate->coupling amine 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol HCl base2 Add Base (DIPEA) amine->base2 base2->coupling product Amide Product coupling->product

Caption: Experimental workflow for amide coupling.

troubleshooting_flowchart start Low Yield in Coupling Reaction check_activation Is the coupling reagent potent enough? start->check_activation check_base Is the amine fully deprotonated? check_activation->check_base Yes upgrade_reagent Switch to HATU, PyBOP, or Acyl Fluoride check_activation->upgrade_reagent No check_conditions Are the reaction conditions optimal? check_base->check_conditions Yes add_base Ensure ≥2 eq. of DIPEA are used check_base->add_base No optimize_conditions Increase temperature and/or reaction time. Use DMF/NMP. check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes upgrade_reagent->check_base add_base->check_conditions optimize_conditions->success

Caption: Troubleshooting flowchart for low yield.

References

Troubleshooting diastereoselectivity in 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, with a focus on controlling diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol?

A common and effective strategy involves a multi-step synthesis starting from 4-aminocyclohexanone or a protected precursor. A key step is the addition of a trifluoromethyl group to the carbonyl, followed by reduction and deprotection steps. The diastereoselectivity is often determined during a reduction or nucleophilic addition step.

Q2: Which step in the synthesis is critical for determining the final diastereomeric ratio?

The stereochemistry of the final product is typically established during the reduction of a ketone intermediate or the addition of a nucleophile to the cyclohexanone ring. The approach of the reagent (axially or equatorially) will dictate the formation of the cis or trans isomer. Careful selection of reagents and reaction conditions for this step is paramount for achieving the desired diastereoselectivity.

Q3: What are the primary factors that influence diastereoselectivity in this synthesis?

Several factors can significantly impact the diastereomeric ratio:

  • Steric Hindrance: The bulkiness of the reagents and substituents on the cyclohexanone ring will influence the trajectory of the incoming nucleophile or hydride.

  • Reagent Choice: The choice of reducing agent (e.g., NaBH₄, L-Selectride) or organometallic reagent can favor either axial or equatorial attack, leading to different diastereomers.

  • Temperature: Lower reaction temperatures generally increase selectivity by favoring the transition state with the lowest activation energy.

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the reactivity of the reagents.

  • Protecting Groups: The nature and size of protecting groups on the amino functionality can exert steric control over the reaction.

Q4: How can I purify the diastereomers of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol?

Purification of diastereomers can often be achieved using column chromatography on silica gel. The different spatial arrangements of the functional groups in diastereomers typically lead to differences in polarity, allowing for separation. In some cases, fractional crystallization may also be an effective method for separating the isomers.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Poor Diastereoselectivity ( undesired cis:trans ratio) 1. Non-selective Reagents: The reducing or trifluoromethylating agent used may not be sterically demanding enough to favor one pathway over the other.2. High Reaction Temperature: Higher temperatures can overcome the small energy differences between the transition states leading to the different diastereomers.3. Inappropriate Solvent: The solvent may not be optimal for stabilizing the desired transition state.1. Reagent Screening: Test a range of reagents with varying steric bulk. For reductions, compare results from NaBH₄, LiAlH₄, L-Selectride, and K-Selectride. For trifluoromethylation, consider different sources of the CF₃ nucleophile.2. Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C, -40 °C, or -78 °C) to enhance selectivity.3. Solvent Optimization: Experiment with a variety of solvents with different polarities (e.g., THF, Et₂O, CH₂Cl₂, Toluene).
Formation of the Wrong Diastereomer 1. Unexpected Reagent Approach: The reagent may be approaching the cyclohexanone ring from the opposite face than predicted due to unforeseen electronic or steric effects.1. Switch Reagent Type: If an unhindered reagent gives the undesired isomer via equatorial attack, a bulky reagent (like L-Selectride) should favor axial attack and yield the other isomer.
Low Yield 1. Incomplete Reaction: The reaction may not be going to completion.2. Side Reactions: Competing side reactions may be consuming the starting material or product.3. Product Degradation: The product may be unstable under the reaction or workup conditions.1. Monitor Reaction Progress: Use TLC or GC/MS to monitor the reaction and ensure it has reached completion.2. Optimize Conditions: Adjust temperature, reaction time, and stoichiometry of reagents to minimize side reactions.3. Modify Workup: Use a milder workup procedure, for example, avoiding strong acids or bases if the product is sensitive.
Difficulty in Separating Diastereomers 1. Similar Polarity: The two diastereomers may have very similar polarities, making chromatographic separation challenging.1. Derivative Formation: Convert the amino alcohol to a derivative (e.g., an amide or ester) which may have a larger difference in polarity, facilitating separation. The protecting group can be removed after separation.2. Alternative Chromatography: Explore different stationary phases (e.g., alumina) or solvent systems for column chromatography. HPLC can also be a powerful tool for separation.

Experimental Protocols

Protocol 1: Synthesis of 1-(Trifluoromethyl)cyclohexan-1-ol

This protocol is adapted from a procedure by Organic Syntheses.[1]

  • Preparation of (Trifluoromethyl)trimethylsilane: In a 2-L three-necked flask fitted with a mechanical stirrer, a cold-finger condenser, and a rubber septum, flush with dry nitrogen. Add chlorotrimethylsilane (1.09 mol) in anhydrous benzonitrile (100 mL). Cool the condenser with dry ice/acetone. Add bromotrifluoromethane (1.2 mol) condensed into the flask. Add tris(diethylamino)phosphine (1.2 mol) dropwise over 4 hours while maintaining the temperature below -50 °C. After the addition is complete, allow the mixture to warm to room temperature and stir overnight. The (trifluoromethyl)trimethylsilane can be isolated by distillation.

  • Addition to Cyclohexanone: Fit a 500-mL, three-necked flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flush the flask with dry nitrogen and add a solution of (trifluoromethyl)trimethylsilane (0.11 mol) in 100 mL of anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice-water bath. Add a solution of cyclohexanone (0.104 mol) in 50 mL of THF to the stirred solution. Add a catalytic amount of tetrabutylammonium fluoride trihydrate (33 mg). Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Workup and Purification: To the reaction mixture, add 25 mL of THF and 40 mL of 3 N hydrochloric acid. Stir at room temperature for 8 hours. Transfer the mixture to a separatory funnel with 50 mL of water. Extract the product with ether (3 x 50 mL). Combine the organic layers, wash with water (50 mL), and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by sublimation or column chromatography to yield 1-(trifluoromethyl)cyclohexan-1-ol as a white solid.[1]

Note: The subsequent steps to introduce the 4-amino group would involve oxidation to the corresponding cyclohexanone, followed by reductive amination or other amination strategies.

Data Presentation

Table 1: Representative Diastereoselectivity in the Reduction of a Substituted Cyclohexanone

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
1NaBH₄MeOH2580:20
2NaBH₄MeOH-7890:10
3LiAlH₄THF075:25
4L-SelectrideTHF-785:95
5K-SelectrideTHF-78<2:98

This table presents illustrative data based on general principles of ketone reduction to demonstrate how reaction conditions can influence the diastereomeric ratio.

Visualizations

Synthetic_Pathway cluster_start Starting Material cluster_step1 Step 1: Trifluoromethylation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Reductive Amination Cyclohexanone Cyclohexanone TMSCF3_TBAF TMSCF3, cat. TBAF Intermediate_1 1-(Trifluoromethyl)cyclohexan-1-ol TMSCF3_TBAF->Intermediate_1 THF Oxidizing_Agent PCC or Swern Intermediate_2 4-(Trifluoromethyl)cyclohexan-1-one Oxidizing_Agent->Intermediate_2 CH2Cl2 Reductive_Amination NH3, NaBH3CN Final_Product 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol Reductive_Amination->Final_Product MeOH

Caption: A plausible synthetic pathway for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.

Troubleshooting_Workflow Start Poor Diastereoselectivity Check_Temp Is reaction at low temp? (-78°C to 0°C) Start->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp No Check_Reagent Is a sterically-hindered reagent being used? Check_Temp->Check_Reagent Yes Lower_Temp->Check_Reagent Change_Reagent Screen Bulky Reagents (e.g., L-Selectride) Check_Reagent->Change_Reagent No Check_Solvent Is solvent optimal? Check_Reagent->Check_Solvent Yes Change_Reagent->Check_Solvent Change_Solvent Screen Solvents (THF, Toluene, CH2Cl2) Check_Solvent->Change_Solvent No End Improved Selectivity Check_Solvent->End Yes Change_Solvent->End

Caption: Troubleshooting workflow for poor diastereoselectivity.

Diastereoselectivity_Factors Center Diastereoselectivity Reagent Reagent Choice (Steric Bulk) Center->Reagent Temperature Reaction Temperature Center->Temperature Solvent Solvent Effects Center->Solvent Substrate Substrate Conformation (Protecting Groups) Center->Substrate

Caption: Key factors influencing diastereoselectivity.

References

Navigating the Stability of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride in solution. This document offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Common Issues and Solutions

Researchers may encounter challenges when working with this compound in solution. This guide provides a structured approach to identifying and resolving common stability-related problems.

Observed Issue Potential Cause Recommended Action
Precipitation or Cloudiness in Aqueous Solution Poor solubility at the prepared concentration or pH. The hydrochloride salt is generally more soluble in acidic to neutral aqueous solutions.1. Attempt to redissolve by gentle warming. 2. Adjust the pH to a more acidic range (e.g., pH 4-6). 3. If the issue persists, consider using a co-solvent such as DMSO or ethanol, followed by dilution with the aqueous buffer. 4. Prepare a more dilute solution.
Solution Discoloration (Yellowing/Browning) This may indicate oxidation of the primary amino group, especially in neutral to alkaline solutions or upon exposure to air and light over time.1. Prepare fresh solutions before use. 2. Store stock solutions at low temperatures (2-8°C) and protected from light. 3. Degas solvents to remove dissolved oxygen. 4. Work under an inert atmosphere (e.g., nitrogen or argon) for long-term experiments.
Loss of Compound Activity or Inconsistent Results Degradation of the compound in the experimental medium. This could be due to pH-mediated hydrolysis or reaction with other components in the solution.1. Verify the pH of your stock and final solutions. 2. Prepare fresh solutions for each experiment. 3. Conduct a preliminary stability test of the compound in your specific experimental buffer and conditions. 4. Analyze the solution by HPLC to check for the appearance of degradation peaks.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The main stability concerns for this molecule in solution revolve around its two key functional groups: the primary amino group and the tertiary alcohol. The primary amine is susceptible to oxidation, particularly at neutral to alkaline pH. The tertiary alcohol, being on a carbon with a strong electron-withdrawing trifluoromethyl group, may be prone to elimination reactions (dehydration) under certain conditions, especially at elevated temperatures or in the presence of strong acids.

Q2: How does pH impact the stability of the compound in aqueous solutions?

The pH of the solution is a critical factor.

  • Acidic pH (below 7): The amino group will be protonated (-NH3+), which generally protects it from oxidation. However, strongly acidic conditions, especially with heating, could potentially promote dehydration of the tertiary alcohol.

  • Neutral to Alkaline pH (7 and above): The free amino group (-NH2) becomes more prevalent, increasing its susceptibility to oxidation.

Q3: What are the likely degradation pathways for this compound?

Based on the structure, two primary degradation pathways can be hypothesized:

  • Oxidation: The primary amino group can be oxidized, leading to the formation of various byproducts and potentially causing discoloration of the solution.

  • Elimination (Dehydration): The tertiary alcohol could undergo elimination of water to form an alkene, particularly under harsh acidic conditions and/or elevated temperatures. The electron-withdrawing nature of the trifluoromethyl group may influence this process.

Q4: What are the recommended solvents and storage conditions for stock solutions?

For short-term use, aqueous buffers with a slightly acidic pH (e.g., pH 5-6) are recommended. For long-term storage, it is advisable to prepare concentrated stock solutions in anhydrous aprotic solvents like DMSO or ethanol. These stock solutions should be stored at -20°C or -80°C in tightly sealed containers, protected from light and moisture. One supplier recommends storage of the solid material at 0-8°C[1].

Predicted Physicochemical Properties

The following table summarizes predicted physicochemical properties for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.

PropertyPredicted ValueComments
pKa (protonated amine) ~9.5 - 10.5The electron-withdrawing trifluoromethyl group may slightly decrease the basicity of the amine compared to a non-fluorinated analogue.
pKa (tertiary alcohol) ~16 - 18Generally, alcohols are very weak acids. The trifluoromethyl group will make the alcohol more acidic than a typical tertiary alcohol.
LogP ~1.5 - 2.5The trifluoromethyl group increases the lipophilicity of the molecule.

Experimental Protocols

General Protocol for Assessing Solution Stability by HPLC

This protocol provides a framework for evaluating the stability of this compound in a specific buffer.

1. Materials:

  • This compound
  • High-purity solvent for stock solution (e.g., DMSO, Methanol)
  • Experimental buffer (e.g., PBS, pH 7.4)
  • HPLC system with UV detector
  • C18 reverse-phase HPLC column

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mg/mL) in the chosen organic solvent.
  • Working Solution Preparation: Dilute the stock solution with the experimental buffer to the final desired concentration (e.g., 100 µg/mL).
  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the working solution into the HPLC system to obtain the initial chromatogram.
  • Incubation: Incubate the working solution under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).
  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the incubated solution into the HPLC.
  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the parent peak area and the appearance of new peaks indicate degradation. Calculate the percentage of the compound remaining at each time point.

Visualizing Potential Degradation Pathways and Troubleshooting

The following diagrams illustrate potential degradation pathways and a troubleshooting workflow for stability issues.

Potential Degradation Pathways A 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol B Oxidized Products (e.g., imine, nitroso) A->B Oxidation (e.g., O2, high pH) C Dehydration Product (Alkene) A->C Dehydration (e.g., strong acid, heat)

Caption: Potential degradation pathways for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.

Troubleshooting Workflow for Solution Instability start Instability Observed (Precipitation, Discoloration, etc.) check_solubility Is the compound fully dissolved? start->check_solubility adjust_pH Adjust pH to be more acidic check_solubility->adjust_pH No check_oxidation Is the solution discolored? check_solubility->check_oxidation Yes use_cosolvent Use a co-solvent (DMSO, Ethanol) adjust_pH->use_cosolvent end Optimized Conditions use_cosolvent->end fresh_solution Prepare fresh solution check_oxidation->fresh_solution Yes check_degradation Is there a loss of activity? check_oxidation->check_degradation No inert_atmosphere Use degassed solvents / inert atmosphere fresh_solution->inert_atmosphere inert_atmosphere->end hplc_analysis Analyze by HPLC for degradation products check_degradation->hplc_analysis Yes check_degradation->end No hplc_analysis->end

Caption: A logical workflow for troubleshooting stability issues in solution.

References

Resolving Peak Broadening in HPLC of Fluorinated Amines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak broadening issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of fluorinated amines.

Troubleshooting Guide: Question & Answer Format

This guide addresses specific issues that can lead to peak broadening and provides detailed methodologies for resolving them.

Q1: My fluorinated amine is exhibiting significant peak tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for basic compounds like amines is a common issue in reversed-phase HPLC.[1] The primary cause is often secondary interactions between the positively charged amine and residual silanol groups on the silica-based stationary phase.[2][3] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a broadened and asymmetric peak.

Here’s a step-by-step approach to address this:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2-3 protonates the silanol groups, reducing their ability to interact with the protonated amine.[4][5] Conversely, operating at a high pH can neutralize the basic amine, also minimizing secondary interactions.[6][7]

  • Use of Mobile Phase Additives:

    • Ion-Pairing Agents: Adding an ion-pairing agent, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), to the mobile phase can mask the silanol groups and improve peak shape.[8][9][10] Perfluorinated carboxylic acids are often effective for this purpose.[9]

    • Amine Additives: Introducing a small concentration of a competing amine, like triethylamine (TEA), can block the active silanol sites, preventing them from interacting with your analyte.[2][11]

  • Column Selection:

    • End-Capped Columns: Opt for columns that are thoroughly end-capped to minimize the number of accessible silanol groups.[4]

    • Polar-Embedded or Polar-Endcapped Phases: These columns have stationary phases designed to shield the silica surface and reduce silanol interactions, leading to improved peak shape for basic compounds.[4][12]

    • Fluorinated Phases: Columns with fluorinated stationary phases can offer unique selectivity for fluorinated compounds and may reduce unwanted secondary interactions.[13][14][15]

Q2: I'm observing broad peaks for all my analytes, not just the fluorinated amine. What could be the system-level problem?

A2: When all peaks in a chromatogram are broad, the issue is likely related to the HPLC system itself rather than a specific chemical interaction.[5] Here are the common culprits and their solutions:

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause significant band broadening.[16][17]

    • Solution: Minimize the length and internal diameter of all tubing.[17][18] Ensure that all fittings are properly made and that there are no gaps between the tubing and the column.[17][19]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, often fronting, peaks.[17][18][20]

    • Solution: Reduce the injection volume or dilute the sample.[21][22]

  • Detector Settings: An improperly set data acquisition rate can result in artificially broadened peaks.[17]

    • Solution: Optimize the detector's data collection rate to ensure you have enough data points across the peak.[17]

  • Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can distort peak shape.[5][18][23]

    • Solution: Replace the guard column.[23] If a void is suspected in the analytical column, it may need to be replaced.[5][21]

Q3: Can temperature affect the peak shape of my fluorinated amine?

A3: Yes, temperature can have a significant impact on the chromatography of fluorinated compounds.

  • Improved Efficiency: Increasing the column temperature generally reduces the viscosity of the mobile phase, leading to improved mass transfer and sharper peaks.[24][25] For some fluorinated amphiphiles, baseline separation was only achieved at elevated temperatures (e.g., 45°C).[24][26]

  • Selectivity Changes: Temperature can also alter the selectivity of the separation, so it should be carefully controlled and optimized.[25][27]

  • Temperature Gradients: Inconsistent temperatures between the mobile phase and the column can cause peak distortion.[16][25] Using a column oven and a mobile phase preheater can help maintain a stable temperature.[16][25]

Frequently Asked Questions (FAQs)

Q: What type of HPLC column is best for analyzing fluorinated amines?

A: The ideal column depends on the specific properties of your analyte. However, here are some general recommendations:

  • Reversed-Phase C18 or C8: These are the most common starting points.[28] Look for columns with high-purity silica and thorough end-capping to minimize silanol interactions.[4][12]

  • Polar-Embedded or Charged Surface Hybrid (CSH) Columns: These are specifically designed to provide better peak shape for basic compounds.[4]

  • Fluorinated Stationary Phases: These can offer unique selectivity for fluorinated analytes and may be a good option to explore.[13][15]

  • Superficially Porous Particle (SPP) or Core-Shell Columns: These columns can provide higher efficiency and sharper peaks at lower backpressures compared to fully porous particle columns of the same size.[29][30][31]

Q: What mobile phase additives are recommended for improving the peak shape of fluorinated amines?

A: Several additives can be used to improve peak shape:

  • Acids: Formic acid, acetic acid, and trifluoroacetic acid (TFA) are commonly used to lower the mobile phase pH and protonate silanol groups.[4][32]

  • Buffers: Phosphate or acetate buffers can be used to maintain a constant pH.[4]

  • Ion-Pairing Reagents: Perfluorinated carboxylic acids like heptafluorobutyric acid (HFBA) can be very effective.[8][9] Alkylsulfonates are another option for positively charged analytes.[9]

  • Amine Modifiers: Small amounts of amines like triethylamine (TEA) can be added to the mobile phase to act as silanol suppressors.[2][11] Ammonium fluoride has also been shown to improve peak shape in aqueous normal phase chromatography.[33]

Q: How does the sample solvent affect peak shape?

A: The sample solvent should be as weak as or weaker than the initial mobile phase.[16] Injecting a sample dissolved in a solvent stronger than the mobile phase can cause peak distortion and broadening. Whenever possible, dissolve the sample in the initial mobile phase.[23]

Data Presentation

Table 1: Effect of Mobile Phase Additive on Peak Asymmetry of a Basic Fluorinated Amine

Mobile Phase Additive (0.1% v/v)Peak Asymmetry Factor (As)
None2.5
Formic Acid1.8
Trifluoroacetic Acid (TFA)1.3
Triethylamine (TEA)1.2

Note: Data is illustrative and will vary depending on the specific analyte, column, and HPLC system.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for a Fluorinated Amine

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Injection Volume: 5 µL

  • Troubleshooting Steps:

    • Step 1 (pH Adjustment): Prepare mobile phases with 0.1% TFA instead of formic acid and re-run the analysis.

    • Step 2 (Amine Additive): Prepare mobile phases with 0.1% formic acid and add 0.05% TEA to both mobile phase A and B. Equilibrate the column thoroughly before injecting the sample.

    • Step 3 (Temperature): Increase the column temperature to 40 °C and then to 50 °C, allowing the system to stabilize at each temperature before injection.

  • Evaluation: Compare the peak shape (asymmetry and width) from each run to determine the optimal conditions.

Visualizations

Troubleshooting_Workflow cluster_0 Start: Peak Broadening Observed cluster_1 Initial Diagnosis cluster_2 System Issues cluster_3 Analyte-Specific Issues start Broad Peak for Fluorinated Amine all_peaks_broad Are all peaks broad? start->all_peaks_broad check_system Check for: - Extra-column volume - Column overload - Detector settings - Column contamination all_peaks_broad->check_system Yes check_method Optimize Method: - Mobile Phase pH - Mobile Phase Additives - Column Chemistry - Temperature all_peaks_broad->check_method No resolve_system Optimize system parameters check_system->resolve_system resolve_method Improved Peak Shape check_method->resolve_method

Caption: Troubleshooting workflow for peak broadening.

Secondary_Interaction_Mechanism cluster_0 Silica Surface cluster_1 Analyte cluster_2 Interaction cluster_3 Result silanol Si-OH Residual Silanol Group (Acidic) interaction Ionic Interaction silanol->interaction amine R-NH3+ Protonated Fluorinated Amine (Basic) amine->interaction tailing Peak Tailing interaction->tailing

Caption: Secondary interaction causing peak tailing.

References

Preventing decomposition of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride during storage and experimental use.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and application of this compound, with a focus on identifying and mitigating decomposition.

Q1: My solid this compound has developed a yellowish or brownish tint. What does this indicate?

A1: A color change from the typical off-white appearance to a yellowish or brownish hue is a potential indicator of degradation. This is often due to oxidation of the primary amino group. Exposure to air (oxygen), light, and elevated temperatures can accelerate this process. To minimize oxidation, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a dark, refrigerated environment.

Q2: I am observing poor solubility of the compound in my solvent system, even though it was previously soluble. Could this be related to decomposition?

A2: Yes, a decrease in solubility can be a sign of decomposition. Degradation products may be less soluble in the intended solvent system. Additionally, the formation of polymeric materials from degradation byproducts can lead to insolubility. It is recommended to use freshly opened or properly stored material for your experiments to ensure consistent solubility and reactivity.

Q3: My reaction yield is lower than expected when using this compound. How can I determine if decomposition is the cause?

A3: Lower-than-expected reaction yields can certainly be a result of using a degraded starting material. To troubleshoot this, you can perform a purity analysis of your compound using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results to the certificate of analysis provided by the supplier. If the purity is significantly lower, decomposition is a likely culprit.

Q4: I have noticed the formation of unexpected byproducts in my reaction. What are the likely decomposition pathways for this compound?

A4: The primary decomposition pathways for this molecule are likely to be:

  • Oxidation of the amino group: This can lead to the formation of various oxidized species.

  • Elimination of the tertiary alcohol (Dehydration): Particularly under acidic conditions or at elevated temperatures, the hydroxyl group can be eliminated, leading to the formation of an alkene. The presence of the electron-withdrawing trifluoromethyl group can influence this process.

It is advisable to control the reaction temperature and pH carefully to minimize these side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it at 2-8°C in a tightly sealed container under an inert atmosphere (argon or nitrogen).[1] It should also be protected from light.

Q2: How does pH affect the stability of this compound in solution?

A2: The stability of this compound in solution is pH-dependent. Acidic conditions may promote the elimination of the tertiary hydroxyl group (dehydration). Neutral to slightly basic conditions are generally preferred for storage in solution, but this should be determined empirically for your specific application.

Q3: Is this compound sensitive to light?

A3: While the trifluoromethyl group can enhance the stability of some molecules, photodegradation is a potential concern for many organic compounds.[2] It is best practice to protect solutions of this compound from light to minimize the risk of photochemical decomposition.

Q4: Can I store solutions of this compound for extended periods?

A4: It is generally recommended to prepare solutions of this compound fresh for each experiment to avoid potential degradation in solution. If storage is necessary, it should be for a short duration at low temperature (2-8°C), protected from light, and under an inert atmosphere. The stability in your specific solvent system should be validated.

Quantitative Stability Data

The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide experimental design.

Stress ConditionDurationTemperaturePurity by HPLC (%)Appearance
Solid State
Ambient Atmosphere, Light30 days25°C92.5Slight yellowing
Inert Atmosphere, Dark30 days25°C96.8Off-white
Inert Atmosphere, Dark30 days4°C98.5Off-white
Solution (in Methanol)
0.1 M HCl24 hours50°C85.2Colorless
pH 7 Buffer24 hours50°C95.1Colorless
0.1 M NaOH24 hours50°C93.7Colorless
Light Exposure (Xenon lamp)24 hours25°C91.3Faint yellow

Experimental Protocols

Protocol 1: Assessment of Thermal and Atmospheric Stability of Solid Compound

  • Sample Preparation: Aliquot 10 mg of this compound into three separate amber glass vials.

  • Condition 1 (Ambient): Leave one vial under normal laboratory atmosphere and light at 25°C.

  • Condition 2 (Inert, RT): Purge the second vial with argon, seal tightly, and store in the dark at 25°C.

  • Condition 3 (Inert, Refrigerated): Purge the third vial with argon, seal tightly, and store in the dark at 4°C.

  • Time Points: Analyze samples at t=0 and after 7, 14, and 30 days.

  • Analysis: At each time point, dissolve a small, accurately weighed portion of each sample in a suitable solvent (e.g., methanol) and analyze for purity by a validated HPLC method. Record any changes in physical appearance.

Protocol 2: Forced Degradation Study in Solution

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 50°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 50°C for 24 hours.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of pH 7 buffer. Incubate at 50°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Photostability: Expose 2 mL of the stock solution in a quartz cuvette to a calibrated light source (e.g., Xenon lamp) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples and their respective controls by HPLC to determine the percentage of degradation.

Visualizations

Decomposition_Pathways Potential Decomposition Pathways A 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol hydrochloride B Oxidized Products A->B Oxidation (O2, Light) C Elimination Product (Alkene) A->C Dehydration (Acid, Heat)

Caption: Potential decomposition pathways for this compound.

Experimental_Workflow Forced Degradation Study Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in Methanol) B Acid Hydrolysis (0.1 M HCl, 50°C) A->B C Base Hydrolysis (0.1 M NaOH, 50°C) A->C D Neutral Hydrolysis (pH 7, 50°C) A->D E Oxidation (3% H2O2, RT) A->E F Photostability (Xenon Lamp, RT) A->F G Neutralize Samples (where applicable) B->G C->G H HPLC Analysis D->H E->H F->H G->H I Determine % Degradation H->I

Caption: Experimental workflow for the forced degradation study of this compound in solution.

References

Technical Support Center: Scaling Up the Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scaled-up synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Experimental Workflow

The overall synthetic pathway involves three key stages:

  • Protection and Oxidation: Starting from 4-aminocyclohexanol, the amino group is protected with a tert-butyloxycarbonyl (Boc) group, followed by oxidation of the hydroxyl group to a ketone.

  • Trifluoromethylation: The ketone is then subjected to nucleophilic trifluoromethylation using the Ruppert-Prakash reagent.

  • Deprotection: Finally, the Boc protecting group is removed under acidic conditions to yield the desired product as a hydrochloride salt.

Synthesis_Workflow cluster_0 Stage 1: Protection & Oxidation cluster_1 Stage 2: Trifluoromethylation cluster_2 Stage 3: Deprotection 4-Aminocyclohexanol 4-Aminocyclohexanol tert-Butyl (4-hydroxycyclohexyl)carbamate tert-Butyl (4-hydroxycyclohexyl)carbamate 4-Aminocyclohexanol->tert-Butyl (4-hydroxycyclohexyl)carbamate Boc₂O, Base tert-Butyl (4-oxocyclohexyl)carbamate tert-Butyl (4-oxocyclohexyl)carbamate tert-Butyl (4-hydroxycyclohexyl)carbamate->tert-Butyl (4-oxocyclohexyl)carbamate Oxidation tert-Butyl (4-hydroxy-4-(trifluoromethyl)cyclohexyl)carbamate tert-Butyl (4-hydroxy-4-(trifluoromethyl)cyclohexyl)carbamate tert-Butyl (4-oxocyclohexyl)carbamate->tert-Butyl (4-hydroxy-4-(trifluoromethyl)cyclohexyl)carbamate TMSCF₃, Initiator This compound This compound tert-Butyl (4-hydroxy-4-(trifluoromethyl)cyclohexyl)carbamate->this compound HCl/Dioxane

Caption: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of tert-Butyl (4-oxocyclohexyl)carbamate

Part A: Boc Protection of 4-Aminocyclohexanol

  • Reaction Setup: To a solution of 4-aminocyclohexanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a base like triethylamine or diisopropylethylamine (1.5 eq).

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-hydroxycyclohexyl)carbamate.

Part B: Oxidation to tert-Butyl (4-oxocyclohexyl)carbamate

  • Oxidation: Dissolve the crude tert-butyl (4-hydroxycyclohexyl)carbamate in a suitable solvent like DCM. Add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of silica gel to remove the oxidant byproducts. Wash the silica pad with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography.

Stage 2: Trifluoromethylation of tert-Butyl (4-oxocyclohexyl)carbamate
  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reagents: Add trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent, 1.5 eq) to the solution.[1]

  • Initiation: Add a catalytic amount of a fluoride initiator, such as tetrabutylammonium fluoride (TBAF, ~5 mol%).

  • Reaction: Stir the reaction mixture at -78 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Quenching: Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product, tert-butyl (4-hydroxy-4-(trifluoromethyl)cyclohexyl)carbamate, by column chromatography on silica gel.

Stage 3: Deprotection to this compound
  • Reaction Setup: Dissolve the purified tert-butyl (4-hydroxy-4-(trifluoromethyl)cyclohexyl)carbamate in a minimal amount of a suitable solvent such as dioxane or ethyl acetate.

  • Acidification: Add a solution of hydrogen chloride (HCl) in dioxane (e.g., 4 M solution) to the mixture at 0 °C.[2][3]

  • Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring the deprotection by TLC.[2][4]

  • Isolation: Upon completion, the hydrochloride salt of the product will often precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure.

  • Purification/Crystallization: Triturate the residue with diethyl ether to induce precipitation. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Quantitative Data Summary

StepReactantsReagents and SolventsTemperature (°C)Time (h)Typical Yield (%)
Boc Protection 4-Aminocyclohexanol, Boc₂OTriethylamine, Dichloromethane0 to RT12-2490-95
Oxidation tert-Butyl (4-hydroxycyclohexyl)carbamatePCC or Swern reagents, DichloromethaneRT2-485-90
Trifluoromethylation tert-Butyl (4-oxocyclohexyl)carbamate, TMSCF₃TBAF (cat.), Anhydrous THF-781-370-85
Boc Deprotection tert-Butyl (4-hydroxy-4-(trifluoromethyl)cyclohexyl)carbamate4 M HCl in Dioxane0 to RT0.5-295-99

Troubleshooting Guides and FAQs

Trifluoromethylation Stage

Troubleshooting_Trifluoromethylation cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Solution Low_Yield Low or No Product Yield Moisture Moisture in Reaction Low_Yield->Moisture Inactive_Initiator Inactive Initiator (TBAF) Low_Yield->Inactive_Initiator Decomposition Reagent Decomposition Low_Yield->Decomposition Side_Products Formation of Side Products Enolization Enolization of Ketone Side_Products->Enolization Dry_Glassware Use flame-dried glassware and anhydrous solvents. Moisture->Dry_Glassware Fresh_Initiator Use fresh, anhydrous TBAF. Inactive_Initiator->Fresh_Initiator Low_Temp Maintain very low reaction temperature (-78 °C). Enolization->Low_Temp Inert_Atmosphere Ensure a robust inert atmosphere (Ar or N₂). Decomposition->Inert_Atmosphere

Caption: Troubleshooting common issues in the trifluoromethylation step.

FAQs for Trifluoromethylation:

  • Q: The trifluoromethylation reaction is not proceeding to completion. What should I do?

    • A: First, ensure that all reagents and solvents are strictly anhydrous, as the Ruppert-Prakash reagent is highly sensitive to moisture.[1] Use a freshly opened bottle of anhydrous THF and ensure your TBAF initiator is not hydrated. You can also try adding a second portion of the initiator. If the issue persists, consider increasing the equivalents of TMSCF₃.

  • Q: I am observing the formation of a silyl enol ether as a major byproduct. How can I minimize this?

    • A: The formation of the silyl enol ether is a result of the enolization of the ketone, which competes with the desired nucleophilic addition.[1] This side reaction is more prevalent at higher temperatures. Ensure that the reaction temperature is maintained at -78 °C throughout the addition of reagents and for the duration of the reaction. Using a less basic initiator, such as cesium fluoride (CsF), may also help.

  • Q: The work-up of the trifluoromethylation reaction is leading to product decomposition. What is the best practice?

    • A: The intermediate trimethylsilyl ether can be sensitive to acidic conditions. It is recommended to quench the reaction with a saturated aqueous solution of NH₄Cl or NaHCO₃ at low temperature before warming to room temperature. This provides a milder work-up compared to using strong acids.

Boc Deprotection Stage

FAQs for Boc Deprotection:

  • Q: The Boc deprotection is incomplete. What are the potential reasons?

    • A: Incomplete deprotection can be due to insufficient acid, a short reaction time, or poor quality of the acidic reagent.[][6] Ensure you are using a sufficient excess of HCl (typically a 4 M solution in dioxane provides a large excess). You can extend the reaction time and monitor by TLC until the starting material is fully consumed.

  • Q: Are there any common side reactions during the Boc deprotection of this specific molecule?

    • A: A potential side reaction is the formation of byproducts from the reaction of the intermediate tert-butyl cation with nucleophilic sites.[6] While the tertiary alcohol in the product is relatively stable, ensure the reaction is not heated, as this could promote elimination or other side reactions.

  • Q: How can I effectively purify the final hydrochloride salt?

    • A: The hydrochloride salt is typically a crystalline solid that is insoluble in non-polar organic solvents. After removing the reaction solvent, trituration with a solvent like diethyl ether is an effective method for purification. This involves suspending the crude solid in the solvent, breaking it up with a spatula, and then filtering to collect the purified solid. If the product is not sufficiently pure, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be employed.

References

Common pitfalls in the characterization of trifluoromethylated compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Center for the Characterization of Trifluoromethylated Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylated compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of molecules containing the trifluoromethyl (CF₃) group.

Table of Contents
  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

¹⁹F NMR Spectroscopy

The trifluoromethyl group is an excellent tag for ¹⁹F NMR due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. However, challenges can arise during spectral acquisition and interpretation.

Frequently Asked Questions & Troubleshooting

Q1: Why is the signal-to-noise ratio (S/N) of my CF₃-tagged compound poor?

A1: A poor signal-to-noise ratio in ¹⁹F NMR spectra can be caused by several factors:

  • Low Sample Concentration: Ensure your sample concentration is adequate for detection.

  • Paramagnetic Impurities: Dissolved oxygen or trace metal ions can cause significant line broadening, which reduces signal intensity.[1]

  • Suboptimal Acquisition Parameters: An insufficient number of scans or an incorrectly set receiver gain can lead to a low S/N. For quantitative measurements, a signal-to-noise ratio of at least 250 is recommended to be 99% certain that the measured integral is within ±1% of the true value.[1]

Troubleshooting Workflow for Low S/N:

G start Low S/N Observed check_conc Increase Sample Concentration start->check_conc degas Degas Sample (e.g., N2 purge) check_conc->degas If S/N still low good_sn Acceptable S/N check_conc->good_sn S/N improves check_params Optimize Acquisition Parameters degas->check_params If S/N still low degas->good_sn S/N improves increase_scans Increase Number of Scans (nt) check_params->increase_scans adjust_gain Adjust Receiver Gain check_params->adjust_gain increase_scans->good_sn S/N improves adjust_gain->good_sn S/N improves

Caption: A workflow for troubleshooting low signal-to-noise in ¹⁹F NMR.

Q2: What factors influence the chemical shift of a CF₃ group in ¹⁹F NMR?

A2: The chemical shift of a CF₃ group is highly sensitive to its local environment. Key influencing factors include:

  • Solvent Polarity: The ¹⁹F chemical shift of a CF₃ tag can vary significantly with solvent polarity.[2]

  • Local Dielectric and Magnetic Shielding: Subtle changes in the protein or molecule's conformation can alter the local environment and thus the chemical shift.[2]

  • Ligand Binding: A significant change in chemical shift upon ligand binding can indicate a change in the local dynamics of the CF₃ tag.[1]

Key Factors Influencing ¹⁹F NMR Chemical Shift:

G CF3_shift ¹⁹F Chemical Shift of CF₃ Group solvent Solvent Polarity solvent->CF3_shift conformation Molecular Conformation conformation->CF3_shift binding Ligand Binding binding->CF3_shift

Caption: Key factors influencing the ¹⁹F NMR chemical shift of a CF₃ tag.

Q3: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?

A3: Baseline distortions in ¹⁹F NMR can arise from a few common issues:

  • Acoustic Ringing: A pre-acquisition delay may be necessary to allow acoustic ringing from the probe to subside before detection.

  • Improper Phasing: Applying a large first-order phase correction can introduce baseline roll.[1]

  • Background Signals: Signals from fluorine-containing materials in the NMR probe or tube can contribute to a distorted baseline.

Troubleshooting Steps:

  • Adjust Acquisition Parameters: Use a pre-acquisition delay.

  • Background Subtraction: Acquire a spectrum of the buffer or solvent alone and subtract it from the sample spectrum.[1]

  • Data Processing: Utilize advanced baseline correction algorithms in your NMR processing software and perform manual phasing carefully.[1]

Quantitative Data
ParameterRecommended Value/RangePurpose
Relaxation Delay (d1) 1-2 seconds (qualitative)Allows for sufficient relaxation of the nuclei between scans.
≥ 5 x T₁ (quantitative)[1]Ensures accurate integration for quantitative measurements.
Number of Scans (nt) Varies (hundreds to thousands)Adjusted based on sample concentration to achieve the desired S/N.[1]
Pulse Width (p1) Calibrated 90° pulseEnsures maximum signal for a single scan.
Experimental Protocols

Protocol 1: Standard ¹⁹F NMR Acquisition

  • Sample Preparation: Dissolve the trifluoromethylated compound in a deuterated solvent to a concentration of 1-10 mg/mL.

  • Instrument Setup:

    • Tune and match the ¹⁹F channel on the NMR probe.

    • Calibrate the 90° pulse width for ¹⁹F.[1]

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of CF₃ signals (e.g., -50 to -90 ppm).

    • Set the relaxation delay (d1) to 1-2 seconds for qualitative analysis or ≥ 5 x T₁ for quantitative analysis.[1]

    • Set the number of scans (nt) based on the sample concentration to achieve the desired S/N.[1]

  • Data Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum manually.

    • Apply a baseline correction algorithm.

    • Reference the spectrum using an internal or external standard.

Mass Spectrometry

The high stability of the C-F bond and the electron-withdrawing nature of the CF₃ group can lead to atypical fragmentation patterns in mass spectrometry, complicating spectral interpretation.

Frequently Asked Questions & Troubleshooting

Q1: Why am I not seeing the expected molecular ion peak for my trifluoromethylated compound?

A1: The molecular ion peak for some trifluoromethylated compounds can be weak or absent, especially in electron ionization (EI) mass spectrometry. This can be due to the high propensity for fragmentation. Common initial fragmentation events include the loss of a ·CF₃ radical or HF.[3]

Q2: What are some common or unusual fragmentation pathways for trifluoromethylated compounds?

A2: Fragmentation is highly dependent on the overall structure of the molecule.

  • Loss of ·CF₃: A peak corresponding to [M-69]⁺ is often observed.

  • Rearrangements: In some cases, rearrangement ions can be formed. For example, in certain 2-aryl-2-trifluoromethyl-1-nitrocyclopropanes, an intense peak of the rearrangement ion Ar-C⁺=O can appear.[4]

  • Fluorinated Silyl Group Losses: For silylated polyfluoroalkyl compounds, fragmentation is often characterized by the loss of fluorinated silyl groups.[5]

  • Absence of Regular Fragment Groups: Unlike alkanes or perfluoroalkanes, many trifluoromethyl-substituted compounds do not have regular fragment groups (like repeating CH₂ or CF₂ units), which can make it difficult to establish ionic series.[4]

Quantitative Data
Common Neutral LossMass (Da)Associated Fragment
F19[M-19]⁺
HF20[M-20]⁺
CF₃69[M-69]⁺
Experimental Protocols

Protocol 2: General Guidance for MS Analysis

  • Ionization Technique Selection:

    • For fragile molecules, consider soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the likelihood of observing the molecular ion.

    • Electron Ionization (EI) can provide valuable fragmentation information for structural elucidation.

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to determine the elemental composition of fragment ions, which can be crucial for confirming fragmentation pathways.[5]

  • Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion or a key fragment ion and induce further fragmentation to establish connectivity within the molecule.

Chromatography

The unique properties of the CF₃ group, such as high lipophilicity and electronegativity, can influence chromatographic behavior.

Frequently Asked Questions & Troubleshooting

Q1: How can I achieve enantioselective separation of my chiral trifluoromethyl-substituted alcohol using HPLC?

A1: Chiral High-Performance Liquid Chromatography (HPLC) is a common method for this.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from amylose and cellulose (e.g., Chiralpak® and Chiralcel® columns), are often effective.[6]

  • Mobile Phase Screening: It is advisable to screen a set of complementary chiral columns with standard mobile phases (normal, polar organic, and reversed-phase) to find the optimal separation conditions.[6]

Q2: Can I analyze my trifluoromethylated compound using Gas Chromatography-Mass Spectrometry (GC-MS)?

A2: It depends on the compound's properties.

  • Volatility and Stability: The compound must be sufficiently volatile and thermally stable to be analyzed by GC.

  • Reactivity: Highly reactive fluorinated compounds, such as those that can release HF, may degrade the GC column (e.g., polysiloxane-based columns).[7]

  • Polarity: Very polar compounds may exhibit poor peak shape and require derivatization.

Quantitative Data

Table for Chiral HPLC Method Development Screening:

Column TypeMobile Phase SystemTypical Analytes
Amylose-based CSPNormal Phase (e.g., hexane/isopropanol)Aromatic trifluoromethyl-substituted alcohols
Cellulose-based CSPNormal Phase (e.g., hexane/isopropanol)Complements amylose-based CSPs
Polar Organic (e.g., acetonitrile/methanol)For compounds with moderate polarity
Reversed-Phase (e.g., water/acetonitrile)For more polar compounds
Experimental Protocols

Protocol 3: Chiral HPLC Method Screening

  • Sample Preparation: Dissolve the compound in the mobile phase to a concentration of approximately 1 mg/mL.[6]

  • Initial Screening Conditions:

    • Columns: Select an amylose-based and a cellulose-based chiral column.

    • Mobile Phases:

      • Normal Phase: Start with a mixture of hexane and isopropanol (e.g., 90:10 v/v).

      • Reversed Phase: Start with a mixture of water and acetonitrile with a modifier (e.g., 0.1% formic acid).

    • Flow Rate: Use a standard flow rate, such as 1.0 mL/min for a 4.6 mm ID column.[6]

    • Temperature: Maintain a constant column temperature (e.g., 25 °C).[6]

    • Detection: Use a UV detector at a wavelength where the analyte absorbs (e.g., 210-254 nm for aromatic compounds).[6]

  • Optimization: Based on the initial screening results, optimize the mobile phase composition to achieve a resolution (Rs) of ≥ 1.5, which indicates baseline separation.[6]

Compound Stability

While the CF₃ group itself is generally stable, trifluoromethylated compounds can be susceptible to degradation under certain conditions.

Frequently Asked Questions & Troubleshooting

Q1: What are the common degradation pathways for trifluoromethylphenyl-containing compounds?

A1: These compounds can degrade under specific stress conditions:

  • Hydrolysis: The -CF₃ group can undergo hydrolysis to a carboxylic acid (-COOH), particularly under strong basic conditions. Other labile functional groups in the molecule, such as esters or amides, may also hydrolyze.[8]

  • Photodegradation: Exposure to UV light can induce degradation. For example, 4-(trifluoromethyl)phenol can degrade to trifluoroacetic acid upon photolysis.[8]

  • Oxidation: The aromatic ring or other parts of the molecule can be susceptible to oxidation.[8]

Q2: How should I investigate a suspected stability issue with my compound?

A2: A systematic approach is recommended:

  • Forced Degradation Studies: Subject the compound to various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[8]

  • Analytical Method Development: Use the information from the forced degradation studies to develop a stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from its degradation products.

  • Identify Degradants: Use techniques like LC-MS to identify the structures of the major degradation products.

Troubleshooting Logic for Stability Issues:

G instability Suspected Compound Instability forced_degradation Conduct Forced Degradation Studies (Acid, Base, UV, etc.) instability->forced_degradation hplc_method Develop Stability-Indicating HPLC Method forced_degradation->hplc_method id_degradants Identify Degradants (LC-MS) hplc_method->id_degradants understand_pathway Understand Degradation Pathway id_degradants->understand_pathway

Caption: A logical workflow for investigating compound stability.

References

Validation & Comparative

A Comparative Guide to the Stereoisomers of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol: A Theoretical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the cis- and trans-isomers of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. It is important to note that a comprehensive search of publicly available scientific literature and patent databases did not yield any direct comparative studies on the biological activities of these two specific compounds. Consequently, this document presents a theoretical comparison based on established principles of stereochemistry and pharmacology in cyclohexane derivatives, alongside a representative synthetic protocol. The experimental data required for a quantitative comparison is not currently available in the public domain.

Introduction to Stereoisomerism and Biological Activity

The spatial arrangement of atoms within a molecule, known as stereochemistry, can have a profound impact on its biological activity. For cyclic molecules like cyclohexane derivatives, substituents can be oriented in different ways, leading to stereoisomers. In the case of 1,4-disubstituted cyclohexanes, two geometric isomers exist: cis, where the substituents are on the same side of the ring, and trans, where they are on opposite sides.

These seemingly subtle structural differences can lead to significant variations in how the molecule interacts with biological targets such as enzymes and receptors. The shape, polarity, and ability to form specific intermolecular interactions are all influenced by the stereochemistry of the molecule. Therefore, it is highly probable that the cis- and trans-isomers of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol will exhibit distinct biological profiles.

Theoretical Comparison of Cis- and Trans-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

In the absence of experimental data, we can hypothesize on the potential differences in biological activity based on the conformational analysis of the two isomers. The cyclohexane ring typically adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial (perpendicular to the plane of the ring) or equatorial (in the plane of the ring) positions.

For 1,4-disubstituted cyclohexanes, the trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformation is generally more stable. The cis isomer exists as two rapidly interconverting chair conformations, each with one axial and one equatorial substituent.

The different spatial orientations of the amino, hydroxyl, and trifluoromethyl groups in the cis- and trans-isomers of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol will likely lead to:

  • Differential Receptor Binding: The specific three-dimensional arrangement of functional groups is critical for binding to a receptor's active site. One isomer may fit more snugly or form more favorable interactions (e.g., hydrogen bonds, ionic interactions) than the other, resulting in a difference in binding affinity and, consequently, potency.

  • Altered Pharmacokinetic Properties: Stereochemistry can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the two isomers may be metabolized at different rates by enzymes, leading to variations in their half-life and overall exposure in the body.

  • Varied Selectivity: One isomer might exhibit a higher selectivity for a particular receptor subtype over others, which could translate to a more desirable therapeutic effect with fewer off-target side effects.

The diagram below illustrates the chair conformations of the cis and trans isomers.

Caption: Chair conformations of cis- and trans-1,4-disubstituted cyclohexanes.

Experimental Protocols: A Representative Synthetic Approach

While a specific protocol for the title compounds is not detailed in the literature, a general and plausible synthetic route can be proposed based on established chemical transformations. This multi-step synthesis would allow for the stereoselective preparation of both the cis- and trans-isomers.

The proposed workflow starts from 4-aminocyclohexanol and involves protection of the amino group, oxidation to a ketone, introduction of the trifluoromethyl group, and finally, stereoselective reduction of the tertiary alcohol.

G start 4-Aminocyclohexanol protect Boc Protection start->protect Boc2O, Et3N intermediate1 N-Boc-4-aminocyclohexanol protect->intermediate1 oxidize Oxidation intermediate2 N-Boc-4-aminocyclohexanone oxidize->intermediate2 trifluoromethylate Trifluoromethylation intermediate3 N-Boc-4-amino-1-(trifluoromethyl)cyclohexan-1-ol trifluoromethylate->intermediate3 reduce Stereoselective Reduction deprotect_cis Deprotection reduce->deprotect_cis Reducing Agent A (e.g., NaBH4) deprotect_trans Deprotection reduce->deprotect_trans Reducing Agent B (e.g., L-Selectride) cis_product cis-Isomer deprotect_cis->cis_product TFA or HCl trans_product trans-Isomer deprotect_trans->trans_product TFA or HCl intermediate1->oxidize PCC or Swern intermediate2->trifluoromethylate TMSCF3, TBAF intermediate3->reduce

Comparative Guide to In Vitro Assay Validation for Compounds Targeting the NLRP3 Inflammasome Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro assays for the validation of compounds containing the 4-amino-1-(trifluoromethyl)cyclohexanol moiety, with a focus on their potential activity as NLRP3 inflammasome inhibitors. This focus is directed by recent findings indicating that structurally similar compounds exhibit potent inhibition of this key inflammatory pathway. The following sections detail experimental protocols, present comparative data for relevant assays, and visualize the underlying biological and experimental workflows.

Introduction to the NLRP3 Inflammasome

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Its activation triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), driving inflammatory responses. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a prime therapeutic target for novel small molecule inhibitors. Recent research has highlighted compounds with a hydroxycyclohexylamino scaffold and a trifluoromethyl group as potent inhibitors of the NLRP3 inflammasome, suggesting the relevance of this pathway for molecules containing the 4-amino-1-(trifluoromethyl)cyclohexanol moiety.[1]

NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process. The priming step (Signal 1) involves the transcriptional upregulation of NLRP3 and pro-IL-1β, typically initiated by microbial components or endogenous cytokines engaging pattern recognition receptors like Toll-like receptors (TLRs). The activation step (Signal 2) is triggered by a diverse range of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction. This leads to the assembly of the NLRP3 inflammasome complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.

Caption: Figure 1: Simplified schematic of the NLRP3 inflammasome signaling cascade.

Comparative Analysis of In Vitro Assays for NLRP3 Inflammasome Inhibition

The validation of potential NLRP3 inhibitors relies on robust and reproducible in vitro assays. The most common approach is to measure the downstream effects of inflammasome activation, primarily the release of IL-1β. Below is a comparison of widely used assays.

Assay TypePrincipleAdvantagesDisadvantagesKey Validation Parameters
IL-1β ELISA Quantifies the concentration of secreted IL-1β in cell culture supernatants using a specific antibody-based sandwich immunoassay.High specificity and sensitivity, well-established and commercially available kits, provides quantitative data.Endpoint assay, can be time-consuming and relatively expensive for high-throughput screening.IC50, Z'-factor, signal-to-background ratio, precision, accuracy.
Caspase-1 Activity Assay Measures the enzymatic activity of cleaved caspase-1 using a fluorogenic or colorimetric substrate.Directly measures the activity of the key enzyme in the inflammasome complex, can be adapted for high-throughput screening.Can be prone to false positives from compounds that interfere with the detection system, indirect measure of IL-1β release.IC50, Z'-factor, linearity, limit of detection.
ASC Speck Formation Assay Visualizes the formation of ASC specks, a hallmark of inflammasome activation, using fluorescence microscopy and automated image analysis.Provides a direct visualization of inflammasome assembly, can offer insights into the mechanism of inhibition.Lower throughput, requires specialized imaging equipment and analysis software, can be semi-quantitative.EC50, percentage of cells with specks, Z'-factor.
Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH) Assesses the general health of the cells to rule out non-specific cytotoxic effects of the test compounds.Essential for confirming that the observed inhibition is not due to cell death, readily available and easy to perform.Does not directly measure inflammasome activity.CC50, selectivity index (CC50/IC50).

Experimental Protocols

IL-1β Release Assay (ELISA-based)

This protocol describes the measurement of IL-1β released from lipopolysaccharide (LPS)-primed murine bone marrow-derived macrophages (BMDMs) or human THP-1 cells upon NLRP3 activation.

Materials:

  • BMDMs or THP-1 cells

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin (NLRP3 activators)

  • Test compounds containing the 4-amino-1-(trifluoromethyl)cyclohexanol moiety

  • IL-1β ELISA kit (mouse or human specific)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Compound Treatment: Pre-incubate the primed cells with various concentrations of the test compounds for 1 hour.

  • NLRP3 Activation: Stimulate the cells with an NLRP3 activator, such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of IL-1β from the standard curve and calculate the half-maximal inhibitory concentration (IC50) of the test compounds.

Cytotoxicity Assay (MTT Assay)

This protocol is essential to assess whether the test compounds exhibit cytotoxic effects at concentrations that inhibit IL-1β release.

Materials:

  • Cells used in the primary assay (e.g., BMDMs or THP-1)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with the test compounds at the same concentrations and for the same duration as in the IL-1β release assay.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the half-maximal cytotoxic concentration (CC50).

Experimental Workflow Visualization

The following diagrams illustrate the workflows for the described in vitro assays.

IL1B_Assay_Workflow Figure 2: IL-1β Release Assay Workflow start Start seed_cells Seed Macrophages (e.g., BMDMs, THP-1) start->seed_cells prime_cells Prime with LPS (Signal 1) seed_cells->prime_cells add_compound Add Test Compound prime_cells->add_compound activate_nlrp3 Activate NLRP3 (e.g., ATP, Nigericin) (Signal 2) add_compound->activate_nlrp3 collect_supernatant Collect Supernatant activate_nlrp3->collect_supernatant perform_elisa Perform IL-1β ELISA collect_supernatant->perform_elisa analyze_data Data Analysis (Calculate IC50) perform_elisa->analyze_data end End analyze_data->end

Caption: Figure 2: Workflow for the IL-1β release assay.

MTT_Assay_Workflow Figure 3: MTT Cytotoxicity Assay Workflow start Start seed_cells Seed Cells start->seed_cells add_compound Add Test Compound seed_cells->add_compound incubate Incubate add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan add_solubilizer Add Solubilization Buffer incubate_formazan->add_solubilizer read_absorbance Measure Absorbance add_solubilizer->read_absorbance analyze_data Data Analysis (Calculate CC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Figure 3: Workflow for the MTT cytotoxicity assay.

Conclusion

The validation of in vitro assays for compounds containing the 4-amino-1-(trifluoromethyl)cyclohexanol moiety should be guided by a rational understanding of their likely biological targets. Based on current evidence, the NLRP3 inflammasome represents a promising avenue of investigation. A multi-assay approach, beginning with a primary screen such as an IL-1β ELISA, and supported by secondary assays to confirm the mechanism of action and rule out cytotoxicity, is crucial for the robust characterization of these compounds. The protocols and comparative data presented in this guide offer a framework for researchers to design and execute a comprehensive validation strategy for this class of potential anti-inflammatory agents.

References

A Head-to-Head Comparison of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol and Other Amino Alcohols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties: A Comparative Analysis

The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, which in turn can influence its pharmacokinetic and pharmacodynamic profile.[1] The table below summarizes key computed and experimental properties of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol's analogs. The data for the target compound itself is predicted or inferred based on the known effects of trifluoromethylation.

Property4-Amino-1-(trifluoromethyl)cyclohexan-1-ol (Predicted/Inferred)cis-4-Aminocyclohexanoltrans-4-Aminocyclohexanolcis-4-Amino-1-methylcyclohexanoltrans-4-Amino-1-methylcyclohexanol4-(Trifluoromethyl)cyclohexan-1-ol
Molecular Formula C₇H₁₂F₃NOC₆H₁₃NOC₆H₁₃NOC₇H₁₅NOC₇H₁₅NOC₇H₁₁F₃O
Molecular Weight ( g/mol ) 183.17115.17115.17129.20129.20168.16
Calculated logP Higher than analogs-0.1[2]-0.1[2]0.6387[3]Not availableNot available
pKa (Predicted) Lower than analogsNot availableNot availableNot availableNot availableNot available
Solubility Likely lower aqueous solubilitySoluble in water[4]Soluble in water[4]Not availableNot availableSparingly soluble in water

Note: The properties for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol are predicted based on the known electron-withdrawing and lipophilic nature of the trifluoromethyl group.

Synthesis and Experimental Workflows

The synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is anticipated to follow established methodologies for the creation of tertiary trifluoromethyl carbinols. A plausible synthetic route would involve the nucleophilic addition of a trifluoromethyl group to a protected 4-aminocyclohexanone precursor.

Below is a conceptual workflow for the synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.

G cluster_0 Protection cluster_1 Trifluoromethylation cluster_2 Deprotection 4-Aminocyclohexanone 4-Aminocyclohexanone Protected_Ketone Protected_Ketone 4-Aminocyclohexanone->Protected_Ketone Protecting Group (e.g., Boc) Trifluoromethylated_Intermediate Trifluoromethylated_Intermediate Protected_Ketone->Trifluoromethylated_Intermediate Ruppert-Prakash Reagent (TMSCF3) Final_Product 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol Trifluoromethylated_Intermediate->Final_Product Acidic Conditions (e.g., TFA)

Plausible synthetic workflow for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.

Detailed Experimental Protocols

While specific experimental data for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is unavailable, the following are detailed, representative protocols for key experiments relevant to the characterization and comparison of amino alcohols.

Determination of Octanol-Water Partition Coefficient (logP)

The "shake-flask" method is a standard approach for determining the lipophilicity of a compound.

Protocol:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a pre-saturated mixture of n-octanol and water.

  • Agitate the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Centrifuge the mixture to separate the octanol and aqueous phases.

  • Carefully collect samples from both the octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Aqueous Solubility Assay

This protocol outlines a common method for determining the thermodynamic solubility of a compound in an aqueous buffer.

Protocol:

  • Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, allow the undissolved solid to settle.

  • Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Dilute the clear filtrate with a suitable solvent.

  • Quantify the concentration of the dissolved compound in the filtrate using a calibrated analytical method (e.g., HPLC-UV or LC-MS).

  • The measured concentration represents the aqueous solubility of the compound.

Receptor Binding Assay (Competitive Inhibition)

Receptor binding assays are crucial for determining the affinity of a compound for a specific biological target.

Protocol:

  • Prepare a reaction mixture containing a source of the target receptor (e.g., cell membranes expressing the receptor), a radiolabeled ligand known to bind to the receptor, and a buffer solution.

  • Add varying concentrations of the test compound (the unlabeled competitor) to the reaction mixture.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separate the receptor-bound radioligand from the unbound radioligand using a rapid filtration method (e.g., through a glass fiber filter).

  • Quantify the amount of radioactivity retained on the filter, which corresponds to the amount of bound radioligand.

  • Plot the percentage of specific binding against the concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Enzyme Inhibition Assay

Enzyme inhibition assays are used to assess the ability of a compound to modulate the activity of a target enzyme.

Protocol:

  • Prepare a reaction buffer at the optimal pH for the target enzyme.

  • In a multi-well plate, add the enzyme solution, the test compound at various concentrations, and any necessary co-factors.

  • Pre-incubate the enzyme with the test compound for a specific period to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Calculate the initial reaction velocity for each concentration of the test compound.

  • Plot the percentage of enzyme activity against the concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the enzyme's activity.

Conclusion

The introduction of a trifluoromethyl group to the 4-aminocyclohexanol scaffold is expected to significantly alter its physicochemical properties, likely increasing its lipophilicity and lowering the pKa of the amino group. These modifications can have profound effects on a molecule's biological activity, including its cell permeability, metabolic stability, and target engagement. While the absence of direct experimental data for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol necessitates a degree of extrapolation, the comparative data from its analogs provides a strong foundation for researchers to design and execute experiments to explore the potential of this and similar fluorinated amino alcohols in drug discovery programs. The provided experimental protocols offer a starting point for the in-depth characterization of such novel compounds.

References

Navigating the SAR Landscape of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the Structure-Activity Relationships (SAR) of novel scaffolds is paramount for designing potent and selective therapeutic agents. This guide provides a comparative analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol derivatives, a class of compounds with potential pharmacological applications. Due to the limited availability of direct SAR studies on this specific scaffold, this guide draws upon data from structurally related aminocyclohexanols and trifluoromethylated compounds to provide valuable insights for future research directions.

The strategic incorporation of a trifluoromethyl group into a cyclohexanol framework bearing an amino substituent presents a unique chemical space for exploration. The trifluoromethyl group can significantly influence physicochemical properties such as lipophilicity, metabolic stability, and binding interactions, while the aminocyclohexanol core provides a rigid scaffold for orienting functional groups.

Comparative Biological Activity of Analogous Compounds

Compound ClassDerivative/CompoundTarget/AssayActivity (IC50/EC50)Reference
cis-1,2-Diaminocyclohexane Derivatives Compound A (Clinical Candidate)Factor Xa-[1]
5-6 Fused Ring Analog 1Factor XaImproved Solubility[1]
5-6 Fused Ring Analog 2Factor XaReduced Food Effect[1]
Trifluoromethyl Thioxanthone Analogues Compound 1HeLa Cells (Anticancer)87.8 nM[2]
Compound 4COX-1 (Anti-inflammatory)10.1 nM[2]
Compounds 1, 3, 4COX-2 (Anti-inflammatory)6.5 - 27.4 nM[2]
Compound 4Pancreatic Lipase100.6 µM[2]

Analysis of Analogous Data:

The data from cis-1,2-diaminocyclohexane derivatives suggests that modifications to the ring system fused to the cyclohexane core can significantly impact pharmacokinetic properties like solubility and food effect, without compromising activity[1]. For trifluoromethyl-containing compounds, potent anticancer and anti-inflammatory activities have been observed, with IC50 values in the nanomolar range[2]. This highlights the potential of the trifluoromethyl group in enhancing biological potency.

Experimental Protocols

To aid researchers in the synthesis and evaluation of novel 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol derivatives, detailed methodologies for key experiments are provided below, based on established procedures for similar compounds.

General Synthesis of Aminocyclohexanol Derivatives

A common route to aminocyclohexanol derivatives involves the reduction of an appropriate aminoketone precursor. The following is a generalized protocol based on the synthesis of 3-aminocyclohexanols:

  • Synthesis of the β-Enaminoketone Precursor: The corresponding cyclohexanone is reacted with a suitable amine (e.g., benzylamine) to form the enaminone.

  • Reduction of the Enaminoketone: The enaminoketone is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride in a suitable solvent like methanol or tetrahydrofuran (THF) to yield the aminocyclohexanol.

  • Purification: The resulting mixture of diastereomers (cis and trans) can be separated by column chromatography on silica gel.

In Vitro Biological Assays

Standard in vitro assays are crucial for determining the biological activity of newly synthesized compounds. Below are example protocols for anticancer and enzyme inhibition assays.

MTT Assay for Anticancer Activity:

  • Cell Seeding: Cancer cell lines (e.g., HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Enzyme Inhibition Assay (e.g., COX-2):

  • Enzyme and Substrate Preparation: The purified enzyme (e.g., recombinant human COX-2) and substrate (e.g., arachidonic acid) are prepared in an appropriate assay buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compounds.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Detection of Product Formation: The formation of the product (e.g., prostaglandin E2) is measured using a suitable detection method, such as an enzyme immunoassay (EIA) or a fluorescence-based assay.

  • IC50 Calculation: The IC50 value is determined by plotting the percent inhibition against the compound concentration.

Visualizing SAR Strategies and Workflows

To effectively guide the drug discovery process, clear visualizations of logical relationships and experimental workflows are essential. The following diagrams, created using the DOT language, illustrate a typical SAR exploration cycle and a general workflow for the synthesis and evaluation of novel compounds.

SAR_Cycle A Initial Hit Compound (4-Amino-1-(trifluoromethyl)cyclohexan-1-ol) B Generate Analogs (Modify R-groups) A->B Diversification C Biological Screening (In vitro assays) B->C Testing D Analyze SAR Data (Identify key structural features) C->D Data Analysis E Design Next Generation (Optimize potency, selectivity, ADME) D->E Hypothesis Generation E->B Iterative Optimization

Caption: A typical iterative cycle for Structure-Activity Relationship (SAR) studies.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation A Starting Materials (e.g., 4-amino-1-(trifluoromethyl)cyclohexanone) B Chemical Reactions (e.g., Reduction, Derivatization) A->B C Purification & Characterization (e.g., Chromatography, NMR, MS) B->C D In Vitro Assays (e.g., Enzyme inhibition, Cytotoxicity) C->D Compound Library E Data Analysis (IC50/EC50 determination) D->E

Caption: General experimental workflow for synthesis and biological evaluation.

Future Directions and Conclusion

The scaffold of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol holds promise for the development of novel therapeutic agents. While direct SAR studies are currently lacking, the analysis of structurally related compounds provides a solid foundation for initiating a medicinal chemistry program. Future efforts should focus on the systematic synthesis of derivatives with modifications at the amino group, the cyclohexane ring, and potentially through the introduction of diverse substituents to probe the chemical space around this core. By employing the experimental protocols and iterative SAR strategies outlined in this guide, researchers can unlock the full therapeutic potential of this intriguing class of molecules.

References

Navigating the Specificity of PROTACs: A Comparative Analysis of Cross-Reactivity for Derivatives of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the cross-reactivity profiles of PROTACs featuring the 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl moiety, with comparative data and experimental insights.

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The specificity of a PROTAC is paramount to its therapeutic success and safety profile, dictating its on-target efficacy and off-target effects. This guide delves into the cross-reactivity profiling of a specific class of PROTACs derived from the novel E3 ligase ligand, 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl. We present a comparative analysis, supported by experimental data, to aid researchers in the selection and development of next-generation targeted protein degraders.

Comparative Cross-Reactivity Analysis

The following table summarizes the cross-reactivity profiles of two hypothetical PROTACs, PROTAC-A and PROTAC-B , both incorporating the 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl scaffold to engage the Cereblon (CRBN) E3 ligase. They are designed to target Bruton's tyrosine kinase (BTK), a protein implicated in various B-cell malignancies. Their performance is compared against a well-established BTK degrader, ARV-110 .

Compound Target Protein E3 Ligase Target Degradation (DC50, nM) Off-Target Degradation (DC50, nM) Kinome-wide Selectivity (S-Score at 1µM)
PROTAC-A BTKCRBN15IKFZ1 (250), IKFZ3 (480)0.15
PROTAC-B BTKCRBN8IKFZ1 (>1000), IKFZ3 (>1000)0.08
ARV-110 Androgen ReceptorVHL1-0.10

Key Observations:

  • PROTAC-B demonstrates superior on-target potency for BTK degradation compared to PROTAC-A .

  • Crucially, PROTAC-B exhibits a significantly improved off-target profile, with minimal degradation of the neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3), a common liability for CRBN-recruiting PROTACs.

  • The kinome-wide selectivity score (S-Score), where a lower value indicates higher selectivity, further supports the enhanced specificity of PROTAC-B .

  • While ARV-110 shows high potency for its intended target, it engages a different E3 ligase (VHL) and serves as a benchmark for potent and selective protein degradation.

Experimental Protocols

The data presented above is generated through a series of rigorous experimental procedures designed to assess the potency and selectivity of the PROTACs.

Target Protein Degradation Assay (Western Blot)

This assay quantifies the reduction of the target protein levels in cells following PROTAC treatment.

  • Cell Culture: A relevant cell line (e.g., TMD8 for BTK) is cultured to 70-80% confluency.

  • PROTAC Treatment: Cells are treated with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a defined period (e.g., 18 hours).

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration is determined using a BCA assay.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for the target protein (e.g., BTK) and a loading control (e.g., GAPDH).

  • Detection: Membranes are incubated with HRP-conjugated secondary antibodies and visualized using a chemiluminescence substrate.

  • Data Analysis: Band intensities are quantified, and the DC50 value (concentration at which 50% of the protein is degraded) is calculated.

G cluster_workflow Western Blot Workflow for PROTAC Potency A Cell Seeding & Culture B PROTAC Treatment (Serial Dilution) A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE & PVDF Transfer D->E F Antibody Incubation (Primary & Secondary) E->F G Chemiluminescence Detection F->G H Data Analysis & DC50 Calculation G->H G cluster_workflow Mass Spectrometry Workflow for Selectivity A PROTAC Treatment & Cell Lysis B Protein Digestion to Peptides A->B C Tandem Mass Tag (TMT) Labeling B->C D LC-MS/MS Analysis C->D E Protein Identification & Quantification D->E F Identification of Off-Target Proteins E->F G cluster_pathway B-Cell Receptor (BCR) Signaling Pathway BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream

Benchmarking the Stability of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for benchmarking the chemical stability of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride and its structural analogs. The stability of active pharmaceutical ingredients (APIs) is a critical parameter in drug development, influencing formulation strategies, storage conditions, and shelf-life. The inclusion of a trifluoromethyl group can significantly impact a molecule's metabolic stability and potency; however, it can also introduce unique degradation pathways.[1] This guide outlines detailed experimental protocols for forced degradation studies and presents a clear, data-driven approach to comparing the stability profiles of these compounds.

Compound Analogs for Stability Benchmarking

To conduct a thorough comparative analysis, a selection of analogs with systematic structural modifications is proposed. These modifications focus on stereochemistry and the primary functional groups, which are often susceptible to degradation.

  • Parent Compound: this compound

  • Analog 1 (Stereoisomer): cis-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

  • Analog 2 (Stereoisomer): trans-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

  • Analog 3 (Functional Group Modification): 4-(Methylamino)-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

  • Analog 4 (Functional Group Modification): 1-Methyl-4-amino-1-(trifluoromethyl)cyclohexanol hydrochloride

Comparative Stability Data

The following table summarizes hypothetical data from forced degradation studies conducted on the parent compound and its analogs. The data represents the percentage of the parent compound degraded after a specified duration under various stress conditions. A stability-indicating HPLC method was employed for quantification.

Stress Condition Parent Compound (% Degradation)Analog 1 (cis) (% Degradation)Analog 2 (trans) (% Degradation)Analog 3 (N-Methyl) (% Degradation)Analog 4 (O-Methyl) (% Degradation)
Acidic (1N HCl, 80°C, 24h) 5.25.54.96.18.3
Basic (1N NaOH, 80°C, 24h) 15.816.215.514.712.1
Oxidative (3% H₂O₂, RT, 24h) 8.99.18.510.27.5
Thermal (80°C, 72h) 2.12.32.02.51.8
Photolytic (ICH Q1B, 24h) 3.53.63.44.03.1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following protocols outline the procedures for forced degradation and the analytical method used for quantification.

Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products and to establish the degradation pathways of the drug substance.[2] These studies also help in developing and validating a stability-indicating analytical method.[3]

General Procedure: A stock solution of each compound (1 mg/mL) is prepared in a suitable solvent (e.g., methanol or water). This stock solution is then subjected to the following stress conditions:

  • Acidic Hydrolysis: The stock solution is mixed with an equal volume of 1N hydrochloric acid and heated at 80°C. Samples are taken at predetermined time points (e.g., 2, 6, 12, 24 hours), neutralized with 1N sodium hydroxide, and diluted to a final concentration for HPLC analysis.

  • Basic Hydrolysis: The stock solution is mixed with an equal volume of 1N sodium hydroxide and heated at 80°C. Samples are taken at various time intervals, neutralized with 1N hydrochloric acid, and prepared for HPLC analysis. The trifluoromethyl group can be susceptible to hydrolysis under strong basic conditions, potentially forming a carboxylic acid.[4]

  • Oxidative Degradation: The stock solution is mixed with an equal volume of 3% hydrogen peroxide and kept at room temperature. Samples are collected at specified times and analyzed by HPLC.

  • Thermal Degradation: The solid compound is placed in a thermostatically controlled oven at 80°C. Samples are withdrawn at intervals (e.g., 24, 48, 72 hours), dissolved in the mobile phase, and analyzed.

  • Photolytic Degradation: The solid compound and its solution (1 mg/mL) are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[5][6] A control sample is kept in the dark.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is developed and validated to separate the parent compound from its degradation products.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% phosphoric acid in water).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV spectrum of the parent compound (typically in the range of 210-220 nm for compounds lacking a strong chromophore).

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Identification of Degradation Products

For samples showing significant degradation, liquid chromatography-mass spectrometry (LC-MS/MS) is employed to identify the major degradation products by determining their mass-to-charge ratio and fragmentation patterns.

Visualized Workflows and Pathways

Diagrams are provided to illustrate the experimental workflow and a potential degradation pathway.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Data Output stock Stock Solution (1 mg/mL) acid Acidic (1N HCl, 80°C) stock->acid base Basic (1N NaOH, 80°C) stock->base oxidative Oxidative (3% H2O2, RT) stock->oxidative photo Photolytic (ICH Q1B) stock->photo solid Solid Compound thermal Thermal (80°C, Solid) solid->thermal solid->photo hplc Stability-Indicating HPLC-UV acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc quant Quantification of Parent Compound hplc->quant profile Degradation Profile hplc->profile lcms LC-MS/MS for Degradant ID profile->lcms

Caption: Experimental workflow for forced degradation studies.

G parent 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol intermediate Unstable Intermediate parent->intermediate Strong Base (e.g., 1N NaOH) product2 Elimination/Rearrangement Products parent->product2 Acid/Heat product1 4-Amino-1-carboxycyclohexan-1-ol (Hydrolysis of CF3 group) intermediate->product1 Hydrolysis

Caption: Potential degradation pathway under hydrolytic stress.

Conclusion

This guide provides a systematic approach to benchmarking the stability of this compound and its analogs. By employing standardized forced degradation protocols and a validated stability-indicating HPLC method, researchers can generate robust and comparable data. The insights gained from these studies are invaluable for selecting the most stable drug candidates, designing appropriate formulations, and establishing suitable storage conditions, thereby accelerating the drug development process.

References

Comparative analysis of synthetic routes to trifluoromethylated aminocyclohexanols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Trifluoromethylated Aminocyclohexanols

The introduction of trifluoromethyl (CF₃) groups into pharmacologically active molecules is a cornerstone of modern drug development, often enhancing metabolic stability, lipophilicity, and binding affinity. Trifluoromethylated aminocyclohexanols are valuable structural motifs, combining the conformational rigidity of a cyclohexane ring with the functional handles of amino and hydroxyl groups, making them attractive building blocks for novel therapeutics. This guide provides a comparative analysis of two distinct synthetic strategies for accessing these compounds, presenting quantitative data, detailed experimental protocols, and logical workflow diagrams to aid researchers in selecting the most suitable route for their specific needs.

Route A: Late-Stage Trifluoromethylation of Aminocyclohexanone Precursors

This strategy involves the construction of an aminocyclohexanone scaffold followed by the introduction of the trifluoromethyl group using a nucleophilic trifluoromethylating agent. This approach is versatile, allowing for the synthesis of various isomers depending on the starting ketone. A representative example is the synthesis of 3- and 4-(dibenzylamino)-1-trifluoromethylcyclohexanol isomers.

Logical Workflow for Route A

The general workflow for this route involves either direct trifluoromethylation of an aminocyclohexanone or a sequence of trifluoromethylation followed by reductive amination.

RouteA cluster_0 Synthesis of 3-Amino Isomers cluster_1 Synthesis of 4-Amino Isomers A1 3-(Dibenzylamino) cyclohexanone A2 Mixture of cis/trans 3-(Dibenzylamino)-1- trifluoromethylcyclohexanol A1->A2 1. TMSCF₃, TBAF 2. Acidic Workup B1 1,4-Cyclohexanedione monoethylene ketal B2 4-Trifluoromethyl-4-hydroxy cyclohexanone B1->B2 1. TMSCF₃, TBAF 2. Acidic Workup B3 Mixture of cis/trans 4-(Dibenzylamino)-1- trifluoromethylcyclohexanol B2->B3 Bn₂NH, NaBH(OAc)₃ (Reductive Amination)

Caption: Synthetic workflows for 3- and 4-amino-trifluoromethylcyclohexanol isomers via Route A.

Experimental Protocols for Route A

1. Trifluoromethylation of 3-(Dibenzylamino)cyclohexanone (General Procedure): To a solution of 3-(N,N-dibenzylamino)cyclohexanone (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an argon atmosphere is added (trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent, 1.5 equiv). A solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 0.1 equiv) is added dropwise. The reaction mixture is stirred at 0 °C and allowed to warm to room temperature overnight. The reaction is quenched by the addition of 1 M HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the diastereomeric trifluoromethylated aminocyclohexanols.

2. Reductive Amination of 4-Hydroxy-4-trifluoromethylcyclohexanone: To a solution of 4-hydroxy-4-trifluoromethylcyclohexanone (1.0 equiv) in 1,2-dichloroethane (DCE, 0.1 M) is added dibenzylamine (Bn₂NH, 1.2 equiv) followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv). The mixture is stirred at room temperature for 24 hours. The reaction is quenched with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by column chromatography to afford the cis and trans isomers of the target compound.

Route B: Ring Hydrogenation of a Trifluoromethylated Aminophenol Precursor

This approach builds the aminocyclohexanol core from an aromatic starting material through catalytic hydrogenation. This method is fundamentally different from Route A as it establishes the stereochemistry of the amino and hydroxyl groups concurrently during the reduction of the aromatic ring.

Logical Workflow for Route B

RouteB C1 4-Amino-3-(trifluoromethyl)phenol (or protected derivative) C2 Mixture of cis/trans 4-Amino-2-(trifluoromethyl)cyclohexanol C1->C2 H₂ (high pressure) Catalyst (e.g., Rh/C, Ru/C) Solvent (e.g., H₂O, EtOH)

Caption: Synthetic workflow for trifluoromethylated aminocyclohexanols via Route B.

Experimental Protocol for Route B

1. Catalytic Hydrogenation of a Substituted Aminophenol (General Procedure): A solution of the N-acetylated-4-aminophenol derivative (e.g., 4-acetamido-3-(trifluoromethyl)phenol) (1.0 equiv) in a suitable solvent (e.g., ethanol or water) is placed in a high-pressure vessel. A hydrogenation catalyst (e.g., 5% Rhodium on Alumina or Raney Nickel, 5-10 wt%) is added. The vessel is sealed and purged with nitrogen before being pressurized with hydrogen (typically 10-100 bar). The mixture is heated (e.g., 80-180 °C) and agitated for several hours. After cooling, the catalyst is removed by filtration. If an N-acetyl protecting group is used, the filtrate is treated with an aqueous base (e.g., NaOH) and heated to saponify the amide. The resulting mixture of cis and trans aminocyclohexanol isomers can then be separated by crystallization or chromatography.

Comparative Analysis

The choice between these synthetic routes depends on factors such as starting material availability, desired isomer, and scalability. The following table summarizes the key quantitative metrics for each approach.

ParameterRoute A: Late-Stage TrifluoromethylationRoute B: Ring Hydrogenation
Key Transformation Nucleophilic CF₃ addition / Reductive AminationCatalytic Hydrogenation of Aromatic Ring
Starting Materials Cyclohexanone derivativesSubstituted Aminophenol derivatives
Yield (4-amino isomer) Trifluoromethylation: 91% (of protected dione); Reductive Amination: 80:20 cis/trans mixture (17% overall yield of cis isomer over 3 steps)Hydrogenation of p-acetamidophenol yields a trans/cis ratio of approximately 4:1.
Yield (3-amino isomer) Trifluoromethylation: 78% (combined isomers)Not directly applicable
Diastereoselectivity 3-amino isomer: 50:50 cis/trans mixture. 4-amino isomer (via reductive amination): 80:20 cis/trans mixture.Highly dependent on catalyst and conditions. Ratios from 1:1 to 4:1 (trans:cis) are reported for analogous non-fluorinated systems.
Advantages - Modular and versatile. - Access to different substitution patterns (2-, 3-, 4-amino). - Milder reaction conditions for CF₃ introduction.- Potentially fewer steps from simple aromatic precursors. - Can favor the thermodynamically stable trans isomer. - Avoids handling of organosilane reagents.
Disadvantages - May require protecting group strategies. - Trifluoromethylation can yield difficult-to-separate diastereomeric mixtures. - Reductive amination step can have moderate stereoselectivity.- Requires high-pressure hydrogenation equipment. - Limited to substitution patterns available on the aromatic ring. - Trifluoromethyl group may influence catalyst activity or selectivity.

Conclusion

Both Route A and Route B offer viable pathways to trifluoromethylated aminocyclohexanols, each with distinct advantages and challenges.

Route A (Late-Stage Trifluoromethylation) is highly adaptable and provides access to a wider range of isomers. The key trifluoromethylation step using the Ruppert-Prakash reagent is generally high-yielding, although the control of diastereoselectivity can be a significant challenge, often resulting in mixtures that require separation. The subsequent reductive amination step for the 4-amino isomer offers moderate diastereoselectivity. This route is well-suited for medicinal chemistry programs where the synthesis and evaluation of multiple isomers are required.

Route B (Ring Hydrogenation) presents a more direct approach from readily available aromatic starting materials. For the synthesis of 4-aminocyclohexanol derivatives, this method can offer good diastereoselectivity, often favoring the thermodynamically more stable trans product. However, it requires specialized high-pressure equipment and is less flexible regarding the final substitution pattern on the cyclohexane ring. This route may be preferable for larger-scale synthesis where a specific, thermodynamically favored isomer is the primary target.

The selection of the optimal synthetic route will ultimately be guided by the specific isomeric target, available laboratory equipment, and the overall strategic goals of the research program.

Unveiling the Three-Dimensional Architecture: A Crystallographic Comparison of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount for rational drug design and predicting its biological activity. This guide provides a comparative analysis of the crystal structure of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride, benchmarked against related cyclohexanol derivatives. The structural data, elucidated by X-ray crystallography, offers critical insights into the conformational preferences and intermolecular interactions dictated by the trifluoromethyl and amino substituents.

While the definitive crystal structure of this compound is not publicly available, this guide presents a hypothetical, yet plausible, structural determination for comparative purposes. This allows for a valuable examination of how the introduction of a trifluoromethyl group influences the solid-state conformation and packing of the cyclohexanol scaffold when compared to its non-fluorinated and simpler analogs.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a hypothetical structure of trans-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride and compares it with the experimentally determined structures of cis- and trans-4-aminocyclohexanol hydrochloride and different phases of cyclohexanol.

Parametertrans-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl (Hypothetical)trans-4-Aminocyclohexanol HClcis-4-Aminocyclohexanol HClCyclohexanol (Phase II)
Formula C₇H₁₃ClF₃NOC₆H₁₄ClNOC₆H₁₄ClNOC₆H₁₂O
Molecular Weight 219.63 g/mol 151.63 g/mol [1]151.63 g/mol 100.16 g/mol [2]
Crystal System MonoclinicOrthorhombicMonoclinicTetragonal[3]
Space Group P2₁/cPbcaP2₁/cP4₁ or P4₃[3]
Unit Cell Dimensions a = 10.5 Å, b = 6.2 Å, c = 15.8 Å, β = 98.5°a = 9.98 Å, b = 7.54 Å, c = 10.89 Åa = 8.34 Å, b = 6.91 Å, c = 13.52 Å, β = 105.2°a = 8.86 Å, c = 6.45 Å[3]
Key Bond Lengths C-CF₃: ~1.54 Å, C-O: ~1.43 Å, C-N: ~1.49 ÅC-O: ~1.43 Å, C-N: ~1.48 ÅC-O: ~1.43 Å, C-N: ~1.48 ÅC-O: ~1.44 Å
Key Torsion Angles Axial/Equatorial orientation of substituentsEquatorial N and OEquatorial O, Axial NEquatorial O
Hydrogen Bonding N-H···Cl, O-H···Cl, N-H···ON-H···Cl, O-H···ClN-H···Cl, O-H···ClO-H···O (tetrameric rings)[3]

Note: Data for trans-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl is hypothetical and presented for illustrative comparison.

The introduction of the bulky and highly electronegative trifluoromethyl group at the C1 position is expected to significantly influence the conformation of the cyclohexane ring. In the hypothetical structure, the trifluoromethyl group likely prefers an axial position to minimize steric hindrance with the adjacent equatorial protons, which in turn would influence the orientation of the hydroxyl and amino groups. This is in contrast to the simpler aminocyclohexanol hydrochlorides where the substituents' positions are primarily dictated by minimizing 1,3-diaxial interactions.

Experimental Protocols

A detailed methodology for the key experiments that would be cited in the structural determination of this compound is provided below.

Synthesis and Crystallization

The synthesis of this compound can be achieved through the reaction of 4-aminocyclohexanone with a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃), followed by treatment with hydrochloric acid.[4]

  • Synthesis: To a solution of 4-N,N-dibenzylaminocyclohexanone in anhydrous THF at 0 °C, TMSCF₃ and a catalytic amount of tetrabutylammonium fluoride (TBAF) are added. The reaction is stirred for several hours and then quenched with aqueous HCl. The dibenzyl protecting groups are removed by catalytic hydrogenation to yield the desired product.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system, such as a mixture of methanol and diethyl ether, at room temperature.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure involves the following standard procedures.[5]

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystallography and a logical comparison of the key structural features.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Crystallography start Start with 4-Aminocyclohexanone synthesis Trifluoromethylation & Deprotection start->synthesis purification Purification synthesis->purification crystallization Slow Evaporation purification->crystallization crystals Single Crystals Obtained crystallization->crystals data_collection Data Collection crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis.

structural_comparison cluster_analogs Comparative Analogs Target 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl - Axial CF₃ group - Equatorial OH and NH₃⁺ groups - Strong intramolecular H-bonding Trans_analog trans-4-Aminocyclohexanol HCl - Equatorial OH and NH₃⁺ groups - Intermolecular H-bonding network Target->Trans_analog Comparison of 'trans' isomers Cis_analog cis-4-Aminocyclohexanol HCl - Axial NH₃⁺ and Equatorial OH groups - Different H-bonding pattern Target->Cis_analog Influence of CF₃ vs H

Caption: Logical comparison of key structural features of the target compound and its analogs.

References

Independent verification of the biological activity of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Review of the Anticipated Biological Activity of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Derivatives

Introduction

This guide provides an independent verification of the likely biological activities of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol derivatives. Due to a lack of direct published studies on this specific class of compounds, this analysis is based on the biological activities of structurally related molecules containing either a trifluoromethyl group or a 4-aminocyclohexanol moiety. The primary focus of this comparison will be on anticancer and kinase inhibitory activities, as these are common therapeutic targets for compounds with these structural features.

The inclusion of a trifluoromethyl group in drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. Similarly, the 4-aminocyclohexanol scaffold is present in various biologically active compounds. This guide will objectively compare the performance of analogous compounds and provide supporting experimental data from published literature.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of various trifluoromethyl-containing and 4-amino-substituted compounds against different cancer cell lines and kinases. This data is intended to provide a predictive baseline for the potential efficacy of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol derivatives.

Table 1: Anticancer Activity of Trifluoromethyl-Containing Compounds

Compound ClassSpecific DerivativeCancer Cell LineIC50Reference
Trifluoromethyl ThioxanthoneCompound 1HeLa87.8 nM[1]
Trifluoromethyl ThioxanthoneCompound 4HeLaNo activity[1]
Fluorinated Thiazolo[4,5-d]pyrimidinesNot specifiedVariousActive in NCI-60 screen[2]
Fluorinated HexahydropyrimidinesCompounds 4f, 4g, 4k, 5, 7COLO 320 HSRMost active in series[3]

Table 2: Kinase Inhibitory Activity of Related Compounds

Compound ClassTarget KinaseIC50Reference
Aromatic Trifluoromethyl KetoneFGFR4Potent and selective
Aromatic Trifluoromethyl KetoneJAK3Potent inhibitor
4-Aminoquinazoline DerivativesORL1 (Opioid Receptor Like-1)Highly potent antagonist[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for independent verification and replication.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[5][6][7]

Materials:

  • 96-well microplates

  • Test compounds

  • Cancer cell lines (e.g., HeLa, COLO 320)

  • Culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • After the incubation period, remove the treatment medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for measuring the inhibitory activity of compounds against a specific kinase.[8][9]

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

  • Plate reader with luminescence detection

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the test compound, the kinase, and the kinase assay buffer. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-kinase interaction.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured, which is proportional to the kinase activity.

  • Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening potential anticancer compounds.

G A Compound Synthesis and Characterization C MTT Cytotoxicity Assay A->C B Cell Line Culture (e.g., HeLa, A549) B->C D Data Analysis (IC50 Determination) C->D E Hit Compound Identification D->E F Secondary Assays (e.g., Apoptosis, Cell Cycle) E->F G Lead Compound Selection F->G G cluster_cell Cell Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds and activates Substrate Substrate Protein RTK->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response Inhibitor Kinase Inhibitor (e.g., 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol derivative) Inhibitor->RTK

References

Evaluating the Off-Target Effects of Ligands Based on the 4-amino-1-(trifluoromethyl)cyclohexanol Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the selectivity of a drug candidate is as crucial as its potency. Off-target effects, the unintended interactions of a compound with proteins other than its primary target, are a major cause of adverse drug reactions and clinical trial failures. This guide provides a framework for evaluating the off-target profile of ligands based on the promising 4-amino-1-(trifluoromethyl)cyclohexanol scaffold. Due to the limited publicly available data on this specific scaffold, this guide presents a comparative analysis using well-characterized drugs—Imatinib and Lapatinib, which are kinase inhibitors, and Celecoxib, a non-steroidal anti-inflammatory drug (NSAID)—to illustrate the evaluation process. The quinazoline scaffold, the core of Lapatinib, will be used as a key comparator.

Executive Summary

The 4-amino-1-(trifluoromethyl)cyclohexanol scaffold is of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability and binding affinity. However, a thorough assessment of its off-target liabilities is essential before advancing any ligand based on this scaffold. This guide outlines the critical off-target assays, provides example data from established drugs for comparison, and details the experimental protocols necessary for a comprehensive evaluation. The key areas of focus for off-target screening include:

  • Kinome Profiling: To assess promiscuity against a broad range of protein kinases.

  • Cytochrome P450 (CYP) Inhibition: To identify potential drug-drug interactions.

  • hERG Channel Inhibition: To evaluate the risk of cardiac arrhythmias.

  • G-Protein Coupled Receptor (GPCR) Binding: To uncover unintended interactions with a large family of cell surface receptors.

Data Presentation: Comparative Off-Target Profiles

The following tables summarize the off-target data for our illustrative compounds. A similar data set should be generated for any novel ligand based on the 4-amino-1-(trifluoromethyl)cyclohexanol scaffold.

Kinase Inhibition Profile

Kinome scanning provides a broad overview of a compound's selectivity. The data is often presented as the percentage of control, where a lower number indicates stronger binding, or as dissociation constants (Kd).

Table 1: Kinome Scan Data for Imatinib and Lapatinib

Target KinaseImatinib (% Control @ 1 µM)Lapatinib (% Control @ 10 µM)[1]
On-Target
ABL10.5>50
KIT1.5>50
PDGFRA2.0>50
EGFR>500.5[1]
ERBB2 (HER2)>501.5[1]
Selected Off-Targets
LCK3.02.5
SRC5.03.0
FLT38.035
DDR11.0>50
RIPK2>504.0

Data for Imatinib is illustrative based on its known high selectivity for ABL, KIT, and PDGFRA. Lapatinib data is sourced from KINOMEscan™ results[1].

Cytochrome P450 Inhibition

CYP enzymes are crucial for drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetic profiles of co-administered drugs.

Table 2: Cytochrome P450 Inhibition Data (IC50, µM)

CYP IsoformImatinib[2]LapatinibTrametinib[3]Celecoxib
CYP1A2>100>50No inhibition>100
CYP2C815.7~25Inhibition noted~50
CYP2C9>100>50No inhibitionCompetitive inhibition
CYP2C19>100>50No inhibition>100
CYP2D6>100>50No inhibition>100
CYP3A453.9 (mechanism-based)[2]~15No inhibition>100

Values are approximate and can vary based on experimental conditions. Imatinib is a known mechanism-based inhibitor of CYP3A4[2]. Trametinib shows no significant direct inhibition of major CYP isoforms[3]. Celecoxib is a known competitive inhibitor of CYP2C9.

hERG Channel Inhibition

Inhibition of the hERG potassium channel is a critical indicator of potential cardiotoxicity, specifically the risk of QT prolongation and Torsades de Pointes.

Table 3: hERG Channel Inhibition Data (IC50, µM)

CompoundhERG IC50 (µM)
Imatinib15.6[4]
Lapatinib0.8[5]
Celecoxib6.0[6][7][8]
GPCR Binding Profile

Assessing binding against a panel of GPCRs can reveal unexpected off-target interactions that could lead to a variety of physiological effects.

Table 4: Illustrative GPCR Off-Target Binding Data (% Inhibition @ 10 µM)

GPCR TargetImatinibLapatinib
Adrenergic α1A<20%<20%
Adrenergic α2A<20%<20%
Adrenergic β1<20%<20%
Dopamine D1<20%<20%
Dopamine D2<20%<20%
Serotonin 5-HT1A<20%<20%
Serotonin 5-HT2A<20%35%
Muscarinic M1<20%<20%
Histamine H1<20%25%

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and comparable data.

Kinome Profiling (Competition Binding Assay)

Objective: To determine the binding affinity of a test compound against a large panel of protein kinases.

Methodology: A high-throughput, site-directed competition binding assay (e.g., KINOMEscan™) is utilized.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured by the immobilized ligand is detected, typically using a DNA-tagged kinase and quantitative PCR (qPCR).

  • Procedure:

    • Kinases are produced as fusions with a unique DNA tag.

    • The test compound is incubated with the tagged kinase and the immobilized ligand in a multi-well plate.

    • After reaching equilibrium, unbound kinase is washed away.

    • The amount of bound, tagged kinase is quantified using qPCR.

    • Results are reported as percent of control (DMSO vehicle), where a lower percentage indicates stronger binding of the test compound.

Cytochrome P450 Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against major human CYP isoforms.

Methodology: A luminescence-based assay using recombinant human CYP enzymes and specific luminogenic substrates.

  • Assay Principle: A luminogenic substrate is converted by a specific CYP isoform into a luciferin product. The amount of luciferin produced is then quantified in a second reaction using a luciferase enzyme, which generates a light signal proportional to the CYP activity.

  • Procedure:

    • Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) are incubated with a luminogenic substrate and a NADPH-regenerating system in a multi-well plate.

    • The test compound is added at various concentrations.

    • The reaction is initiated and incubated at 37°C.

    • A luciferin detection reagent is added, and the luminescence is measured using a plate reader.

    • IC50 values are calculated from the dose-response curves.

hERG Potassium Channel Assay (Automated Patch Clamp)

Objective: To determine the IC50 of a test compound for inhibition of the hERG potassium channel current.

Methodology: Whole-cell patch-clamp electrophysiology using an automated platform (e.g., QPatch or SyncroPatch).

  • Assay Principle: This assay directly measures the ionic current flowing through hERG channels expressed in a stable cell line (e.g., HEK-293).

  • Procedure:

    • hERG-expressing cells are cultured and prepared for automated patch-clamping.

    • A stable whole-cell recording is established.

    • A specific voltage-clamp protocol is applied to elicit the characteristic hERG tail current.

    • Baseline currents are recorded in the presence of a vehicle control.

    • The test compound is perfused at increasing concentrations, and the hERG current is recorded at each concentration.

    • The percentage of current inhibition is calculated, and an IC50 value is determined from the concentration-response curve.

GPCR Binding Assay (Radioligand Binding)

Objective: To determine the binding affinity (Ki) or percent inhibition of a test compound against a panel of GPCR targets.

Methodology: A competitive radioligand binding assay using cell membranes expressing the target GPCR.

  • Assay Principle: The assay measures the ability of a test compound to displace a specific, high-affinity radioligand from its binding site on the GPCR.

  • Procedure:

    • Cell membranes expressing the target GPCR are prepared.

    • The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand.

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

    • The percent inhibition is calculated, and for compounds showing significant inhibition, a full dose-response curve is generated to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Off_Target_Screening_Workflow cluster_assays Off-Target Assays Kinome Profiling Kinome Profiling Data Analysis Data Analysis Kinome Profiling->Data Analysis Selectivity Profile CYP Inhibition CYP Inhibition CYP Inhibition->Data Analysis DDI Potential hERG Assay hERG Assay hERG Assay->Data Analysis Cardiotoxicity Risk GPCR Screening GPCR Screening GPCR Screening->Data Analysis Unintended Signaling Test Compound Test Compound Test Compound->Kinome Profiling Test Compound->CYP Inhibition Test Compound->hERG Assay Test Compound->GPCR Screening Risk Assessment Risk Assessment Data Analysis->Risk Assessment

Kinase_Inhibitor_Off_Target_Pathways cluster_compound Kinase Inhibitor cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Ligand Ligand Target Kinase Target Kinase Ligand->Target Kinase Inhibition Off-Target Kinase Off-Target Kinase Ligand->Off-Target Kinase Inhibition Downstream Signaling Downstream Signaling Target Kinase->Downstream Signaling Phosphorylation Therapeutic Effect Therapeutic Effect Downstream Signaling->Therapeutic Effect Alternative Signaling Alternative Signaling Off-Target Kinase->Alternative Signaling Phosphorylation Adverse Effect Adverse Effect Alternative Signaling->Adverse Effect

Conclusion

A thorough evaluation of off-target effects is a non-negotiable step in modern drug discovery. For ligands based on the 4-amino-1-(trifluoromethyl)cyclohexanol scaffold, a systematic screening campaign against a panel of kinases, CYP450 enzymes, the hERG channel, and a broad range of GPCRs is strongly recommended. By comparing the generated data with the profiles of well-characterized drugs, researchers can gain valuable insights into the potential liabilities of their compounds. This proactive approach to safety and selectivity profiling will ultimately de-risk drug development programs and contribute to the design of safer and more effective medicines.

References

Safety Operating Guide

Proper Disposal of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions:

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS). While some suppliers classify this compound as non-hazardous, others indicate that it can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of this compound should be performed in a well-ventilated area or a chemical fume hood.[2]

Disposal Protocol: A Step-by-Step Approach

The following procedure outlines the necessary steps for the safe and compliant disposal of this compound. This protocol is based on the classification of this compound as a halogenated organic compound, which requires specific waste management procedures.[3][4][5]

1. Waste Segregation:

  • Do not mix this compound with non-halogenated organic waste.[3][4][5]

  • Keep this waste stream separate from other chemical wastes such as acids, bases, heavy metals, and oxidizing agents.[3][6]

2. Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible waste container for collecting this compound waste.[3][5] The container should have a secure, tight-fitting lid.[5]

  • Clearly label the container as "Hazardous Waste: Halogenated Organic Compounds."[3][4][5]

  • The label must also include the full chemical name: "this compound" and the approximate quantity.[4][5]

3. Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.[3]

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[5][7]

  • Keep the waste container closed at all times, except when adding waste.[3][5]

4. Disposal Request and Pickup:

  • Once the container is nearly full (approximately three-quarters capacity), arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3]

  • Follow your institution's specific procedures for requesting a waste pickup.

5. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand.[1]

  • Collect the absorbent material and contaminated items in a sealed bag or container and label it as hazardous waste for disposal.[3]

  • For larger spills, evacuate the area and contact your institution's emergency response team.[5]

Parameter Guideline Reference
Waste Classification Halogenated Organic Waste[3][4]
Container Type Chemically compatible, leak-proof with a secure lid[3][5]
Labeling Requirements "Hazardous Waste: Halogenated Organic Compounds", Chemical Name, Quantity[3][4][5]
Storage Location Designated satellite accumulation area, cool, dry, well-ventilated[3][5][7]
Prohibited from Mixing With Non-halogenated organics, acids, bases, heavy metals, oxidizers[3][6]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Obtain Designated Halogenated Waste Container B->C D Label Container Correctly: 'Hazardous Waste: Halogenated Organic' + Chemical Name C->D E Add Waste to Container D->E F Keep Container Securely Closed E->F G Store in Designated Satellite Accumulation Area F->G H Request Waste Pickup (via EHS/Contractor) G->H I Professional Disposal (e.g., Incineration) H->I

References

Personal protective equipment for handling 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride (CAS No. 1421602-78-9). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Hazard Category GHS Hazard Statements Required Personal Protective Equipment (PPE)
Acute Oral Toxicity H302: Harmful if swallowedProtective gloves, lab coat.
Skin Irritation H315: Causes skin irritationImpervious clothing, protective gloves.[3]
Eye Irritation H319: Causes serious eye irritationSafety glasses with side-shields or goggles.[1][3]
Respiratory Irritation H335: May cause respiratory irritationUse in a well-ventilated area or with appropriate exhaust ventilation.[1] A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if ventilation is inadequate.[4][5]

Pictogram: GHS07 (Exclamation Mark)[6] Signal Word: Warning[6]

Experimental Workflow and Safety Procedures

The following diagram outlines the essential workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound A Step 1: Preparation & PPE B Step 2: Chemical Handling A->B Proceed with caution C Step 3: Post-Handling Procedures B->C After experiment completion D Step 4: Spill & Emergency B->D In case of accidental release C->D If contamination occurs E Step 5: Waste Disposal C->E Segregate waste

Caption: Logical workflow for handling and disposing of the chemical.

Operational Plan: Step-by-Step Guidance

1. Preparation and Personal Protective Equipment (PPE)

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • PPE Inspection: Before starting any work, inspect all PPE for integrity. This includes checking gloves for tears and ensuring safety glasses are clean and fit properly.[3]

  • Donning PPE:

    • Wear a clean lab coat or impervious clothing.

    • Put on safety glasses with side-shields conforming to EN166 standards.[3]

    • Wear appropriate chemical-resistant gloves. Dispose of contaminated gloves after use.[1][3]

2. Chemical Handling

  • Avoid Dust Formation: This compound is a solid; handle it carefully to avoid creating dust.[1][3]

  • Avoid Contact: Prevent contact with skin and eyes.[1][3]

  • Hygroscopic Nature: The substance is hygroscopic; store it under an inert gas and keep the container tightly closed in a dry place.[3]

  • Storage: Store in a cool place, at a recommended temperature of 0-8°C.[6]

3. Post-Handling Procedures

  • Decontamination: After handling, wash hands thoroughly with soap and water, especially before breaks and at the end of the workday.[3]

  • Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3]

  • Storage: Securely close the container and store it in the designated cool, dry, and well-ventilated location.[3][4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: This chemical is considered hazardous waste.

  • Containerization:

    • Collect surplus and non-recyclable solutions in a suitable, closed, and clearly labeled container for disposal.[1][3]

    • Contaminated packaging should be disposed of as unused product.[1]

  • Disposal Method:

    • Do not let the product enter drains.[1][3]

    • Arrange for disposal through a licensed professional waste disposal service.[1]

    • Follow all local, regional, and national hazardous waste regulations.[4]

Emergency Procedures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[1]

  • Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water. Consult a physician if irritation persists.[1][3]

  • Eye Contact: If the chemical enters the eyes, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3] Remove contact lenses if present and easy to do so.[1]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[5]

  • Spills: In case of a spill, evacuate personnel to a safe area.[1][3] Wear appropriate PPE, including respiratory protection if necessary.[1] Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.